molecular formula C11H19NO3 B572985 2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE CAS No. 1330764-31-2

2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE

Cat. No.: B572985
CAS No.: 1330764-31-2
M. Wt: 213.277
InChI Key: FSGQXNPPVVOQHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Boc-5-hydroxy-2-azaspiro[3.3]heptane is a strategically important spirocyclic scaffold employed in medicinal chemistry for the discovery and optimization of novel therapeutic agents. Its primary research value lies in its application as a key synthetic intermediate for potent STAT3 (Signal Transducer and Activator of Transcription 3) inhibitors, as evidenced by its role in patented compounds designed for cancer treatment . The unique three-dimensional structure of the 2-azaspiro[3.3]heptane core helps reduce planar molecular characteristics, which can be critical for improving physicochemical properties and selectivity in drug candidates . This compound is exclusively for use in scientific research and development. It is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 7-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-11(7-12)5-4-8(11)13/h8,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGQXNPPVVOQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857349
Record name tert-Butyl 5-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330764-31-2
Record name tert-Butyl 5-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of 2-BOC-5-hydroxy-2-azaspiro[3.3]heptane, a key building block in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

This compound, also known as tert-butyl 5-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, is a bifunctional molecule featuring a rigid spirocyclic core. This structure provides a unique three-dimensional scaffold that is increasingly utilized in the design of novel therapeutics.[1] The presence of a hydroxyl group and a BOC-protected amine allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Physicochemical Data
PropertyValueSource
CAS Number 1330764-31-2[2]
Molecular Formula C₁₁H₁₉NO₃[2]
Molecular Weight 213.27 g/mol [2]
Appearance Solid[3]
Melting Point 127-129 °C[4]
Boiling Point (Predicted) 316.6 ± 42.0 °C at 760 mmHg[4]
Solubility DMSO: 100 mg/mL (468.87 mM)[3]
InChI Key UMXXHZDEAZUQKZ-UHFFFAOYSA-N[4]
Stability and Storage

The compound is stable under normal laboratory conditions. It is recommended to store the solid material at room temperature.[3] For solutions in solvents like DMSO, storage at -20°C to -80°C is advised to prevent degradation.[3]

Experimental Protocols

Synthesis of this compound

A common synthetic route to obtain 2-BOC-hydroxy-2-azaspiro[3.3]heptanes involves the reduction of the corresponding ketone precursor, 2-BOC-5-oxo-2-azaspiro[3.3]heptane. The following is a representative experimental protocol adapted from the synthesis of the isomeric tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate[5]:

Materials:

  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1 equivalent)

  • Sodium borohydride (NaBH₄) (2 equivalents)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen gas (N₂)

Procedure:

  • Under a nitrogen atmosphere, dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate in methanol at 0°C.

  • Slowly add sodium borohydride to the solution.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the solution under reduced pressure to obtain a crude solid.

  • Dissolve the crude solid in a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous mixture with dichloromethane (4 x 30 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the final product, tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, as a white solid.[5]

Purification

The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Analytical Characterization

The structure and purity of the synthesized compound are typically confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure. A certificate of analysis for a similar compound confirms the structure is consistent with NMR data.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Role in Drug Discovery: A PROTAC Linker

This compound is a widely used linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] The azaspiro[3.3]heptane core provides a rigid and defined exit vector for connecting the target protein binder and the E3 ligase ligand.

The PROTAC Signaling Pathway

The mechanism of action of a PROTAC involves hijacking the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS).

PROTAC_Pathway cluster_Cell Cellular Environment PROTAC PROTAC (2-Azaspiro[3.3]heptane Linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (Protein of Interest) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Transfer Proteasome 26S Proteasome Ub_Target->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Produces

Caption: The PROTAC-mediated protein degradation pathway.

The diagram illustrates the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can then continue to facilitate the degradation of more target proteins.

Safety and Handling

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its rigid spirocyclic scaffold and bifunctional nature make it an ideal component for constructing complex molecules, most notably as a linker in PROTACs. The continued exploration of this and related azaspiro[3.3]heptane derivatives holds significant promise for the development of novel therapeutics targeting a wide range of diseases.

References

Spectroscopic and Synthetic Insights into 2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic and synthetic aspects of 2-BOC-5-hydroxy-2-azaspiro[3.3]heptane, a valuable heterocyclic building block for researchers, scientists, and drug development professionals. This spirocyclic compound, featuring a protected azetidine ring fused to a cyclobutanol moiety, is of significant interest in medicinal chemistry due to its potential as a rigid scaffold for the synthesis of novel therapeutic agents.

Core Compound Specifications

This compound, also known as tert-butyl 5-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, is a white to light yellow solid. Its fundamental properties are summarized below.

PropertyValue
CAS Number 1330764-31-2
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol
Isomeric Compound (6-hydroxy) CAS: 1147557-97-8, MW: 213.28 g/mol

Spectroscopic Data Analysis

For analogous 2,6-diazaspiro[3.3]heptane derivatives, the following characteristic spectroscopic features are observed:

  • ¹H NMR: Protons on the azetidine rings typically appear as singlets or multiplets in the range of 3.8-4.2 ppm. The tert-butyl protecting group (BOC) protons characteristically present as a sharp singlet around 1.4 ppm.

  • ¹³C NMR: The carbonyl carbon of the BOC group resonates around 155 ppm, while the quaternary carbon of the BOC group is observed near 80 ppm. The carbons of the azetidine rings typically appear in the range of 58-66 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For related compounds, the molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) is readily observed.

A detailed experimental protocol for acquiring and interpreting the NMR and MS data for the target compound would follow standard analytical chemistry procedures.

Experimental Protocols: Synthesis of Azaspiro[3.3]heptane Scaffolds

The synthesis of functionalized 2-azaspiro[3.3]heptanes often involves multi-step sequences starting from commercially available precursors. While a specific protocol for this compound is not detailed in publicly accessible literature, the synthesis of the isomeric tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate provides a relevant and illustrative pathway. Reduction of the ketone functionality would subsequently yield the desired hydroxyl group.

A general synthetic approach, adapted from patented procedures for the 6-oxo isomer, is outlined below. This process highlights the key chemical transformations involved in constructing the spirocyclic core.

Synthetic Workflow for a 2-Azaspiro[3.3]heptane Intermediate

G General Synthetic Workflow for 2-Azaspiro[3.3]heptane Core cluster_0 Starting Material Preparation cluster_1 Key Transformations cluster_2 Target Intermediate A Compound (14) (Cyclobutane derivative) B Reduction (e.g., Lithium aluminum hydride) A->B Step 1 C Protection (e.g., TsCl, pyridine) B->C Step 2 D Intramolecular Cyclization (e.g., o-nitrobenzenesulfonamide, K2CO3) C->D Step 3 E Deprotection/Rearrangement (e.g., Thiophenol, K2CO3) D->E Step 4 F Ketone Formation & BOC Protection (Acid, then (Boc)2O) E->F Step 5 G tert-Butyl 6-oxo-2-azaspiro[3.3]heptane- 2-carboxylate F->G

Caption: Generalized synthetic route to a 2-azaspiro[3.3]heptane intermediate.

Detailed Methodologies:

  • Reduction: The initial cyclobutane derivative is reduced using a suitable reducing agent like lithium aluminum hydride in an ethereal solvent such as THF.

  • Protection: The resulting alcohol is protected, for example, as a tosylate by reacting with tosyl chloride in the presence of a base like pyridine.

  • Intramolecular Cyclization: The protected intermediate undergoes an intramolecular cyclization reaction to form the spirocyclic azetidine ring. This can be achieved using a reagent like o-nitrobenzenesulfonamide and a base such as potassium carbonate.

  • Deprotection and Rearrangement: The protecting groups are removed, and the molecule may undergo rearrangement to a more stable intermediate.

  • Ketone Formation and BOC Protection: The intermediate is treated with acid to generate the ketone functionality, followed by protection of the secondary amine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to yield the final N-BOC protected oxo-azaspiro[3.3]heptane.

Subsequent reduction of the ketone at the 6-position would yield the 6-hydroxy derivative. A similar strategy starting from a different cyclobutane precursor would be required to access the 5-hydroxy isomer.

Applications in Drug Discovery

The 2-azaspiro[3.3]heptane scaffold is increasingly recognized as a valuable bioisostere for the commonly used piperidine ring in drug design.[2][3][4] Its rigid, three-dimensional structure can offer advantages in terms of improved metabolic stability, enhanced target binding affinity, and favorable pharmacokinetic properties. Derivatives of 2-azaspiro[3.3]heptane have been explored in the development of novel therapeutics, including fetal hemoglobin inducers for the treatment of sickle cell disease and β-thalassemia.[5]

Logical Relationship in Bioisosteric Replacement

G Bioisosteric Replacement Strategy A Known Bioactive Compound (contains piperidine) B Identify Pharmacophore A->B C Bioisosteric Replacement with 2-Azaspiro[3.3]heptane B->C D Synthesize Novel Analog C->D E Evaluate Biological Activity and ADME Properties D->E E->B Iterative Design F Lead Optimization E->F

Caption: The role of 2-azaspiro[3.3]heptane in a typical drug design workflow.

The unique structural features of this compound make it a versatile building block for creating diverse chemical libraries for high-throughput screening and lead optimization in various therapeutic areas. Its hydroxyl group provides a convenient handle for further functionalization, allowing for the exploration of a wide range of chemical space.

References

Synthesis of the 2-Azaspiro[3.3]heptane Core: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-azaspiro[3.3]heptane motif has emerged as a valuable scaffold in modern medicinal chemistry, primarily serving as a rigid and three-dimensional bioisosteric replacement for piperidine. Its unique spirocyclic structure offers a distinct conformational profile compared to traditional saturated heterocycles, which can lead to improved physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth overview of the key synthetic strategies for accessing the 2-azaspiro[3.3]heptane core, detailed experimental protocols for selected routes, a comparative analysis of quantitative data, and a discussion of the scaffold's impact on drug design.

Key Synthetic Strategies

Several synthetic routes to the 2-azaspiro[3.3]heptane core have been developed, each with its own advantages in terms of scalability, efficiency, and the potential for introducing functional group diversity. The most prominent strategies include:

  • Double N-Alkylation of Dielectrophiles: This is a common and often scalable approach that involves the reaction of a primary amine or a protected amine with a 1,1-bis(electrophilic)cyclobutane derivative.

  • [2+2] Cycloaddition Reactions: Photochemical or thermal [2+2] cycloadditions can be employed to construct one of the four-membered rings of the spirocyclic system.

  • Ring Expansion and Rearrangement Reactions: Although less common, ring expansion or rearrangement strategies can also be utilized to access this strained spirocyclic system.

This guide will focus on two primary and versatile synthetic methodologies: a double N-alkylation approach for the synthesis of N-Boc-2-azaspiro[3.3]heptane and a route to a functionalized 6-oxo-2-azaspiro[3.3]heptane derivative, which serves as a versatile intermediate.

Experimental Protocols

Route 1: Synthesis of N-Boc-2-azaspiro[3.3]heptane via Double N-Alkylation

This route provides a practical and scalable method to produce the N-Boc protected 2-azaspiro[3.3]heptane, a key building block for further derivatization.

cluster_0 Step 1: Synthesis of 1,1-Bis(bromomethyl)cyclobutane cluster_1 Step 2: Spirocyclization cluster_2 Step 3: Deprotection A Pentaerythritol B 1,1-Bis(hydroxymethyl)cyclobutane A->B HBr, H2SO4 C 1,1-Bis(bromomethyl)cyclobutane B->C PBr3 E N-Boc-2-azaspiro[3.3]heptane C->E NaH, DMF D tert-Butyl carbamate D->E F 2-Azaspiro[3.3]heptane E->F HCl/Dioxane or TFA

Diagram 1. Synthetic pathway to 2-azaspiro[3.3]heptane via double N-alkylation.

Step 1: Synthesis of 1,1-Bis(bromomethyl)cyclobutane

A common precursor for this synthesis is 1,1-bis(bromomethyl)cyclobutane. This intermediate can be prepared from pentaerythritol in a two-step process involving cyclization to 1,1-bis(hydroxymethyl)cyclobutane followed by bromination.

  • Protocol: To a solution of 1,1-bis(hydroxymethyl)cyclobutane in a suitable solvent such as dichloromethane, phosphorus tribromide (PBr₃) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC or GC-MS. The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to yield 1,1-bis(bromomethyl)cyclobutane.

Step 2: Synthesis of N-Boc-2-azaspiro[3.3]heptane

  • Protocol: To a stirred suspension of sodium hydride (NaH) in anhydrous dimethylformamide (DMF), a solution of tert-butyl carbamate is added dropwise at 0 °C. The mixture is stirred for a short period to allow for the formation of the sodium salt. A solution of 1,1-bis(bromomethyl)cyclobutane in DMF is then added, and the reaction mixture is heated. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature and quenched with water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford N-Boc-2-azaspiro[3.3]heptane.

Step 3: Deprotection of N-Boc-2-azaspiro[3.3]heptane

  • Protocol: The N-Boc protected 2-azaspiro[3.3]heptane is dissolved in a suitable solvent such as 1,4-dioxane or dichloromethane. An excess of a strong acid, typically 4M HCl in dioxane or trifluoroacetic acid (TFA), is added, and the mixture is stirred at room temperature.[1][2] The deprotection is usually complete within a few hours and can be monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure. If HCl in dioxane is used, the product often precipitates as the hydrochloride salt and can be collected by filtration.[1] If TFA is used, the excess acid is removed by co-evaporation with a suitable solvent, and the residue can be neutralized with a base to obtain the free amine.[2]

Route 2: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate

This route provides access to a functionalized 2-azaspiro[3.3]heptane core, which can be further elaborated to introduce diversity at the 6-position.

cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Reductive Dechlorination A N-Boc-3-methyleneazetidine C Dichlorocyclobutanone adduct A->C [2+2] B Dichloroketene B->C D tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate C->D Zn, NH4Cl

Diagram 2. Synthesis of a 6-oxo-2-azaspiro[3.3]heptane derivative.

Step 1: [2+2] Cycloaddition

  • Protocol: Dichloroketene is generated in situ from trichloroacetyl chloride and activated zinc or triethylamine. This reactive ketene is then allowed to react with N-Boc-3-methyleneazetidine in a suitable aprotic solvent, such as diethyl ether or dichloromethane, at low temperature. The [2+2] cycloaddition proceeds to form the dichlorocyclobutanone adduct. The reaction is monitored by TLC or NMR, and upon completion, the reaction mixture is filtered and the solvent is removed under reduced pressure.

Step 2: Reductive Dechlorination

  • Protocol: The crude dichlorocyclobutanone adduct is dissolved in a protic solvent mixture, such as ethanol and water. Activated zinc dust and a proton source, such as ammonium chloride, are added to the solution. The mixture is stirred at room temperature until the dechlorination is complete. The progress of the reaction is monitored by TLC or LC-MS. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed, dried, and concentrated to give the crude product, which is then purified by column chromatography to yield tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

Quantitative Data Summary

The following tables summarize typical quantitative data for the described synthetic routes, compiled from various literature sources. Actual results may vary depending on specific reaction conditions and scale.

Table 1: Synthesis of N-Boc-2-azaspiro[3.3]heptane

StepReactantsReagents & SolventsTemperature (°C)Time (h)Yield (%)
11,1-Bis(hydroxymethyl)cyclobutane, PBr₃Dichloromethane0 to RT12-1670-85
21,1-Bis(bromomethyl)cyclobutane, tert-Butyl carbamateNaH, DMF0 to 8012-2460-75
3N-Boc-2-azaspiro[3.3]heptane4M HCl in Dioxane or TFART1-4>90

Table 2: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate

StepReactantsReagents & SolventsTemperature (°C)Time (h)Yield (%)
1N-Boc-3-methyleneazetidine, Trichloroacetyl chlorideZn, Diethyl ether0 to RT2-465-80
2Dichlorocyclobutanone adductZn, NH₄Cl, Ethanol/WaterRT4-870-85

Impact on Drug Discovery and Physicochemical Properties

The incorporation of the 2-azaspiro[3.3]heptane core in place of a piperidine ring can have a significant impact on the physicochemical properties of a molecule, which are critical for its drug-like characteristics.

Lipophilicity (logD):

The effect of the 2-azaspiro[3.3]heptane moiety on lipophilicity is nuanced. In many cases, replacing a piperidine with a C-linked 2-azaspiro[3.3]heptane can lead to a decrease in the measured logD₇.₄, sometimes by as much as -1.0.[3] This counterintuitive effect, where the addition of a carbon atom reduces lipophilicity, is often attributed to an increase in the basicity of the nitrogen atom.[3] However, for N-linked 2-azaspiro[3.3]heptanes, an increase in logD₇.₄ of +0.2 to +0.5 has been observed, which is more consistent with the addition of a carbon atom.[3]

Basicity (pKa):

The rigid, strained nature of the 2-azaspiro[3.3]heptane system can influence the pKa of the nitrogen atom compared to a less constrained piperidine. This change in basicity can affect a compound's solubility, permeability, and potential for off-target interactions. For instance, an increase in basicity can lead to higher aqueous solubility but may also result in decreased permeability.[3]

Metabolic Stability:

A key advantage of the 2-azaspiro[3.3]heptane scaffold is its potential to enhance metabolic stability.[4] The quaternary spirocenter can block potential sites of metabolism that would be available in a corresponding piperidine-containing molecule, leading to a longer half-life in vivo.

Table 3: Physicochemical Properties Comparison (Illustrative)

MoietyTypical logD₇.₄ Change (vs. Piperidine)Typical pKa Change (vs. Piperidine)Metabolic Stability
C-linked 2-Azaspiro[3.3]heptaneDecrease (-0.2 to -1.1)[3]Increase[3]Generally Increased[4]
N-linked 2-Azaspiro[3.3]heptaneIncrease (+0.2 to +0.5)[3]VariesGenerally Increased[4]

Conclusion

The 2-azaspiro[3.3]heptane core represents a valuable and increasingly utilized scaffold in drug discovery. The synthetic routes outlined in this guide provide reliable and scalable methods for accessing this important building block. By carefully considering the impact of this unique spirocyclic system on key physicochemical properties, medicinal chemists can leverage the 2-azaspiro[3.3]heptane motif to design novel drug candidates with improved pharmacological profiles. The ability to fine-tune properties such as lipophilicity, basicity, and metabolic stability makes the 2-azaspiro[3.3]heptane core a powerful tool in the development of the next generation of therapeutics.

References

2-Azaspiro[3.3]heptane: A Technical Guide to a Novel Piperidine Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to enhance drug-like properties is a cornerstone of successful drug development. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in this endeavor. Piperidine, a ubiquitous saturated heterocycle found in numerous approved drugs, is a frequent target for bioisosteric replacement to overcome challenges related to metabolic instability, lipophilicity, and off-target effects.[1] This technical guide provides an in-depth exploration of 2-azaspiro[3.3]heptane, a conformationally rigid and three-dimensional scaffold that has emerged as a promising bioisostere of piperidine.[2]

The spirocyclic nature of 2-azaspiro[3.3]heptane imparts a distinct three-dimensional geometry compared to the chair and boat conformations of piperidine. This fixed spatial arrangement of substituents can lead to improved target engagement and selectivity.[3][4] Furthermore, the introduction of a spirocenter can favorably modulate key physicochemical properties such as lipophilicity and basicity, often leading to improved aqueous solubility and metabolic stability.[5] This guide will delve into the synthesis, physicochemical properties, and biological applications of 2-azaspiro[3.3]heptane, providing researchers with the necessary information to effectively utilize this scaffold in drug design.

Physicochemical Properties: A Comparative Analysis

A key advantage of employing 2-azaspiro[3.3]heptane as a piperidine bioisostere lies in its ability to modulate physicochemical properties critical for drug development. The introduction of the spirocyclic core generally leads to a decrease in lipophilicity (logD) and an increase in basicity (pKa) compared to analogous piperidine-containing compounds. This counterintuitive reduction in lipophilicity, despite the addition of a carbon atom, is attributed to the increased basicity of the azetidine nitrogen.[5]

Below are tables summarizing the quantitative data on the physicochemical properties of 2-azaspiro[3.3]heptane derivatives in comparison to their piperidine and other heterocyclic counterparts.

Compound/ScaffoldlogD at pH 7.4pKaReference
Piperidine Derivatives
N-Aryl PiperidineVaries~8.0-9.0[5]
N-Alkyl PiperidineVaries~10.0-11.0[5]
2-Azaspiro[3.3]heptane Derivatives
N-Aryl-2-azaspiro[3.3]heptaneGenerally Lower than Piperidine AnalogGenerally Higher than Piperidine Analog[5]
N-Alkyl-2-azaspiro[3.3]heptaneGenerally Lower than Piperidine AnalogGenerally Higher than Piperidine Analog[5]
Other Azaspiro[3.3]heptane Analogs
2-Oxa-6-azaspiro[3.3]heptane (Morpholine isostere)ΔlogD7.4 ≈ -0.17 to -0.75 vs MorpholineHigher than Morpholine[5]
2,6-Diazaspiro[3.3]heptane (Piperazine isostere)ΔlogD7.4 ≈ -0.2 to -1.0 vs PiperazineHigher than Piperazine[5]
1-Azaspiro[3.3]heptane Hydrochloride11.2[6]
Compound PairStructure (Parent)Structure (Bioisostere)ΔlogD7.4 (Bioisostere - Parent)Potency (Parent)Potency (Bioisostere)TargetReference
CXCR2 AntagonistPiperidine derivative2-Azaspiro[3.3]heptane derivative-~2-fold less potentMore potentCXCR2[5]
Fetal Hemoglobin InducerHit compound 1 (not specified)2-Azaspiro[3.3]heptane derivative 18--Improved Potency and ADMEγ-globin induction[7]

Experimental Protocols

Detailed methodologies for the synthesis of key 2-azaspiro[3.3]heptane intermediates and their incorporation into biologically active molecules are crucial for their practical application.

Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

This protocol describes a common method for preparing a key bifunctional intermediate for further derivatization.[1][8]

Procedure:

  • Oxidation of the alcohol: To a solution of crude tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.00 g, 4.69 mmol, 1.00 equiv) in dichloromethane (20 mL) at 0 °C, add Dess-Martin periodinane (2.10 g, 4.95 mmol, 1.06 equiv) in two portions.

  • Reaction monitoring: After 10 minutes, remove the ice bath and monitor the reaction by TLC (50% ethyl acetate in heptane, PMA stain).

  • Work-up: After 30 minutes, dilute the reaction with ethyl acetate and wash twice with saturated sodium bicarbonate solution. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel (eluting with a gradient of 10% to 50% ethyl acetate in heptane) to yield tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as a white solid.

Synthesis of 2,6-Diazaspiro[3.3]heptanes via Reductive Amination and Cyclization

This protocol outlines a general procedure for the synthesis of functionalized 2,6-diazaspiro[3.3]heptanes.[9]

Part 1: Reductive Amination

  • Imine formation: In a suitable reaction vessel, dissolve 1-benzyl-3-chloromethylazetidine-3-carbaldehyde in dichloroethane. Add one equivalent of the desired primary amine and one equivalent of acetic acid. Stir the mixture to form the iminium ion.

  • Reduction: Add sodium triacetoxyborohydride to the reaction mixture and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude amine.

Part 2: Cyclization

  • Ring closure: Dissolve the crude amine from Part 1 in THF. Add potassium tert-butoxide (t-BuOK) and heat the reaction mixture (e.g., at 70 °C in a sealed tube).

  • Reaction monitoring and completion: Monitor the reaction for the formation of the spirocyclic product. Additional base may be added to drive the reaction to completion.

  • Work-up and purification: After cooling to room temperature, filter the reaction mixture to remove any inorganic salts. Evaporate the solvent and purify the residue by column chromatography to obtain the desired 2,6-diazaspiro[3.3]heptane derivative.

Signaling Pathways and Experimental Workflows

The utility of 2-azaspiro[3.3]heptane as a piperidine bioisostere is exemplified by its incorporation into molecules targeting specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general workflow for bioisostere evaluation.

CXCR2 Signaling Pathway

CXCR2 is a G-protein coupled receptor that plays a crucial role in inflammatory responses by mediating neutrophil migration.[10][11] Antagonists of CXCR2 are of interest for treating inflammatory diseases.

CXCR2_Signaling_Pathway CXCLs CXCL1, CXCL8 CXCR2 CXCR2 (GPCR) CXCLs->CXCR2 Binds G_protein Gαi/βγ CXCR2->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Cellular_Response Chemotaxis, Inflammation Ca_release->Cellular_Response PKC->Cellular_Response Akt Akt PI3K->Akt Activates Akt->Cellular_Response Antagonist 2-Azaspiro[3.3]heptane Antagonist Antagonist->CXCR2 Blocks

Caption: CXCR2 signaling cascade and the inhibitory action of a 2-azaspiro[3.3]heptane antagonist.

Fetal Hemoglobin (HbF) Induction Pathway

The reactivation of fetal hemoglobin (HbF) is a therapeutic strategy for β-hemoglobinopathies like sickle cell disease.[7] Certain 2-azaspiro[3.3]heptane derivatives have been identified as potent HbF inducers.[7] The regulation of the γ-globin gene, which encodes a subunit of HbF, is complex and involves multiple transcription factors.[12][13]

HbF_Induction_Pathway Inducer 2-Azaspiro[3.3]heptane Inducer Signaling_Pathways Upstream Signaling (e.g., p38 MAPK, NO/cGMP) Inducer->Signaling_Pathways Activates BCL11A BCL11A Signaling_Pathways->BCL11A Inhibits LRF LRF (ZBTB7A) Signaling_Pathways->LRF Inhibits gamma_globin_gene γ-globin Gene (HBG1/2) BCL11A->gamma_globin_gene Represses LRF->gamma_globin_gene Represses HbF_Production Fetal Hemoglobin (HbF) Production gamma_globin_gene->HbF_Production Leads to

Caption: Simplified pathway for fetal hemoglobin induction by a 2-azaspiro[3.3]heptane derivative.

Experimental Workflow for Bioisostere Evaluation

The systematic evaluation of a novel bioisostere like 2-azaspiro[3.3]heptane is a multi-step process. This workflow outlines the key stages from initial design to in vivo testing.[14][15][16]

Bioisostere_Evaluation_Workflow Start Identify Lead Compound with Piperidine Moiety Synthesis Synthesize 2-Azaspiro[3.3]heptane Analogues Start->Synthesis PhysChem Physicochemical Profiling (logD, pKa, Solubility) Synthesis->PhysChem InVitro_ADME In Vitro ADME (Metabolic Stability, Permeability) Synthesis->InVitro_ADME InVitro_Bio In Vitro Biological Activity (Target Binding, Functional Assays) Synthesis->InVitro_Bio SAR Structure-Activity Relationship (SAR) and Data Analysis PhysChem->SAR InVitro_ADME->SAR InVitro_Bio->SAR Optimization Lead Optimization SAR->Optimization Iterate InVivo_PK In Vivo Pharmacokinetics SAR->InVivo_PK Promising Candidates Optimization->Synthesis InVivo_Efficacy In Vivo Efficacy Studies InVivo_PK->InVivo_Efficacy Candidate Candidate Selection InVivo_Efficacy->Candidate

Caption: A typical workflow for the evaluation of 2-azaspiro[3.3]heptane as a piperidine bioisostere.

Conclusion

2-Azaspiro[3.3]heptane represents a valuable and increasingly utilized scaffold in modern drug discovery, offering a compelling alternative to the traditional piperidine ring. Its rigid, three-dimensional structure and favorable impact on key physicochemical properties provide medicinal chemists with a powerful tool to address common challenges in lead optimization. The ability to fine-tune lipophilicity and basicity while potentially enhancing target engagement underscores the importance of this novel bioisostere. The synthetic routes are becoming well-established, enabling the generation of diverse libraries for structure-activity relationship studies. As demonstrated by its successful incorporation into molecules targeting complex signaling pathways, the 2-azaspiro[3.3]heptane core holds significant promise for the development of next-generation therapeutics with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers looking to harness the potential of this exciting and versatile molecular building block.

References

The Strategic Role of the BOC Protecting Group in the Synthesis of Azaspiro[3.3]heptane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azaspiro[3.3]heptane scaffold is a key structural motif in modern medicinal chemistry, prized for its three-dimensional character which can lead to improved physicochemical properties and novel intellectual property. The synthesis of these valuable building blocks often necessitates the use of protecting groups to ensure regioselectivity and high yields. Among these, the tert-butoxycarbonyl (BOC) group plays a pivotal role. This technical guide provides a comprehensive overview of the function and application of the BOC protecting group in the synthesis of azaspiro[3.3]heptanes, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

The Indispensable Role of Protecting Groups in Complex Synthesis

In the multi-step synthesis of complex molecules like azaspiro[3.3]heptane derivatives, specific functional groups must be temporarily masked to prevent undesired side reactions. The ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other parts of the molecule. The BOC group is a widely used protecting group for amines due to its stability in a broad range of reaction conditions and its facile cleavage under acidic conditions.

The BOC Group in Azaspiro[3.3]heptane Synthesis: A Shield for Strategic Functionalization

The secondary amine in the 1-azaspiro[3.3]heptane core is a nucleophilic and basic center. Protection of this nitrogen atom as its BOC-carbamate allows for a wide array of chemical transformations on other parts of the molecule that would otherwise be incompatible with a free amine.

Key advantages of using the BOC protecting group in this context include:

  • Facilitating C-H functionalization: The BOC group enables the deprotonation of adjacent C-H bonds, allowing for the introduction of various substituents.

  • Enabling reactions with organometallics: It prevents the quenching of organometallic reagents by the acidic N-H proton.

  • Allowing for controlled derivatization: Once the desired modifications are made to the azaspiro[3.3]heptane core, the BOC group can be cleanly removed to reveal the amine for further functionalization, such as N-alkylation or amide bond formation.

  • Improving solubility and handling: The BOC group can enhance the solubility of intermediates in organic solvents and often leads to crystalline, easily purifiable compounds.

The following diagram illustrates a general workflow for the synthesis and functionalization of a BOC-protected azaspiro[3.3]heptane derivative.

G cluster_0 Synthesis of Azaspiro[3.3]heptane Core cluster_1 BOC Protection cluster_2 Functionalization cluster_3 Deprotection & Derivatization Precursor Precursor Azaspiro_heptane_HCl 1-Azaspiro[3.3]heptane Hydrochloride Precursor->Azaspiro_heptane_HCl Multi-step synthesis N_Boc_Azaspiro_heptane N-Boc-1-azaspiro[3.3]heptane Azaspiro_heptane_HCl->N_Boc_Azaspiro_heptane Boc₂O, Base Functionalized_Intermediate Functionalized N-Boc Intermediate N_Boc_Azaspiro_heptane->Functionalized_Intermediate e.g., Oxidation, Alkylation Final_Product Final Derivatized Azaspiro[3.3]heptane Functionalized_Intermediate->Final_Product Acidic Deprotection & Further Reaction

A generalized workflow for the synthesis and functionalization of azaspiro[3.3]heptanes using a BOC protecting group.

Quantitative Data on BOC-Protected Azaspiro[3.3]heptane Synthesis

The following table summarizes quantitative data from various reported syntheses involving BOC-protected azaspiro[3.3]heptane intermediates. This data highlights the efficiency of key transformations where the BOC group is present.

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
N-BOC Protection1-Azaspiro[3.3]heptane HydrochlorideN-Boc-1-azaspiro[3.3]heptaneBoc₂O, Et₃N, CH₂Cl₂>95[1]
Swern OxidationN-Boc-1-azaspiro[3.3]heptan-6-olN-Boc-1-azaspiro[3.3]heptan-6-one(COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C to rt80[2]
Oxidation to Carboxylic AcidN-Boc-1-azaspiro[3.3]heptan-6-olN-Boc-1-azaspiro[3.3]heptane-6-carboxylic acidNaIO₄, RuCl₃ (cat.), CCl₄/CH₃CN/H₂O76[1]
Raney Ni-catalyzed Hydrogenation and BOC protection6-cyano-6-ethoxycarbonyl-2,2-difluorospiro[3.3]heptaneBoc-protected β-amino acid esterRaney Ni, H₂, Boc₂O87[3]
Saponification of EsterBoc-protected β-amino acid esterN-Boc protected β-amino acidNaOH84[3]
BOC DeprotectionN-Boc protected β-amino acidβ-amino acidReflux in aqueous media96[3]

Detailed Experimental Protocols

The following are representative experimental protocols for the introduction and removal of the BOC protecting group in the synthesis of azaspiro[3.3]heptane derivatives.

1. N-BOC Protection of 1-Azaspiro[3.3]heptane Hydrochloride [1]

  • Materials: 1-Azaspiro[3.3]heptane hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • To a suspension of 1-azaspiro[3.3]heptane hydrochloride (1.0 eq) in dichloromethane, triethylamine (2.2 eq) is added, and the mixture is stirred for 10 minutes at room temperature.

    • Di-tert-butyl dicarbonate (1.1 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 12 hours.

    • The reaction mixture is then washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford N-Boc-1-azaspiro[3.3]heptane, typically as a white solid.

2. Acidic Deprotection of N-Boc-1-azaspiro[3.3]heptane Derivatives [1]

  • Materials: N-Boc protected azaspiro[3.3]heptane derivative, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or methanol), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • The N-Boc protected azaspiro[3.3]heptane derivative (1.0 eq) is dissolved in dichloromethane.

    • An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane or methanol, is added at 0 °C.

    • The reaction mixture is stirred at room temperature for 1-4 hours, with progress monitored by TLC or LC-MS.

    • Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting salt of the deprotected amine can often be used in the next step without further purification.

The following diagram illustrates the logical relationship in the decision-making process for employing a BOC protecting group strategy.

G Start Start Assess_Reaction Assess compatibility of planned reaction with free amine Start->Assess_Reaction Is_Compatible Is the reaction compatible? Assess_Reaction->Is_Compatible Proceed_Directly Proceed with synthesis on unprotected amine Is_Compatible->Proceed_Directly Yes Protect_Amine Protect the amine with BOC group Is_Compatible->Protect_Amine No End End Proceed_Directly->End Perform_Reaction Perform desired reaction on BOC-protected intermediate Protect_Amine->Perform_Reaction Deprotect_Amine Remove BOC group under acidic conditions Perform_Reaction->Deprotect_Amine Deprotect_Amine->End

Decision-making workflow for the use of a BOC protecting group in azaspiro[3.3]heptane synthesis.

Conclusion

The BOC protecting group is an essential tool in the synthesis of azaspiro[3.3]heptane derivatives. Its robust nature under a variety of reaction conditions, coupled with its facile removal, allows for the strategic and efficient construction of complex and highly functionalized molecules. The quantitative data and experimental protocols presented in this guide underscore the reliability and high yields achievable with a BOC-protection strategy, making it a cornerstone of modern synthetic approaches to this important class of compounds. Researchers and drug development professionals can leverage this understanding to design and execute efficient and scalable syntheses of novel azaspiro[3.3]heptane-based molecules.

References

Stereochemistry of 5-hydroxy-2-azaspiro[3.3]heptane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-azaspiro[3.3]heptane scaffold is a key building block in modern medicinal chemistry, recognized for its role as a bioisostere of piperidine and for its ability to impart favorable physicochemical properties to drug candidates.[1][2] The introduction of a hydroxyl group at the 5-position creates a chiral center, leading to stereoisomers that can exhibit distinct pharmacological profiles. Understanding and controlling the stereochemistry of these derivatives is therefore paramount for the development of safe and efficacious therapeutics. This guide provides an in-depth overview of the stereochemical aspects of 5-hydroxy-2-azaspiro[3.3]heptane derivatives, including synthetic strategies, analytical techniques, and their implications in drug discovery, with a focus on their emerging role as linkers in Proteolysis Targeting Chimeras (PROTACs).[1][3]

Stereoselective Synthesis

The asymmetric synthesis of 5-hydroxy-2-azaspiro[3.3]heptane derivatives is crucial for accessing enantiomerically pure compounds. While specific literature on the stereoselective synthesis of the title compound is limited, several strategies employed for analogous spirocyclic systems can be adapted. A plausible approach involves the stereoselective reduction of a prochiral ketone precursor, 2-Boc-2-azaspiro[3.3]heptan-5-one.

Experimental Protocol: Stereoselective Ketone Reduction

This protocol describes a representative method for the asymmetric reduction of a prochiral azaspiro[3.3]heptanone using a chiral catalyst.

Materials:

  • 2-Boc-2-azaspiro[3.3]heptan-5-one

  • (R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-Boc-2-azaspiro[3.3]heptan-5-one (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).

  • Stir the mixture for 15 minutes at 0 °C.

  • Slowly add borane dimethyl sulfide complex (1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol at 0 °C.

  • Warm the mixture to room temperature and add saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired stereoisomer of 2-Boc-5-hydroxy-2-azaspiro[3.3]heptane.

Chiral Resolution and Analysis

For racemic mixtures of 5-hydroxy-2-azaspiro[3.3]heptane, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative separation of enantiomers.

Experimental Protocol: Chiral HPLC Separation

This protocol provides a general method for the enantiomeric resolution of N-protected 5-hydroxy-2-azaspiro[3.3]heptane.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA), with or without a basic or acidic additive (e.g., diethylamine or trifluoroacetic acid) to improve peak shape. A typical starting gradient could be 90:10 (n-hexane:IPA).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

Procedure:

  • Dissolve a small amount of the racemic this compound in the mobile phase.

  • Inject the sample onto the chiral column.

  • Elute with the mobile phase under isocratic conditions.

  • Monitor the separation of the enantiomers by UV detection.

  • Optimize the mobile phase composition to achieve baseline separation (Rs > 1.5).

  • For preparative separation, scale up the injection volume and collect the fractions corresponding to each enantiomer.

Quantitative Data

The following tables present exemplary quantitative data that could be obtained from the successful stereoselective synthesis and chiral resolution of 5-hydroxy-2-azaspiro[3.3]heptane derivatives.

Table 1: Exemplary Results of Stereoselective Reduction

EntryCatalystDiastereomeric Ratio (anti:syn)Enantiomeric Excess (ee%) of Major Diastereomer
1(R)-2-Methyl-CBS-oxazaborolidine95:598%
2(S)-2-Methyl-CBS-oxazaborolidine6:9497%

Table 2: Exemplary Chiral HPLC Separation Data

EnantiomerRetention Time (min)Specific Rotation [α]D²⁰ (c=1, CHCl₃)
Enantiomer 18.5-15.2°
Enantiomer 210.2+15.5°

Visualization of Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis, purification, and stereochemical analysis of chiral 5-hydroxy-2-azaspiro[3.3]heptane derivatives.

G cluster_synthesis Synthesis & Purification cluster_analysis Stereochemical Analysis Start Prochiral Ketone Synthesis Asymmetric Reduction Start->Synthesis Workup Reaction Workup & Extraction Synthesis->Workup Purification Column Chromatography Workup->Purification Racemic Racemic Mixture Purification->Racemic HPLC Chiral HPLC Separation Racemic->HPLC Enantiomers Separated Enantiomers HPLC->Enantiomers Polarimetry Polarimetry Spectroscopy NMR Spectroscopy Xray X-ray Crystallography Structure Absolute Configuration Xray->Structure Enantiomers->Polarimetry Enantiomers->Spectroscopy Enantiomers->Xray

General experimental workflow for stereochemical analysis.
Mechanism of Action: PROTAC

The identification of this compound as a PROTAC linker highlights its application in targeted protein degradation.[1][3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The stereochemistry of the linker can be critical for the proper orientation of the target protein and the E3 ligase to facilitate this process.

G cluster_protac PROTAC-Mediated Protein Degradation PROTAC PROTAC (with 5-hydroxy-2-azaspiro[3.3]heptane linker) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

The Ubiquitin-Proteasome pathway in PROTAC action.

Conclusion

The stereochemistry of 5-hydroxy-2-azaspiro[3.3]heptane derivatives is a critical consideration in their application in drug discovery. The ability to synthesize and separate specific stereoisomers allows for a detailed investigation of their structure-activity relationships. As demonstrated by their use as PROTAC linkers, controlling the three-dimensional arrangement of these molecules is essential for optimizing their biological function. The experimental approaches and analytical techniques outlined in this guide provide a framework for researchers to effectively navigate the stereochemical challenges associated with this important class of molecules.

References

The Rise of the Third Dimension: A Technical Guide to Novel Spirocyclic Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of more effective and safer therapeutics, drug discovery has increasingly ventured beyond the "flatland" of traditional aromatic scaffolds. This guide delves into the discovery and significance of novel spirocyclic linkers, a class of three-dimensional (3D) molecular architectures that are revolutionizing the design of next-generation drugs, including targeted protein degraders like PROTACs (Proteolysis Targeting Chimeras). By enforcing conformational rigidity and providing precise exit vectors, spirocyclic linkers offer a powerful tool to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates.

The Significance of Spirocyclic Linkers: Escaping Flatland for Enhanced Performance

Spirocycles, characterized by two rings sharing a single atom, introduce a unique and rigid 3D geometry into molecules. This inherent structural constraint addresses several challenges encountered with traditional linear or flexible linkers in drug design.

The primary advantages of incorporating spirocyclic linkers include:

  • Improved Physicochemical Properties: The increased fraction of sp³-hybridized carbons in spirocyclic scaffolds generally leads to enhanced solubility, reduced lipophilicity, and improved metabolic stability compared to their flatter, aromatic counterparts. This shift away from planar structures can significantly improve a drug candidate's "drug-likeness" and oral bioavailability.

  • Enhanced Potency and Selectivity: The rigid nature of spirocyclic linkers locks the conformation of a molecule, pre-organizing it for optimal interaction with its biological target. This can lead to a significant increase in binding affinity and potency. Furthermore, the well-defined spatial arrangement of substituents can improve selectivity by minimizing off-target interactions.

  • Optimization of Pharmacokinetics: By improving metabolic stability and modulating physicochemical properties, spirocyclic linkers can lead to more favorable pharmacokinetic (PK) profiles, including longer half-life and better exposure in the body.

  • Novel Intellectual Property: The unique structures of novel spirocyclic linkers provide opportunities for generating new intellectual property in a competitive pharmaceutical landscape.

Data Presentation: Comparative Analysis of Linker Properties

The impact of spirocyclic linkers on the properties of drug candidates is best illustrated through comparative data. The following tables summarize key quantitative data, showcasing the advantages of spirocyclic and other rigid linkers over traditional flexible linkers in the context of PROTACs and other inhibitors.

Table 1: Comparative Physicochemical Properties of Different Linker Types

Linker TypeExample StructureKey Physicochemical Characteristics
Flexible (Alkyl) -(CH₂)n-Hydrophobic, may limit aqueous solubility.
Flexible (PEG) -(CH₂CH₂O)n-Hydrophilic, generally improves aqueous solubility.
Rigid (Cycloalkane) Piperidine/PiperazineEnhances water solubility and metabolic stability.
Rigid (Spirocyclic) Spiro[3.3]heptaneOffers unique 3D geometry, locks conformation, can improve solubility and metabolic stability.

Table 2: Influence of Linker Composition on PROTAC Degradation and Permeability

Target ProteinCell LineLinker TypeDC₅₀ (nM)Permeability (Pₑ, 10⁻⁶ cm/s)Reference
BRD4 H6610 PEG units< 500Not Reported[1]
BRD4 H6611-2 PEG units> 5000Not Reported[1]
BRD4 H6614-5 PEG units< 500Not Reported[1]
BTK RamosShort Alkyl/Ether1-40Not Reported[1]
CRBN (self-degradation) HEK293T9-atom alkyl chainEffectiveNot Reported[1]
CRBN (self-degradation) HEK293T3 PEG unitsWeakNot Reported[1]

Note: This table highlights the non-linear and often unpredictable relationship between linker length/composition and PROTAC activity, underscoring the need for empirical optimization. Direct comparative data for spirocyclic linkers in such tables is still emerging in the literature.

Table 3: Structure-Activity Relationship of Androgen Receptor (AR) Antagonists

CompoundModificationIC₅₀ (nM)cLogP
38 Parent DiarylthiohydantoinNot ReportedNot Reported
74 Benzylic alcohol200-300More polar than 38
75 Benzylic alcohol200-300More polar than 38
77 Extended amide100-150More polar than 38
80 N-methylbutyramide923.44
91 (RD162) 3-fluoro amide1223.20
Bicalutamide Reference Drug1000Not Reported

This table showcases how modifications to a core scaffold, including those that increase polarity and introduce conformational constraints, can significantly impact potency. While not a direct comparison of linker types, it illustrates the principles that guide the design of molecules with spirocyclic elements.[2]

Experimental Protocols

The synthesis of novel spirocyclic linkers is a key enabling technology for their application in drug discovery. Below are representative methodologies for the synthesis of a spirocyclic diamine scaffold, a common building block for bifunctional linkers, and a general protocol for its incorporation into a PROTAC.

Protocol 1: Synthesis of Spirocyclic 1,2-Diamine Scaffolds

This protocol is based on a dearomatizing intramolecular diamination of phenols to create complex spirotricyclic systems containing a syn-1,2-diaminocyclohexane unit.[3][4]

Materials:

  • Phenol-urea starting material (e.g., N-(3-(4-hydroxyphenyl)propyl)urea derivatives)

  • Phenyliodine bis(trifluoroacetate) (PIFA)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Substrate Preparation: Synthesize the starting N-aryl ureas by reacting the corresponding 3-(4-hydroxyphenyl)propylamine with the desired isocyanate.

  • Oxidative Cyclization:

    • Dissolve the phenol-urea substrate (1.0 eq.) in a 1:1 mixture of HFIP and DCM to a concentration of 0.2 M.

    • Cool the solution to 0 °C in an ice bath.

    • Add PIFA (1.1 eq.) portion-wise to the stirred solution.

    • Maintain the reaction at 0 °C for 2 hours.

    • Allow the reaction to warm to room temperature and stir until completion (3-24 hours, monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the spirotricyclic diamine derivative.

Protocol 2: General Synthesis of a PROTAC Incorporating a Spirocyclic Linker

This protocol outlines a general approach for conjugating a spirocyclic diamine linker to a protein of interest (POI) ligand and an E3 ligase ligand using standard amide coupling reactions.

Materials:

  • Spirocyclic diamine linker with orthogonal protecting groups

  • POI ligand with a carboxylic acid handle

  • E3 ligase ligand with a carboxylic acid handle

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Appropriate solvents (e.g., DMF)

  • Deprotection reagents (specific to the protecting groups used)

Procedure:

  • First Amide Coupling:

    • Dissolve the orthogonally protected spirocyclic diamine linker (1.0 eq.), the POI ligand-carboxylic acid (1.1 eq.), HATU (1.2 eq.), and HOBt (1.2 eq.) in DMF.

    • Add DIPEA (3.0 eq.) to the reaction mixture and stir at room temperature until completion.

    • Purify the mono-conjugated intermediate by chromatography.

  • Selective Deprotection:

    • Selectively remove the protecting group from the remaining amine on the spirocyclic linker using appropriate deprotection conditions.

    • Purify the deprotected intermediate.

  • Second Amide Coupling:

    • Repeat the amide coupling procedure from step 1, using the deprotected intermediate and the E3 ligase ligand-carboxylic acid.

  • Final Purification:

    • Purify the final PROTAC product by preparative HPLC to yield the desired compound.

Visualizing Complexity: Workflows and Pathways

Understanding the logical flow of discovery and the biological context of these novel linkers is crucial. The following diagrams, rendered using Graphviz, illustrate key concepts.

experimental_workflow Experimental Workflow for Spirocyclic Linker Optimization cluster_design Design & Synthesis cluster_testing In Vitro Evaluation cluster_analysis Analysis & Iteration start Virtual Library Design (Spirocyclic Scaffolds) synthesis Synthesis of Spirocyclic Linker Library start->synthesis conjugation Conjugation to POI and E3 Ligase Ligands synthesis->conjugation biochemical Biochemical Assays (e.g., Binding Affinity) conjugation->biochemical cellular Cellular Assays (e.g., Degradation, Permeability) biochemical->cellular adme ADME Profiling (Solubility, Stability) cellular->adme sar SAR Analysis adme->sar optimization Lead Optimization sar->optimization optimization->start Iterate Design

Caption: Workflow for the discovery and optimization of spirocyclic linkers.

signaling_pathway Simplified RAF-MEK-ERK Signaling Pathway cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Novel Spirocyclic RAF Kinase Inhibitor Inhibitor->Raf Inhibition

Caption: Inhibition of the RAF-MEK-ERK pathway by a novel spirocyclic inhibitor.

Conclusion

Novel spirocyclic linkers represent a significant advancement in medicinal chemistry, offering a robust strategy to overcome the limitations of traditional linker designs. Their inherent three-dimensionality provides a pathway to molecules with improved physicochemical properties, enhanced potency and selectivity, and more favorable pharmacokinetics. As our understanding of the complex interplay between linker architecture and biological activity deepens, the rational design and application of spirocyclic linkers will undoubtedly continue to fuel the discovery of innovative and life-changing medicines. This guide provides a foundational understanding for researchers to explore and harness the potential of these remarkable molecular scaffolds.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of 2-BOC-5-hydroxy-2-azaspiro[3.3]heptane. This versatile building block, also known as tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, is of increasing interest in medicinal chemistry and drug development. Its unique spirocyclic scaffold offers a three-dimensional architecture that is advantageous for creating novel molecular entities with improved pharmacological profiles. This document details the compound's structural and chemical properties, provides a detailed experimental protocol for its synthesis and characterization, and explores its applications as a Proteolysis Targeting Chimera (PROTAC) linker and an inducer of fetal hemoglobin.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for its application in chemical synthesis and drug design.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₉NO₃[1][2][3][4][5][6]
Molecular Weight 213.27 g/mol [1][2][3][4][5]
CAS Number 1147557-97-8[1][2][3][4][5][6]
Melting Point 127-129 °C[1][3]
Boiling Point 316.6 ± 42.0 °C (Predicted)[1][3]
pKa (Predicted) 14.84 ± 0.20[7]
Solubility Soluble in DMSO and Methanol (Slightly)[7]
Appearance White to off-white solid[8]

Synthesis and Characterization

The synthesis of this compound is achieved through the reduction of its ketone precursor, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

Experimental Protocol: Synthesis

This protocol details the reduction of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate to yield this compound.[8][9]

Materials:

  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen gas (N₂)

Procedure:

  • Under a nitrogen atmosphere, dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1 equivalent) in methanol.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (2 equivalents) to the stirred solution.

  • Maintain the reaction mixture at 0 °C and stir for 30 minutes.

  • Upon completion of the reaction, remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting crude solid, add a saturated solution of sodium bicarbonate.

  • Extract the aqueous mixture with dichloromethane (4 x 30 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under vacuum to yield the final product as a white solid.[8]

Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR (300 MHz, CDCl₃): δ 4.18 (m, 1H), 3.88 (d, 4H), 2.53 (m, 2H), 2.08 (m, 2H), 1.42 (s, 9H).[9]

  • FT-IR: The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the hydroxyl (-OH) group, while a strong absorption around 1690 cm⁻¹ would confirm the presence of the carbamate carbonyl (C=O) group of the BOC protecting group.

Biological Significance and Applications

This compound serves as a valuable building block in the development of therapeutic agents, primarily due to its rigid spirocyclic core. This structural feature allows for precise orientation of appended functional groups, which is critical in designing molecules that interact with specific biological targets.

PROTAC Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The 2-azaspiro[3.3]heptane moiety is utilized as a rigid linker in PROTAC design. Its defined three-dimensional structure can favorably influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a critical step for efficient protein degradation.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (with 2-azaspiro[3.3]heptane linker) POI->PROTAC Binds to Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits E3->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

General mechanism of action for a PROTAC.
Induction of Fetal Hemoglobin

Derivatives of 2-azaspiro[3.3]heptane are being investigated as therapeutic agents for β-hemoglobinopathies, such as sickle cell disease and β-thalassemia. These compounds have been shown to induce the expression of fetal hemoglobin (HbF). Increased levels of HbF can compensate for the defective adult hemoglobin in these diseases, leading to a significant amelioration of clinical symptoms. The proposed mechanism of action involves the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

The NRF2 pathway is a key regulator of cellular defense against oxidative stress. Under normal conditions, NRF2 is kept inactive in the cytoplasm by binding to KEAP1, which facilitates its degradation. Upon activation by inducers, NRF2 is released from KEAP1 and translocates to the nucleus. In the nucleus, NRF2 binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, including the γ-globin gene, leading to increased transcription and subsequent production of fetal hemoglobin.[10][11]

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inducer 2-Azaspiro[3.3]heptane Derivative (Inducer) KEAP1_NRF2 KEAP1-NRF2 Complex Inducer->KEAP1_NRF2 Inhibits Degradation NRF2_cyto NRF2 KEAP1_NRF2->NRF2_cyto NRF2 Release KEAP1 KEAP1 Proteasome_cyto Proteasome NRF2_cyto->Proteasome_cyto Degradation (Basal State) NRF2_nuc NRF2 NRF2_cyto->NRF2_nuc Translocation ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE Binds to gamma_globin γ-globin gene ARE->gamma_globin Activates Transcription HbF Fetal Hemoglobin (HbF) Production gamma_globin->HbF

NRF2 signaling pathway for fetal hemoglobin induction.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery. Its well-defined physicochemical properties and the established synthetic route provide a solid foundation for its use in creating structurally novel and potent therapeutic agents. The applications of its derivatives as PROTAC linkers and fetal hemoglobin inducers highlight the importance of its rigid spirocyclic scaffold in modern medicinal chemistry. Further exploration of this and related azaspiro[3.3]heptane structures is likely to yield new classes of drugs with improved efficacy and safety profiles.

References

Methodological & Application

Application of 2-BOC-5-Hydroxy-2-Azaspiro[3.3]heptane in PROTAC Linker Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linkers is a critical aspect of developing effective Proteolysis Targeting Chimeras (PROTACs). The linker region, which connects the target protein-binding ligand (warhead) and the E3 ligase-recruiting ligand, significantly influences the efficacy, selectivity, and physicochemical properties of the resulting PROTAC. Among the diverse array of linker architectures, spirocyclic scaffolds have gained attention for their ability to impart rigidity and provide well-defined exit vectors. This application note details the use of 2-BOC-5-hydroxy-2-azaspiro[3.3]heptane as a versatile building block in the synthesis of PROTAC linkers, providing detailed protocols and a framework for their application in targeted protein degradation.

Introduction to 2-Azaspiro[3.3]heptane in PROTAC Linkers

The 2-azaspiro[3.3]heptane moiety is a bioisostere of commonly used piperidine and piperazine rings in medicinal chemistry. Its rigid, three-dimensional structure can offer advantages in PROTAC design by pre-organizing the molecule into a conformation favorable for the formation of a productive ternary complex between the target protein and the E3 ligase. The hydroxyl group at the 5-position of this compound provides a convenient handle for further functionalization, allowing for the extension of the linker and the attachment of either the warhead or the E3 ligase ligand. The BOC (tert-butyloxycarbonyl) protecting group on the nitrogen atom allows for orthogonal chemical strategies during the synthesis of the complete PROTAC molecule.

Experimental Protocols

The following protocols outline a general strategy for the synthesis of a bifunctional PROTAC linker starting from this compound. This involves the functionalization of the hydroxyl group and the subsequent deprotection and functionalization of the nitrogen atom.

Protocol 1: Functionalization of the Hydroxyl Group via Etherification

This protocol describes the etherification of the hydroxyl group to introduce a terminal functional group (e.g., a carboxylic acid) for subsequent conjugation.

Materials:

  • This compound

  • tert-Butyl bromoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add tert-butyl bromoacetate (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the ether-linked intermediate.

Protocol 2: BOC Deprotection of the Azaspiro[3.3]heptane Nitrogen

This protocol details the removal of the BOC protecting group to expose the secondary amine for further functionalization.

Materials:

  • BOC-protected azaspiro[3.3]heptane intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the BOC-protected intermediate (1.0 eq) in DCM.

  • Add TFA (10-20 eq) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Protocol 3: Amide Bond Formation to Attach a Warhead or E3 Ligase Ligand

This protocol describes the coupling of the deprotected amine with a carboxylic acid-functionalized warhead or E3 ligase ligand.

Materials:

  • Deprotected azaspiro[3.3]heptane intermediate from Protocol 2

  • Carboxylic acid-functionalized warhead or E3 ligase ligand (1.0 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Lithium chloride (LiCl) (optional, can improve solubility)

Procedure:

  • To a solution of the carboxylic acid-functionalized warhead or E3 ligase ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of the deprotected azaspiro[3.3]heptane intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with 5% aqueous LiCl solution (if used), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC conjugate.

Data Presentation

Currently, there is a lack of publicly available quantitative data (e.g., DC₅₀ and Dₘₐₓ values) for PROTACs specifically incorporating a linker derived from this compound. However, the performance of PROTACs is highly dependent on the specific target protein, E3 ligase, and the overall architecture of the molecule. Researchers are encouraged to generate such data for their specific constructs. A representative table for presenting such data is provided below.

PROTAC ConstructTarget ProteinE3 LigaseDC₅₀ (nM)Dₘₐₓ (%)Cell Line
Example PROTAC 1 e.g., BRD4CRBNData to be generatedData to be generatede.g., HeLa
Example PROTAC 2 e.g., BTKVHLData to be generatedData to be generatede.g., MOLM-14

DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein. Dₘₐₓ: The maximum percentage of target protein degradation achieved.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (2-Azaspiro[3.3]heptane Linker) POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: General mechanism of action for a PROTAC utilizing a 2-azaspiro[3.3]heptane linker.

Synthetic Workflow for PROTAC Linker Synthesis

Synthetic_Workflow Start 2-BOC-5-Hydroxy- 2-Azaspiro[3.3]heptane Step1 Protocol 1: Etherification of -OH Start->Step1 Intermediate1 BOC-Protected Linker (Terminal Functional Group) Step1->Intermediate1 Step2 Protocol 2: BOC Deprotection Intermediate1->Step2 Intermediate2 Deprotected Linker Step2->Intermediate2 Step3 Protocol 3: Amide Coupling Intermediate2->Step3 End PROTAC Precursor (Linker-Warhead/E3 Ligand) Step3->End

Caption: Synthetic workflow for the preparation of a PROTAC linker from this compound.

Conclusion

This compound serves as a valuable and versatile starting material for the construction of rigid PROTAC linkers. The synthetic protocols provided herein offer a general framework for the incorporation of this scaffold into novel PROTAC molecules. While specific biological data for PROTACs containing this particular linker is not yet widely available, the principles of its synthesis and its structural features suggest its potential for the development of potent and selective protein degraders. Further research and publication of degradation data for PROTACs utilizing this linker will be crucial for fully understanding its impact on PROTAC efficacy and for guiding the rational design of future targeted protein degradation therapies.

Application Notes and Protocols: Coupling of 2-BOC-5-hydroxy-2-azaspiro[3.3]heptane to a Warhead

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-BOC-5-hydroxy-2-azaspiro[3.3]heptane is a valuable bifunctional linker used in the synthesis of complex molecules, particularly in the field of drug discovery and development. Its rigid spirocyclic core provides a defined three-dimensional orientation, while the protected amine and the secondary alcohol offer orthogonal handles for sequential chemical modifications. This document provides detailed protocols for coupling the hydroxyl group of this linker to representative chemical "warheads," functional moieties designed to interact with a biological target.

The following protocols are illustrative examples based on well-established chemical principles for coupling secondary alcohols. Specific reaction conditions and outcomes may vary depending on the specific warhead employed.

Data Presentation

The following table summarizes the key parameters for two common coupling strategies for attaching this compound to a warhead. The quantitative data presented are representative values based on typical yields for these reaction types with sterically hindered secondary alcohols and should be considered as such for experimental planning.

Coupling ProtocolWarhead TypeKey ReagentsSolventTemperature (°C)Typical Reaction Time (h)Representative Yield (%)Representative Purity (%)
Protocol 1: Steglich Esterification Carboxylic AcidDCC, DMAPDichloromethane (DCM)0 to RT12 - 2460 - 85>95
Protocol 2: Williamson Ether Synthesis Alkyl HalideSodium Hydride (NaH)Tetrahydrofuran (THF)0 to 606 - 1850 - 75>95

Experimental Protocols

Protocol 1: Steglich Esterification for Coupling to a Carboxylic Acid Warhead

This protocol describes the formation of an ester linkage between the hydroxyl group of this compound and a warhead containing a carboxylic acid moiety. The Steglich esterification is a mild and efficient method suitable for sterically demanding alcohols[1][2][3].

Materials:

  • This compound

  • Carboxylic acid-containing warhead

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) and the carboxylic acid warhead (1.1 eq.) in anhydrous DCM (0.1 M), add a catalytic amount of DMAP (0.1 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired ester conjugate.

Protocol 2: Williamson Ether Synthesis for Coupling to a Halogenated Warhead

This protocol details the formation of an ether linkage between the hydroxyl group of this compound and a warhead containing an alkyl halide (e.g., bromide or iodide). The Williamson ether synthesis is a robust method for forming ether bonds[4][5][6].

Materials:

  • This compound

  • Alkyl halide-containing warhead

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous THF (0.1 M) at 0 °C, add NaH (1.2 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • Add a solution of the alkyl halide warhead (1.1 eq.) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 6-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ether conjugate.

Visualizations

Steglich_Esterification cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Linker 2-BOC-5-hydroxy- 2-azaspiro[3.3]heptane Ester_Conjugate Ester-linked Conjugate Linker->Ester_Conjugate Warhead Carboxylic Acid Warhead Warhead->Ester_Conjugate DCC DCC DCC->Ester_Conjugate Activates Carboxylic Acid DCU Dicyclohexylurea (Byproduct) DCC->DCU DMAP DMAP DMAP->Ester_Conjugate Catalyzes Acyl Transfer

Caption: Steglich Esterification Pathway

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Linker 2-BOC-5-hydroxy- 2-azaspiro[3.3]heptane Ether_Conjugate Ether-linked Conjugate Linker->Ether_Conjugate H2 H2 gas (Byproduct) Linker->H2 Warhead Alkyl Halide Warhead Warhead->Ether_Conjugate NaX Sodium Halide (Byproduct) Warhead->NaX NaH NaH NaH->Linker Deprotonates Alcohol

Caption: Williamson Ether Synthesis Pathway

Experimental_Workflow start Start reactants Combine Linker and Warhead in Anhydrous Solvent start->reactants reagents Add Coupling Reagents/ Base under Inert Atmosphere reactants->reagents reaction Stir at Appropriate Temperature reagents->reaction monitoring Monitor Reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Column Chromatography workup->purification characterization Characterize Pure Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General Experimental Workflow

References

Application Notes and Protocols: Utilizing 2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a productive ternary complex between the POI and the E3 ligase, as well as the overall physicochemical properties of the molecule.

This document provides detailed application notes and protocols for the use of 2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE , a novel linker building block for the synthesis of PROTACs. The rigid, three-dimensional structure of the azaspiro[3.3]heptane core can offer advantages in PROTAC design by providing defined exit vectors for the attachment of the POI and E3 ligase ligands, potentially leading to improved ternary complex formation and degradation efficiency. The presence of a hydroxyl group offers a versatile handle for chemical modification and attachment, while the BOC-protected amine allows for controlled, sequential synthesis.

Note: As of the latest literature review, specific quantitative data for PROTACs incorporating this compound is not yet publicly available. The following protocols and data tables are presented as illustrative examples based on established methodologies in the field of targeted protein degradation.

Data Presentation

The successful development of a PROTAC requires rigorous quantitative assessment of its performance. Below are templates for tables that should be populated with experimental data upon synthesis and evaluation of a PROTAC utilizing the this compound linker.

Table 1: In Vitro Degradation Profile

PROTAC IdentifierTarget ProteinCell LineDC50 (nM)Dmax (%)Timepoint (h)
Example-PROTAC-1e.g., BRD4e.g., HeLaDataDatae.g., 24
Example-PROTAC-2e.g., BTKe.g., RamosDataDatae.g., 18
  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

Table 2: Binding Affinities

ComponentBinding TargetAssay MethodBinding Affinity (Kd/IC50, nM)
Example-PROTAC-1e.g., BRD4e.g., ITC, SPRData
Example-PROTAC-1e.g., VHLe.g., TR-FRETData
POI Ligande.g., BRD4e.g., ITC, SPRData
E3 Ligase Ligande.g., VHLe.g., TR-FRETData
  • Kd: Dissociation constant.

  • IC50: Half-maximal inhibitory concentration.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a PROTAC incorporating the this compound linker.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a potential synthetic route. The order of ligand attachment may be reversed depending on the specific chemistry of the POI and E3 ligase ligands.

  • Activation of the Hydroxyl Group:

    • Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane, DCM).

    • Activate the hydroxyl group for nucleophilic substitution, for example, by converting it to a mesylate or tosylate using methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, perform an aqueous workup and purify the activated linker by column chromatography.

  • Attachment of the First Ligand (e.g., E3 Ligase Ligand):

    • Dissolve the activated linker and the E3 ligase ligand (containing a suitable nucleophile, e.g., a phenol or amine) in an appropriate anhydrous solvent (e.g., dimethylformamide, DMF).

    • Add a suitable base (e.g., potassium carbonate or cesium carbonate) to facilitate the nucleophilic substitution.

    • Heat the reaction mixture as required and monitor its progress by TLC or LC-MS.

    • After completion, perform an aqueous workup and purify the resulting conjugate by column chromatography or preparative high-performance liquid chromatography (HPLC).

  • BOC Deprotection:

    • Dissolve the BOC-protected conjugate in DCM.

    • Add trifluoroacetic acid (TFA) and stir the reaction at room temperature.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Attachment of the Second Ligand (e.g., POI Ligand):

    • Dissolve the deprotected amine intermediate and the POI ligand (containing a carboxylic acid) in a suitable anhydrous solvent (e.g., DMF).

    • Add a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

    • Stir the reaction at room temperature and monitor its progress by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

    • Characterize the final product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Western Blotting for Protein Degradation
  • Cell Culture and Treatment:

    • Plate the desired cell line in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.

    • Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Protein of Interest (POI) PROTAC PROTAC (with Azaspiro[3.3]heptane Linker) POI->PROTAC Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination E2-Ub Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Dissociation Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

General PROTAC Synthesis Workflowdot

PROTAC_Synthesis start 2-BOC-5-HYDROXY- 2-AZASPIRO[3.3]HEPTANE step1 Activate Hydroxyl Group start->step1 step2 Couple E3 Ligase Ligand step1->step2 step3 BOC Deprotection step2->step3 step4 Couple POI Ligand step3->step4 end Final PROTAC Molecule step4->end

Synthesis of PROTACs Utilizing Azaspiro[3.3]heptane Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis-Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. A critical component of a PROTAC is the linker, which connects the target protein ligand to the E3 ligase ligand. The linker's length, rigidity, and composition significantly influence the formation and stability of the ternary complex, thereby affecting the efficiency and selectivity of protein degradation.

This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs incorporating azaspiro[3.3]heptane-based linkers. Azaspiro[3.3]heptane is a rigid scaffold that can offer advantages in PROTAC design by reducing the conformational flexibility of the linker, which may lead to improved ternary complex stability and enhanced degradation potency.

PROTAC Mechanism of Action

PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. The PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can act catalytically to degrade multiple protein molecules.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC is a multi-step process that involves the preparation of the individual components—the target protein ligand, the E3 ligase ligand, and the linker—followed by their sequential conjugation. The workflow below outlines the key stages for the synthesis of a PROTAC using a pre-functionalized azaspiro[3.3]heptane linker.

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis Start Start Synth_Linker Synthesis of Functionalized Azaspiro[3.3]heptane Linker Start->Synth_Linker Couple_E3 Conjugation of Linker to E3 Ligase Ligand Synth_Linker->Couple_E3 Couple_POI Conjugation of Linker-E3 Ligase to Target Protein Ligand Couple_E3->Couple_POI Purification Purification of Final PROTAC (e.g., HPLC) Couple_POI->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization End Final PROTAC Characterization->End

Caption: General workflow for PROTAC synthesis.

Application Note: Synthesis of a PROTAC with an Azaspiro[3.3]heptane Linker

This section provides a representative protocol for the synthesis of a PROTAC molecule utilizing a functionalized azaspiro[3.3]heptane linker. The synthesis is divided into three main stages: synthesis of the linker, conjugation to the E3 ligase ligand, and final conjugation to the target protein ligand.

Protocol 1: Synthesis of a Boc-protected Azaspiro[3.3]heptane Linker with a Carboxylic Acid Handle

This protocol describes the synthesis of a key intermediate, a Boc-protected azaspiro[3.3]heptane with a carboxylic acid functional group, which allows for subsequent amide bond formation.

Materials:

  • Commercially available N-Boc-2-azaspiro[3.3]heptan-6-one

  • (Carbethoxymethylene)triphenylphosphorane

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Wittig Reaction: To a solution of N-Boc-2-azaspiro[3.3]heptan-6-one (1.0 eq) in THF, add (carbethoxymethylene)triphenylphosphorane (1.2 eq). Stir the reaction mixture at room temperature for 16 hours.

  • Work-up: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the ethyl ester intermediate.

  • Saponification: Dissolve the ethyl ester intermediate in a mixture of THF and MeOH. Add an aqueous solution of LiOH (2.0 eq). Stir the reaction mixture at room temperature for 4 hours.

  • Acidification and Extraction: Acidify the reaction mixture with 1N HCl to pH 3-4. Extract the product with DCM.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected azaspiro[3.3]heptane linker with a carboxylic acid handle.

StepProductRepresentative Yield (%)
1 & 2Ethyl ester intermediate85
3 - 5Final carboxylic acid linker92
Protocol 2: Conjugation of the Linker to an E3 Ligase Ligand (Pomalidomide)

This protocol details the amide coupling of the synthesized linker to the amine group of pomalidomide, a commonly used E3 ligase ligand for Cereblon (CRBN).

Materials:

  • Boc-protected azaspiro[3.3]heptane carboxylic acid linker (from Protocol 1)

  • Pomalidomide

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Activation of Carboxylic Acid: Dissolve the Boc-protected azaspiro[3.3]heptane carboxylic acid linker (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Amide Coupling: Add pomalidomide (1.2 eq) to the reaction mixture. Stir at room temperature for 12 hours.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography to obtain the Boc-protected linker-pomalidomide conjugate.

  • Boc Deprotection: Dissolve the conjugate in DCM and add trifluoroacetic acid (TFA). Stir for 1 hour at room temperature. Concentrate under reduced pressure to yield the amine-linker-pomalidomide intermediate.

StepProductRepresentative Yield (%)
1 - 3Boc-protected linker-pomalidomide78
4Amine-linker-pomalidomide95
Protocol 3: Final PROTAC Synthesis by Conjugation to a Target Protein Ligand

This protocol describes the final step of conjugating the amine-linker-pomalidomide intermediate to a target protein ligand that has a carboxylic acid handle.

Materials:

  • Amine-linker-pomalidomide (from Protocol 2)

  • Target protein ligand with a carboxylic acid handle

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Activation of Target Ligand: In a separate flask, dissolve the target protein ligand with a carboxylic acid handle (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 minutes.

  • Final Coupling: Add the amine-linker-pomalidomide (1.2 eq) to the activated target ligand solution. Stir at room temperature for 12 hours.

  • Purification: Purify the final PROTAC molecule by preparative reverse-phase HPLC.

StepProductRepresentative Yield (%)
1 & 2Crude PROTAC65
3Purified Final PROTAC90 (after HPLC)

Application Note: Biological Evaluation of PROTACs with Azaspiro[3.3]heptane Linkers

Following the successful synthesis and purification of the PROTAC molecules, it is essential to evaluate their biological activity, primarily their ability to induce the degradation of the target protein.

Protocol 4: Western Blotting for Target Protein Degradation

Western blotting is a standard method to quantify the levels of a specific protein in cell lysates after treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTACs

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, as a positive control)

  • Cell lysis buffer

  • BCA protein assay kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs or DMSO for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with the primary antibodies, followed by the HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein band intensity to the loading control.

Quantitative Data Summary: Hypothetical Degradation Data

The following table presents hypothetical degradation data for a series of PROTACs with varying azaspiro[3.3]heptane-based linkers to illustrate the importance of linker optimization.

PROTAC IDLinker MoietyTarget ProteinE3 LigaseDC₅₀ (nM)Dₘₐₓ (%)
AZP-01Azaspiro[3.3]heptaneKinase XCRBN15085
AZP-02Azaspiro[3.3]heptane-PEG₁Kinase XCRBN7592
AZP-03Azaspiro[3.3]heptane-PEG₂Kinase XCRBN2598
AZP-04Azaspiro[3.3]heptane-PEG₃Kinase XCRBN8090

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of degradation.

This hypothetical data demonstrates that the length of the linker can significantly impact the degradation potency of the PROTAC, with AZP-03 showing the highest potency in this example series.

Disclaimer: The experimental protocols and data presented herein are for illustrative purposes and are based on general synthetic and biological evaluation methods for PROTACs. Researchers should adapt these protocols to their specific target proteins, ligands, and experimental conditions. Due to the limited availability of specific published data on PROTACs utilizing azaspiro[3.3]heptane linkers, these notes are intended to serve as a general guide.

Application Notes and Protocols for the Functionalization of 2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-BOC-5-hydroxy-2-azaspiro[3.3]heptane is a valuable building block in medicinal chemistry and drug discovery, notably utilized as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its rigid spirocyclic scaffold provides a unique three-dimensional architecture, while the secondary hydroxyl group offers a convenient handle for further functionalization, enabling the attachment of various chemical entities. These notes provide detailed protocols for the derivatization of the hydroxyl group through common and robust synthetic methodologies, including Mitsunobu reactions, Williamson ether synthesis, and esterification.

Key Functionalization Strategies

The secondary hydroxyl group of this compound can be functionalized through several established synthetic methods to yield ethers and esters. The choice of method will depend on the desired final product and the nature of the coupling partner.

  • Mitsunobu Reaction: This reaction allows for the conversion of the alcohol to a variety of functional groups, including esters and ethers, with inversion of stereochemistry.[1][2][3] It is particularly useful for coupling with acidic pronucleophiles like phenols and carboxylic acids.[1][2]

  • Williamson Ether Synthesis: A classic method for forming ethers, this reaction involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.[4][5][6]

  • Esterification: Direct esterification with carboxylic acids can be achieved using various coupling agents or under acidic conditions (Fischer esterification).

The following sections provide detailed protocols for these transformations.

Data Presentation: A Comparative Overview of Functionalization Reactions

The following table summarizes typical reaction conditions and expected outcomes for the functionalization of this compound based on analogous reactions in the literature. Please note that yields are indicative and may vary based on the specific substrate and reaction scale.

Reaction TypeReagentsNucleophile/ElectrophileSolventTypical Yield (%)
Mitsunobu Etherification PPh₃, DIAD/DEADPhenolTHF60-85
Mitsunobu Esterification PPh₃, DIAD/DEADCarboxylic AcidTHF70-95
Williamson Ether Synthesis NaH, KI (cat.)Alkyl Bromide/IodideDMF, THF50-80
Steglich Esterification DCC/EDC, DMAPCarboxylic AcidDCM75-90

Experimental Protocols

Protocol 1: Mitsunobu Reaction for Aryl Ether Synthesis

This protocol describes the synthesis of 2-BOC-5-(aryloxy)-2-azaspiro[3.3]heptane derivatives via a Mitsunobu reaction. This reaction proceeds with inversion of configuration at the hydroxyl-bearing carbon.[1][2][3]

Reaction Scheme:

Mitsunobu_Etherification cluster_reactants Reactants cluster_products Products Reactant1 2-BOC-5-hydroxy- 2-azaspiro[3.3]heptane Product 2-BOC-5-(aryloxy)- 2-azaspiro[3.3]heptane Reactant1->Product THF, 0 °C to rt Reactant2 Aryl-OH (Phenol) Reactant2->Product Reagents PPh₃, DIAD/DEAD Reagents->Product Byproduct1 PPh₃O Byproduct2 DIAD-H₂ / DEAD-H₂

Caption: Mitsunobu reaction for aryl ether synthesis.

Materials:

  • This compound

  • Substituted or unsubstituted phenol (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 eq), the desired phenol (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M concentration with respect to the alcohol) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIAD or DEAD (1.5 eq) dropwise over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product. The triphenylphosphine oxide byproduct can be challenging to remove; sometimes, precipitation from a nonpolar solvent like diethyl ether or hexanes can aid in its removal.

Protocol 2: Williamson Ether Synthesis

This protocol outlines the formation of an ether linkage by reacting the alkoxide of this compound with an alkyl halide.[4][5][6]

Reaction Scheme:

Williamson_Ether_Synthesis cluster_steps Reaction Steps cluster_products Products Step1 1. Deprotonation: This compound + NaH Step2 2. Nucleophilic Substitution: Alkoxide + R-X Step1->Step2 DMF, 0 °C Product 2-BOC-5-(alkoxy)- 2-azaspiro[3.3]heptane Step2->Product rt to 60 °C Byproduct NaX

Caption: Two-step Williamson ether synthesis workflow.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)

  • Potassium iodide (KI), catalytic amount (optional, but recommended for bromides and chlorides)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate and hexanes for extraction and chromatography

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous DMF (0.2 M) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a catalytic amount of potassium iodide (if using an alkyl bromide or chloride), followed by the dropwise addition of the alkyl halide (1.2 eq).

  • Stir the reaction at room temperature for 12-24 hours. Gentle heating (e.g., to 50-60 °C) may be required for less reactive alkyl halides. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute with water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Steglich Esterification

This protocol details the esterification of this compound with a carboxylic acid using a carbodiimide coupling agent.

Reaction Scheme:

Steglich_Esterification cluster_reactants Reactants cluster_products Products Reactant1 2-BOC-5-hydroxy- 2-azaspiro[3.3]heptane Product 2-BOC-5-(acyloxy)- 2-azaspiro[3.3]heptane Reactant1->Product DCM, 0 °C to rt Reactant2 R-COOH (Carboxylic Acid) Reactant2->Product Reagents DCC/EDC, DMAP Reagents->Product Byproduct DCU / EDU

Caption: Steglich esterification of the hydroxyl group.

Materials:

  • This compound

  • Carboxylic acid (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP), catalytic amount (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 eq), the carboxylic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM (0.1 M) at 0 °C, add DCC or EDC (1.5 eq) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture and wash the solid with DCM. If EDC was used, the urea byproduct is water-soluble.

  • Wash the filtrate or the reaction mixture with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Applications in Drug Discovery

The functionalization of this compound is a critical step in the synthesis of PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The azaspiro[3.3]heptane moiety often serves as a rigid and synthetically tractable linker that connects the target protein binder and the E3 ligase ligand. The ability to easily modify the hydroxyl group allows for the optimization of the linker length and composition, which is crucial for efficient ternary complex formation and subsequent protein degradation.

PROTAC_Mechanism cluster_components PROTAC Components cluster_cellular_process Cellular Process Target_Binder Target Protein Binder Linker 2-Azaspiro[3.3]heptane (Functionalized) Target_Binder->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex Binding E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Catalysis

Caption: Role of functionalized linkers in PROTAC-mediated protein degradation.

Conclusion

The functionalization of the hydroxyl group on this compound provides a versatile entry point for the synthesis of a wide range of derivatives for applications in drug discovery, particularly in the construction of PROTACs. The protocols provided herein for Mitsunobu reactions, Williamson ether synthesis, and esterification offer reliable methods for researchers to access these valuable compounds. Careful optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.

References

Application of 2-Azaspiro[3.3]heptane Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azaspiro[3.3]heptane scaffold has emerged as a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can lead to improved potency, selectivity, and pharmacokinetic properties compared to more flexible or traditional cyclic amines. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 2-azaspiro[3.3]heptane derivatives in various therapeutic areas.

Introduction to 2-Azaspiro[3.3]heptane in Drug Design

The 2-azaspiro[3.3]heptane motif is often employed as a bioisosteric replacement for common saturated heterocycles such as piperidine, morpholine, and piperazine.[1][2] This substitution can significantly impact a molecule's physicochemical properties, often leading to a desirable decrease in lipophilicity, which can in turn improve aqueous solubility and reduce off-target effects.[3] The rigid spirocyclic system also provides well-defined exit vectors for substituents, allowing for precise control over the spatial orientation of pharmacophoric groups.[4]

Key advantages of incorporating the 2-azaspiro[3.3]heptane scaffold include:

  • Improved Physicochemical Properties: Notably, a decrease in the distribution coefficient (logD), leading to enhanced aqueous solubility.

  • Novel Chemical Space: The unique 3D geometry allows for exploration of novel interactions with biological targets.

  • Metabolic Stability: The strained ring system can be more resistant to metabolic degradation compared to less constrained analogues.

  • Intellectual Property: Provides an opportunity to develop novel chemical entities with distinct patentability.

Applications in Key Therapeutic Areas

Oncology: Kinase Inhibitors

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[5][6] The epidermal growth factor receptor (EGFR), a receptor tyrosine kinase, is a key upstream activator of this pathway.[6] The 2-azaspiro[3.3]heptane scaffold has been incorporated into kinase inhibitors to improve their drug-like properties.

Signaling Pathway:

MAPK_Pathway Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors (e.g., c-Myc, AP-1) Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Factors (e.g., c-Myc, AP-1) Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Transcription Factors (e.g., c-Myc, AP-1)->Cell Proliferation, Survival, Differentiation 2-Azaspiro[3.3]heptane Derivative (Inhibitor) 2-Azaspiro[3.3]heptane Derivative (Inhibitor) 2-Azaspiro[3.3]heptane Derivative (Inhibitor)->EGFR

Figure 1: Simplified MAPK Signaling Pathway and Point of Inhibition.

Quantitative Data:

CompoundScaffoldTargetIC50 (nM)Reference
Hypothetical Compound A Piperidine-basedEGFR50N/A
Hypothetical Compound B 2-Azaspiro[3.3]heptane-basedEGFR25N/A
Hematology: Fetal Hemoglobin (HbF) Inducers

The reactivation of fetal hemoglobin (HbF) expression is a promising therapeutic strategy for β-hemoglobinopathies such as sickle cell disease and β-thalassemia. A phenotypic screen of a compound library led to the identification of 2-azaspiro[3.3]heptane derivatives as potent inducers of HbF.[7]

Experimental Workflow:

HTS_Workflow cluster_0 High-Throughput Screening cluster_1 Hit-to-Lead Optimization Compound Library Compound Library Primary Screen (K562 cells) Primary Screen (K562 cells) Compound Library->Primary Screen (K562 cells) Hit Identification Hit Identification Primary Screen (K562 cells)->Hit Identification Secondary Assays (Dose-Response) Secondary Assays (Dose-Response) Hit Identification->Secondary Assays (Dose-Response) SAR Studies SAR Studies Secondary Assays (Dose-Response)->SAR Studies Lead Candidate Selection Lead Candidate Selection SAR Studies->Lead Candidate Selection

Figure 2: High-Throughput Screening Workflow for HbF Inducers.

Quantitative Data:

A lead compound containing the 2-azaspiro[3.3]heptane moiety demonstrated a significant, dose-dependent increase in globin switching in in-vivo studies.[7]

CompoundAssayResultReference
Compound 18 In vivo (cynomolgus monkeys)Significant, dose-dependent increase in globin switching[7]
Hydroxyurea In vivo (cynomolgus monkeys)Less safe than Compound 18[7]
Central Nervous System (CNS) Disorders

The development of drugs targeting the CNS is challenging due to the blood-brain barrier (BBB). The physicochemical properties of 2-azaspiro[3.3]heptane derivatives, particularly their potential for lower lipophilicity, make them attractive candidates for CNS drug discovery. Replacing a piperidine with a C-linked 2-azaspiro[3.3]heptane in a CXCR2 antagonist resulted in a 25-fold reduction in brain penetration, highlighting the significant impact of this scaffold on CNS distribution.[3]

Quantitative Data:

The modification of a known CXCR2 antagonist with a 2-azaspiro[3.3]heptane moiety significantly altered its properties.

CompoundScaffoldPotency (vs. CXCR2)Brain PenetrationReference
27a Piperidine~2-fold less potent than 27bHigh[3]
27b 2-Azaspiro[3.3]heptane~2-fold more potent than 27a25-fold less than 27a[3]

Experimental Protocols

Synthesis of 2-Azaspiro[3.3]heptane Derivatives

Protocol 1: Synthesis of N-Substituted 2,6-Diazaspiro[3.3]heptanes [8]

This protocol describes a practical route to 2,6-diazaspiro[3.3]heptanes via reductive amination and subsequent cyclization.

Step 1: Reductive Amination

  • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1 equivalent) in dichloroethane, add the desired primary amine or aniline (1.1 equivalents) and acetic acid (1 equivalent).

  • Stir the mixture at room temperature for 1 hour to form the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise and continue stirring at room temperature for 16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Cyclization

  • Dissolve the product from Step 1 (1 equivalent) in tetrahydrofuran (THF).

  • Add potassium tert-butoxide (2.2 equivalents, 1.0 M solution in THF) and heat the reaction at 70 °C in a sealed tube for 3 hours.[8]

  • Cool the reaction to room temperature, filter to remove potassium chloride, and evaporate the solvent.

  • Purify the resulting 2,6-diazaspiro[3.3]heptane derivative by flash column chromatography.

Protocol 2: Synthesis of 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid [9]

This protocol outlines a multi-step synthesis of a key bifunctional intermediate.

  • Reduction: Reduce the starting ester with lithium aluminum hydride in THF or ether.

  • Protection: Protect the resulting alcohol with a tosyl group using tosyl chloride in pyridine.

  • Ring Closure: React the tosylated intermediate with o-nitrobenzenesulfonamide in the presence of potassium carbonate to form the spirocyclic sulfonamide.

  • Deprotection: Remove the o-nitrobenzenesulfonyl group by reaction with thiophenol and potassium carbonate in DMF.

  • Oxidation and Boc Protection: Generate the ketone under acidic conditions, followed by reaction with di-tert-butyl dicarbonate (Boc)2O under alkaline conditions to yield the final product.

Biological Evaluation Protocols

Protocol 3: EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from a standard biochemical assay to determine the IC50 of an inhibitor against EGFR.

Materials:

  • EGFR kinase

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • 384-well plates

  • Test compound (2-azaspiro[3.3]heptane derivative) dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control).

  • Add 2 µL of EGFR enzyme solution to each well.

  • Add 2 µL of a substrate/ATP mixture to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 4: Fetal Hemoglobin Induction Assay in K562 Cells

This protocol describes a cell-based assay to screen for compounds that induce fetal hemoglobin.

Materials:

  • K562 human erythroleukemia cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compound (2-azaspiro[3.3]heptane derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Benzidine solution (0.2% in 0.5 M glacial acetic acid)

  • Hydrogen peroxide (30%)

  • 96-well plates

Procedure:

  • Seed K562 cells in a 96-well plate at a density of 5 x 10^4 cells/mL in complete medium.

  • Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for 4-6 days at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, centrifuge the plate and remove the supernatant.

  • Resuspend the cell pellet in 50 µL of phosphate-buffered saline (PBS).

  • Add 50 µL of benzidine solution containing 1.2% hydrogen peroxide to each well.

  • Incubate for 5-10 minutes at room temperature.

  • Observe the cells under a microscope. Hemoglobin-containing cells will stain blue.

  • Quantify the percentage of blue (benzidine-positive) cells by counting at least 200 cells per well.

  • Determine the concentration-dependent effect of the compound on HbF induction.

Physicochemical Property Measurement

Protocol 5: Determination of logD7.4 (Shake-Flask Method)

This protocol outlines the traditional method for measuring the distribution coefficient at physiological pH.

Materials:

  • 1-Octanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound (2-azaspiro[3.3]heptane derivative)

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Pre-saturate 1-octanol with PBS and PBS with 1-octanol by mixing equal volumes of the two solvents and allowing the phases to separate.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a glass vial, add a known volume of the pre-saturated PBS and pre-saturated 1-octanol (e.g., 1 mL of each).

  • Add a small aliquot of the compound stock solution to the vial. The final concentration should be within the linear range of the analytical method.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Allow the mixture to equilibrate by shaking or rotating at room temperature for a set period (e.g., 1-24 hours).

  • Separate the two phases by centrifugation.

  • Carefully collect an aliquot from both the aqueous (PBS) and organic (1-octanol) layers.

  • Determine the concentration of the compound in each phase using a validated analytical method.

  • Calculate the logD7.4 using the following formula: logD7.4 = log10 ([Compound]octanol / [Compound]PBS).

Conclusion

The 2-azaspiro[3.3]heptane scaffold offers a compelling strategy for medicinal chemists to design and synthesize novel drug candidates with improved properties. The protocols and data presented in this document provide a foundation for researchers to explore the potential of these unique building blocks in their own drug discovery programs. The rigid nature of the spirocycle, combined with its favorable impact on physicochemical properties, ensures its continued relevance in the pursuit of innovative therapeutics.

References

Application Notes and Protocols: Design of Rigid Linkers for Improved PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to the POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of PROTAC efficacy, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[4][5]

The design of the linker, particularly its rigidity, is a key parameter that can be modulated to optimize PROTAC performance.[6] Rigid linkers, which often incorporate cyclic structures such as piperazine, piperidine, or spirocyclic moieties, can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially reducing the entropic penalty associated with binding.[4][6] This can lead to enhanced degradation potency and selectivity.[7] However, a trade-off can exist between linker rigidity, cell permeability, and the stability of the ternary complex.[8] This application note provides a guide to the rational design of rigid linkers for improved PROTAC efficacy, including detailed protocols for key experimental assays to evaluate their performance.

PROTAC Mechanism of Action

PROTACs function catalytically to induce the degradation of a target protein. The process begins with the PROTAC simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[2][9] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2] The PROTAC is subsequently released and can engage in another cycle of degradation.[2]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruits Ternary_Complex->PROTAC Release & Recycle Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Design Principles for Rigid Linkers

The introduction of rigid structural motifs into the PROTAC linker can have a profound impact on its biological activity. Key considerations in the design of rigid linkers include:

  • Conformational Pre-organization: Rigid linkers can restrict the conformational flexibility of the PROTAC, pre-disposing it to a bioactive conformation that facilitates productive ternary complex formation.[4] This can lead to an improvement in the cooperativity of ternary complex assembly.

  • Vectorial Properties: The geometry and exit vectors of the rigid linker are crucial for correctly orienting the POI and E3 ligase to enable efficient ubiquitination.

  • Physicochemical Properties: The incorporation of rigid elements like piperazine or piperidine rings can improve solubility and other pharmacokinetic properties compared to greasy alkyl chains.[1]

  • Synthetic Tractability: The choice of rigid linker should also be guided by synthetic accessibility to allow for the generation of analogues for structure-activity relationship (SAR) studies.

Commonly used rigid motifs in PROTAC linkers include:

  • Piperazine and Piperidine Rings[10]

  • Spirocycles[8]

  • Alkynes and Triazoles[1][11]

  • Phenyl Rings[1]

Data Presentation: Impact of Rigid Linkers on PROTAC Efficacy

The following tables summarize hypothetical quantitative data illustrating the impact of linker rigidity on key PROTAC performance parameters.

Table 1: Comparison of Flexible vs. Rigid Linkers for Target Protein X Degradation

PROTAC IDLinker TypeLinker MotifsDC50 (nM)Dmax (%)Ternary Complex KD (nM) (SPR)Cooperativity (α)
PROTAC-F1FlexiblePEG350851001.2
PROTAC-F2FlexibleAlkyl Chain (C8)75801201.1
PROTAC-R1RigidPiperazine1595305.5
PROTAC-R2RigidSpiro[3.3]heptane1098208.2
PROTAC-R3RigidPhenyl120602500.8

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. KD: Dissociation constant. α: Cooperativity factor.

Table 2: Structure-Activity Relationship (SAR) of Rigid Linkers for Target Protein Y Degradation

PROTAC IDRigid Linker MotifDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-R41,4-disubstituted Piperazine25925.2
PROTAC-R51,3-disubstituted Piperidine35886.1
PROTAC-R61,2,3-Triazole18964.8
PROTAC-R7Ethynyl22945.5

Papp: Apparent permeability coefficient.

Experimental Workflow for Rigid PROTAC Evaluation

A systematic evaluation of novel PROTACs with rigid linkers involves a series of in vitro and cell-based assays to characterize their biochemical and cellular activity.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Ternary_Complex Ternary Complex Formation (SPR, ITC) Target_Engagement Target Engagement (CETSA) Ternary_Complex->Target_Engagement Ubiquitination Target Ubiquitination Assay Target_Engagement->Ubiquitination Degradation Protein Degradation Assay (Western Blot) Ubiquitination->Degradation Viability Cell Viability Assay Degradation->Viability SAR SAR & Optimization Viability->SAR Design PROTAC Design & Synthesis Design->Ternary_Complex SAR->Design

Caption: A rational workflow for the evaluation of PROTACs with rigid linkers.

Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This protocol describes the quantification of target protein degradation in cells treated with a PROTAC to determine the DC50 and Dmax values.[5][12]

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Incubate overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium. A typical concentration range is 1 nM to 10 µM.[5] Aspirate the old medium and add the medium containing the PROTAC dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C.[5]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[12] Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein and loading control overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add ECL substrate and visualize the bands using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a four-parameter logistic model to determine the DC50 and Dmax values.[5]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This protocol outlines the use of SPR to measure the kinetics and affinity of ternary complex formation.[13][14]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, NTA for His-tagged proteins)

  • Purified E3 ligase (e.g., VHL complex)

  • Purified target protein (POI)

  • PROTAC

  • SPR running buffer (e.g., HBS-EP+)

  • Immobilization reagents (for covalent coupling) or Ni-NTA regeneration solution (for His-capture)

Procedure:

  • Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface. This can be done via covalent coupling or by capturing a His-tagged E3 ligase on an NTA chip.[13]

  • Binary Interaction Analysis (PROTAC-E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity (KD).[14]

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC.[14]

    • Inject these solutions over the immobilized E3 ligase surface. The sensorgrams will reflect the formation and dissociation of the ternary complex.[1]

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both the binary and ternary interactions.

    • Calculate the cooperativity factor (α) using the formula: α = KD (binary PROTAC-E3) / KD (ternary complex). An α value greater than 1 indicates positive cooperativity.[1]

Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the ternary complex formation.[3]

Materials:

  • Isothermal titration calorimeter

  • Purified E3 ligase

  • Purified target protein (POI)

  • PROTAC

  • Dialysis buffer

Procedure:

  • Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heat of dilution effects. A typical setup involves placing the E3 ligase in the ITC cell and the POI pre-mixed with the PROTAC in the syringe.[1]

  • Binary Titrations: Perform separate experiments to determine the binding affinity of the PROTAC to the E3 ligase and the PROTAC to the POI.

  • Ternary Titration: Titrate the solution of POI and PROTAC from the syringe into the E3 ligase in the ITC cell.

  • Data Acquisition: A typical experiment consists of a series of small injections (e.g., 2 µL) with sufficient spacing between them to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat signal peaks from the thermogram.

    • Subtract the heat of dilution from a control experiment (titrating POI/PROTAC into buffer).

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that the PROTAC binds to its intended target protein in a cellular environment.[4][8]

Materials:

  • Cell line of interest

  • PROTAC stock solution (in DMSO)

  • PBS with protease inhibitors

  • Thermal cycler

  • Equipment for cell lysis and Western blotting

Procedure:

  • Cell Treatment: Treat cultured cells with the PROTAC at a desired concentration or with a vehicle control for a specific duration (e.g., 1-2 hours).

  • Heating Step: Harvest and resuspend the cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[4]

  • Cell Lysis and Protein Extraction: Lyse the cells (e.g., by freeze-thaw cycles or sonication) and centrifuge to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins.

  • Western Blot Analysis:

    • Quantify the protein concentration of the soluble fractions.

    • Perform Western blotting as described in Protocol 1, probing for the target protein.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[8]

Protocol 5: In-Cell Target Ubiquitination Assay

This assay provides direct evidence that the PROTAC induces the ubiquitination of the target protein.[9]

Materials:

  • Cell line of interest

  • PROTAC stock solution (in DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer with deubiquitinase inhibitors (e.g., NEM)

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G magnetic beads

  • Antibody against ubiquitin for Western blotting

Procedure:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for a few hours.

  • Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.

  • Immunoprecipitation (IP):

    • Incubate the cell lysate with an antibody against the target protein.

    • Add Protein A/G beads to pull down the antibody-protein complex.

    • Wash the beads to remove non-specific binders.

  • Elution and Western Blot:

    • Elute the immunoprecipitated proteins from the beads.

    • Perform Western blotting as described in Protocol 1.

    • Probe the membrane with an antibody against ubiquitin.

  • Data Analysis: An increase in the high-molecular-weight smear or laddering in the PROTAC-treated sample compared to the control indicates an increase in the polyubiquitination of the target protein.[9]

Conclusion

The rational design of rigid linkers is a crucial aspect of modern PROTAC development. By carefully selecting rigid structural motifs, researchers can pre-organize the PROTAC into a bioactive conformation, leading to enhanced ternary complex formation, improved degradation efficacy, and favorable physicochemical properties. The experimental protocols provided in this application note offer a comprehensive framework for the systematic evaluation of novel PROTACs with rigid linkers, enabling the identification of potent and selective protein degraders for therapeutic applications.

References

Application Notes and Protocols for Amide Bond Formation with 2-BOC-5-hydroxy-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the formation of amide bonds utilizing 2-BOC-5-hydroxy-2-azaspiro[3.3]heptane, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined below describe common and effective coupling methods, offering a comparative analysis of reagents and reaction conditions.

The unique spirocyclic scaffold of 2-azaspiro[3.3]heptane is of significant interest for introducing conformational rigidity into small molecules. The presence of a hydroxyl group offers a potential site for further functionalization, while the BOC-protected amine allows for selective deprotection and subsequent elaboration. The formation of a stable amide bond is a critical step in incorporating this versatile building block into larger molecular frameworks, such as in the synthesis of PROTACs and other targeted therapeutics.[1][2]

Data Presentation: Comparison of Common Amide Coupling Reagents

The selection of an appropriate coupling reagent is crucial for achieving high yields and purity in amide bond formation. The following table summarizes typical reaction conditions and expected yields for the coupling of a generic carboxylic acid with this compound. Please note that actual yields are substrate-dependent and may require optimization.

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Notes
EDC HOBtDIPEADMF or DCM4 - 2480 - 95A cost-effective and widely used method. The urea byproduct is water-soluble, facilitating purification.[2][3][4]
HATU -DIPEADMF1 - 485 - 98A highly efficient reagent, often leading to faster reactions and higher yields with minimal racemization.[5][6]
HBTU -DIPEADMF1 - 685 - 95Similar to HATU, a very effective coupling reagent with a good balance of reactivity and stability.[4][5]
DIC HOBt-DCM2 - 1275 - 90The urea byproduct is soluble in organic solvents, making it suitable for solid-phase synthesis.[3][5]

Experimental Protocols

Protocol 1: Amide Coupling using EDC and HOBt

This protocol describes a standard procedure for the formation of an amide bond using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).

Materials:

  • Carboxylic acid (1.0 equivalent)

  • This compound (1.1 equivalents)

  • EDC·HCl (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq) and DIPEA (2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.[2]

Protocol 2: Rapid Amide Coupling using HATU

This protocol outlines a rapid and efficient method for amide bond formation using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Materials:

  • Carboxylic acid (1.0 equivalent)

  • This compound (1.1 equivalents)

  • HATU (1.1 equivalents)

  • DIPEA (2.0 equivalents)

  • Anhydrous DMF or DCM

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[6]

Visualizations

Amide_Bond_Formation_Workflow Reagents Carboxylic Acid + 2-BOC-5-hydroxy- 2-azaspiro[3.3]heptane Activation Carboxylic Acid Activation (Coupling Reagent, Base) Reagents->Activation Solvent (DMF/DCM) Nucleophilic_Attack Nucleophilic Attack Activation->Nucleophilic_Attack Activated Intermediate Amide_Product Amide Product Nucleophilic_Attack->Amide_Product Workup Aqueous Workup & Purification Amide_Product->Workup Final_Product Purified Amide Workup->Final_Product

Caption: General workflow for amide bond formation.

Signaling_Pathway_Placeholder cluster_PROTAC PROTAC Application PROTAC PROTAC Molecule (incorporating the azaspiro-amide moiety) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Conceptual signaling pathway for a PROTAC.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-azaspiro[3.3]heptane derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are 2-azaspiro[3.3]heptane derivatives considered valuable in drug discovery?

A1: 2-Azaspiro[3.3]heptanes are highly sought after in medicinal chemistry as they are considered bioisosteres of piperidine, a common motif in many bioactive compounds.[1] Their rigid, three-dimensional structure can offer improved pharmacological properties such as enhanced target selectivity and better pharmacokinetics.[2][3] The development of drugs containing these scaffolds is driven by the potential for creating novel chemical entities with improved efficacy and safety profiles.[4]

Q2: What are the primary synthetic strategies for constructing the 2-azaspiro[3.3]heptane core?

A2: Several key strategies are employed for the synthesis of 2-azaspiro[3.3]heptane derivatives:

  • Reductive Amination followed by Cyclization: This common route involves the reaction of a suitable aldehyde with a primary amine, followed by an intramolecular cyclization to form the spirocyclic system.[5]

  • [2+2] Cycloaddition Reactions: Photochemical or thermal [2+2] cycloadditions, such as the reaction of ketenes with imines (Staudinger cycloaddition), can be utilized to construct the four-membered rings of the spirocycle.[6][7]

  • Ring Closure of 1,3-bis-electrophiles: The construction of the four-membered rings can be achieved by the reaction of 1,3-bis-electrophiles with suitable nucleophiles.[8]

  • Synthesis from Commercially Available Starting Materials: Scalable routes have been developed from readily available compounds like tribromoneopentyl alcohol.[9][10]

Q3: What are the most common challenges encountered during the synthesis of these derivatives?

A3: Researchers often face several challenges, including:

  • Low reaction yields: This is a frequent issue, often necessitating careful optimization of reaction conditions.[11]

  • Formation of side products: Competing intermolecular reactions can lead to the formation of dimers or polymers, reducing the yield of the desired spirocycle.[12]

  • Purification difficulties: The separation of the desired product from starting materials, side products, and catalysts can be challenging, often requiring chromatographic techniques.[5]

  • Intermediate instability: Some intermediates or salt forms of the final products may have limited stability, requiring specific handling and storage conditions.[12]

Troubleshooting Guide

Issue 1: Low Yield in Azetidine Ring Formation

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • The formation of multiple unidentified spots or baseline material on TLC, suggesting polymerization or decomposition.

  • The isolated yield of the desired 2-azaspiro[3.3]heptane derivative is consistently low.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Competing Intermolecular Reactions Employ high dilution conditions by slowly adding the substrate to the reaction mixture. This favors the intramolecular cyclization over intermolecular side reactions.[11]
Inefficient Leaving Group If your synthesis involves nucleophilic substitution, ensure you are using a good leaving group. Consider converting hydroxyl groups to tosylates (Ts), mesylates (Ms), or triflates (Tf) to enhance reactivity.[11]
Suboptimal Reaction Temperature An inadequate temperature may lead to a slow reaction rate. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Conversely, excessively high temperatures can lead to decomposition, so finding the optimal temperature is crucial.[5]
Incorrect Base or Solvent The choice of base and solvent is critical. For cyclization reactions, strong, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) in an appropriate solvent such as THF are often effective.[5] Screening different solvents (e.g., DMF, DMSO, THF) can significantly impact the reaction outcome.[5]
Issue 2: Formation of Significant Side Products

Symptoms:

  • NMR or LC-MS analysis of the crude product shows the presence of one or more major impurities.

  • Difficulty in purifying the desired product due to the presence of closely related side products.

Possible Causes and Solutions:

Side Product Formation Mechanism Prevention and Mitigation Strategies
Bis-alkylation Product In syntheses involving the reaction of an amine with a di-electrophile, a second molecule of the amine can react with the intermediate, leading to a bis-adduct instead of the desired spirocycle.[9]Optimize the stoichiometry of the reactants. Using a slight excess of the di-electrophile may be beneficial. High dilution conditions can also disfavor this intermolecular side reaction.
Elimination Products If the substrate contains acidic protons beta to a leaving group, elimination can compete with the desired intramolecular substitution, especially in the presence of a strong base.Use a less hindered or non-nucleophilic base. Lowering the reaction temperature may also favor the substitution pathway.
Polymeric Material Intermolecular reactions can lead to the formation of long-chain polymers, which are often observed as baseline material on TLC.High dilution is the most effective strategy to minimize polymerization. Slow addition of the precursor to a heated solution of the base can be very effective.

Data and Protocols

Table 1: Optimization of Reductive Amination and Cyclization Conditions

This table summarizes the optimization of cyclization conditions for the synthesis of a 2,6-diazaspiro[3.3]heptane derivative.

EntryBaseSolventTemperature (°C)Conversion (%)
1DBUTHF70Slow
2DBUDMF70Complete
3K₂CO₃DMF7010
4Cs₂CO₃DMF7020
5t-BuOKTHF70Complete
6t-BuOKTHFRoom Temp60

Data adapted from a study on the synthesis of novel 2,6-diazaspiro[3.3]heptanes.[5]

Table 2: Influence of Solvent and Base on Alkylation for 2-Oxa-6-azaspiro[3.3]heptane Synthesis

This table shows the effect of different solvents and bases on the yield of a 2-oxa-6-azaspiro[3.3]heptane derivative.

EntrySolventBaseTemperature (°C)Product Area (%)
1AcetonitrileK₂CO₃800
2THFK₂CO₃650
31,4-DioxaneK₂CO₃1000
4TolueneK₂CO₃1000
5AcetoneK₂CO₃5510
6AcetoneNaOH5510
7SulfolaneNaOH8078
8SulfolaneK₂CO₃8072

Data is based on the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.[9][10]

Experimental Protocols

Protocol 1: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane[5]
  • To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol, 1 equiv) in THF (1.5 mL), add t-BuOK (1.53 mL, 1.53 mmol, 1.0 M solution in THF, 2.2 equiv).

  • Heat the reaction at 70 °C in a sealed tube.

  • After 90 minutes, add further t-BuOK (0.7 mL, 0.7 mmol, 1.0 M solution in THF, 1 equiv) and continue heating for another hour.

  • Allow the reaction to cool to ambient temperature.

  • Filter the mixture to remove KCl and evaporate the solvents.

  • Purify the residue by column chromatography eluting with 20–100% EtOAc in isohexanes to afford the product as a yellow oil.

Protocol 2: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane[9][10]
  • Combine 2-fluoro-4-nitroaniline (1 equiv), 3,3-bis(bromomethyl)oxetane (1.2 equiv), and NaOH (2.5 equiv) in sulfolane (10 volumes).

  • Heat the mixture to 80 °C with stirring.

  • Monitor the reaction for 16 hours.

  • Upon completion, cool the reaction mixture and proceed with aqueous workup and extraction.

  • The crude product can be purified by crystallization or chromatography.

Visual Guides

Troubleshooting_Low_Yield start Low Yield in Azetidine Ring Formation cause1 Competing Intermolecular Reactions? start->cause1 cause2 Inefficient Leaving Group? cause1->cause2 No solution1 Use High Dilution Conditions cause1->solution1 Yes cause3 Suboptimal Reaction Conditions? cause2->cause3 No solution2 Convert to Tosylate, Mesylate, or Triflate cause2->solution2 Yes solution3 Optimize Temperature, Base, and Solvent cause3->solution3 Yes

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

Synthetic_Workflow cluster_0 Route A: Reductive Amination & Cyclization cluster_1 Route B: [2+2] Cycloaddition A1 Aldehyde + Primary Amine A2 Reductive Amination A1->A2 A3 Intermediate Amine A2->A3 A4 Intramolecular Cyclization A3->A4 A5 2-Azaspiro[3.3]heptane Derivative A4->A5 B1 Ketene + Imine B2 [2+2] Cycloaddition B1->B2 B3 β-Lactam Intermediate B2->B3 B4 Reduction B3->B4 B5 2-Azaspiro[3.3]heptane Derivative B4->B5

Caption: Common synthetic pathways to the 2-azaspiro[3.3]heptane core.

References

Technical Support Center: Optimizing Coupling Reactions of 2-BOC-5-hydroxy-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize coupling reactions involving 2-BOC-5-hydroxy-2-azaspiro[3.3]heptane. The sterically hindered secondary alcohol of this azaspirocyclic compound presents unique challenges in achieving high yields and purity. This guide offers detailed methodologies and data-driven insights to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when coupling this compound?

A1: The primary challenge arises from the sterically hindered nature of the secondary alcohol. This can lead to slow reaction rates, incomplete conversion, and the need for carefully optimized conditions to avoid side reactions. Reagent and solvent purity, particularly the absence of water, is critical for success.

Q2: Which coupling reactions are typically employed for this molecule?

A2: Common coupling strategies for sterically hindered secondary alcohols like this compound include:

  • Mitsunobu Reaction: For the formation of ethers, esters, and for introducing nitrogen nucleophiles with inversion of stereochemistry.[1][2]

  • Steglich Esterification: For the formation of esters from carboxylic acids under mild conditions, particularly useful for acid-sensitive substrates.[3][4]

  • Two-Step Tosylation-Substitution: For the introduction of a wide range of nucleophiles, including amines, by first converting the hydroxyl group into a better leaving group (tosylate).[5][6]

Q3: How does the BOC protecting group influence the reaction conditions?

A3: The tert-butyloxycarbonyl (BOC) protecting group is generally stable under neutral and basic conditions used in many coupling reactions. However, it is sensitive to strong acids. Therefore, acidic workups or reaction conditions should be performed cautiously with careful pH monitoring to prevent premature deprotection.

Q4: Are there any specific safety precautions to consider?

A4: Standard laboratory safety practices should always be followed. Reagents commonly used in these coupling reactions, such as DIAD/DEAD in the Mitsunobu reaction and DCC/DIC in esterifications, are hazardous and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Mitsunobu Reaction

Potential Causes & Solutions

Potential Cause Troubleshooting Steps Rationale
Steric Hindrance Increase reaction temperature and/or time. Use a more acidic pronucleophile (e.g., 4-nitrobenzoic acid instead of benzoic acid).[7] Consider using sonication to enhance reactivity.[1][2]Sterically hindered alcohols react slower. More forcing conditions or a more reactive nucleophile can drive the reaction to completion.[7]
Reagent Quality Use freshly opened or purified triphenylphosphine (PPh₃) and azodicarboxylate (DEAD or DIAD). Ensure the reaction solvent (typically THF or toluene) is anhydrous.PPh₃ can oxidize over time, and azodicarboxylates can decompose. Water will consume the reagents, leading to lower yields.
Incorrect Reagent Addition Order Add the azodicarboxylate slowly to a cooled (0 °C) solution of the alcohol, nucleophile, and PPh₃.This order of addition is crucial for the formation of the reactive betaine intermediate and to minimize side reactions.
Low Acidity of Nucleophile The pKa of the nucleophile should generally be less than 13 to prevent side reactions where the azodicarboxylate acts as the nucleophile.The pronucleophile must be acidic enough to protonate the intermediate betaine.[1]
Issue 2: Incomplete Conversion in Steglich Esterification

Potential Causes & Solutions

Potential Cause Troubleshooting Steps Rationale
Insufficient Activation Ensure a sufficient amount of coupling agent (DCC or EDC) is used (typically 1.1-1.5 equivalents). Use a catalytic amount of DMAP (4-dimethylaminopyridine) (5-10 mol%).[8]DCC/EDC activates the carboxylic acid. DMAP acts as a nucleophilic catalyst, accelerating the reaction, which is crucial for hindered alcohols.[3][4]
Formation of N-acylurea byproduct Monitor the reaction by TLC or LC-MS. If the reaction stalls and a byproduct is observed, consider alternative coupling agents like DIC, which forms a more soluble urea byproduct.[9]The O-acylisourea intermediate can rearrange to an unreactive N-acylurea, a common side reaction with sterically hindered substrates.[10]
Reagent/Solvent Purity Use anhydrous solvents (e.g., DCM, DMF). Ensure the carboxylic acid and alcohol are free of moisture.Water will react with the activated carboxylic acid intermediate and the coupling agent.
Difficult Purification The dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove. Filter the crude reaction mixture before workup. If DCU persists, precipitation from a cold solvent like acetone can be effective.[9][11]DCU is often insoluble in many common solvents, allowing for its removal by filtration.[9]
Issue 3: Poor Yield in Tosylation and Subsequent Substitution

Potential Causes & Solutions

Potential Cause Troubleshooting Steps Rationale
Incomplete Tosylation Use freshly recrystallized p-toluenesulfonyl chloride (TsCl).[6] Use an anhydrous base (e.g., pyridine, triethylamine) and solvent (e.g., DCM).[5] Consider increasing the reaction temperature or using a more nucleophilic base like DMAP as a catalyst.[6]TsCl and amine bases are sensitive to moisture. Steric hindrance can slow the reaction, requiring more forcing conditions.[5][6]
Side Reactions during Tosylation For secondary alcohols, elimination to form an alkene can be a competing reaction, especially at higher temperatures. Keep the reaction temperature as low as feasible while achieving conversion.The tosylate is a good leaving group, and elimination can be promoted by the base.
Low Yield in Substitution Step The tosylate of a hindered alcohol can be resistant to Sₙ2 displacement. Use a more nucleophilic solvent or a higher reaction temperature. If the nucleophile is a weak base, consider using a stronger, non-nucleophilic base to facilitate the reaction.Overcoming the steric barrier for the incoming nucleophile may require more energetic conditions.
No Inversion of Stereochemistry The tosylation step proceeds with retention of stereochemistry. The subsequent Sₙ2 substitution should result in inversion. If no inversion is observed, an Sₙ1-type mechanism might be competing.The C-O bond of the alcohol is not broken during tosylation.[12]

Experimental Protocols

Protocol 1: Mitsunobu Etherification with 4-Nitrophenol

This protocol is adapted from general procedures for sterically hindered alcohols.[7]

  • To a solution of this compound (1.0 eq.), 4-nitrophenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.1-0.2 M) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • If the reaction is incomplete, gently heat the mixture to 40-50 °C.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to remove triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Protocol 2: Steglich Esterification with Benzoic Acid

This protocol is based on standard Steglich esterification procedures.[8]

  • Dissolve this compound (1.0 eq.), benzoic acid (1.2 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane (DCM) (0.2 M).

  • Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.) portion-wise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) and wash the solid with a small amount of cold DCM.

  • Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Tosylation and Substitution with a Primary Amine

This is a two-step protocol based on general methods for alcohol tosylation and substitution.[5][6]

Step A: Tosylation

  • Dissolve this compound (1.0 eq.) in anhydrous pyridine (or DCM with 1.5 eq. of triethylamine) at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Quench the reaction with cold water and extract the product with ethyl acetate.

  • Wash the organic layer with 1 M HCl (to remove pyridine/triethylamine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tosylate, which can often be used in the next step without further purification.

Step B: Nucleophilic Substitution

  • Dissolve the crude tosylate (1.0 eq.) in a suitable solvent such as DMF or acetonitrile.

  • Add the primary amine (2.0-3.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.).

  • Heat the reaction mixture to 60-80 °C and stir for 12-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation

Table 1: Comparison of Typical Reaction Conditions for Coupling this compound

Parameter Mitsunobu Reaction Steglich Esterification Tosylation-Substitution
Coupling Partner Phenols, Carboxylic Acids, ImidesCarboxylic AcidsAmines, Thiols, Azides, etc.
Key Reagents PPh₃, DIAD/DEADDCC/EDC, DMAPTsCl, Base (Pyridine/TEA)
Solvent THF, TolueneDCM, DMFDCM, Pyridine (Tosylation); DMF, ACN (Substitution)
Temperature 0 °C to 50 °C0 °C to Room Temperature0 °C to RT (Tosylation); 60-80 °C (Substitution)
Typical Reaction Time 12-24 hours4-12 hours12-24 h (Tosylation); 12-48 h (Substitution)
Common Byproducts PPh₃=O, HydrazinedicarboxylateDicyclohexylurea (DCU)Pyridinium/Triethylammonium salts
Stereochemistry InversionRetentionRetention (Tosylation), Inversion (Sₙ2 Substitution)

Visualizations

experimental_workflow cluster_mitsunobu Mitsunobu Reaction cluster_steglich Steglich Esterification cluster_tosylation Tosylation-Substitution M_start 2-BOC-5-hydroxy-2- azaspiro[3.3]heptane + Nucleophile + PPh3 M_reagents Add DIAD/DEAD at 0 °C M_start->M_reagents M_reaction Stir at RT (12-24h) M_reagents->M_reaction M_workup Concentrate & Purify (Chromatography) M_reaction->M_workup M_product Coupled Product (Inversion) M_workup->M_product S_start 2-BOC-5-hydroxy-2- azaspiro[3.3]heptane + Carboxylic Acid + DMAP S_reagents Add DCC/EDC at 0 °C S_start->S_reagents S_reaction Stir at RT (4-12h) S_reagents->S_reaction S_workup Filter DCU, Wash, Concentrate & Purify S_reaction->S_workup S_product Ester Product (Retention) S_workup->S_product T_start 2-BOC-5-hydroxy-2- azaspiro[3.3]heptane T_reagents Add TsCl, Base at 0 °C T_start->T_reagents T_reaction Stir at RT (12-24h) T_reagents->T_reaction T_intermediate Tosylate Intermediate T_reaction->T_intermediate T_substitution Add Nucleophile, Base Heat (60-80 °C) T_intermediate->T_substitution T_workup Aqueous Workup, Concentrate & Purify T_substitution->T_workup T_product Substituted Product (Inversion) T_workup->T_product

Caption: General experimental workflows for common coupling reactions.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Coupling Reaction steric_hindrance Steric Hindrance start->steric_hindrance reagent_quality Poor Reagent/Solvent Quality start->reagent_quality reaction_conditions Suboptimal Conditions start->reaction_conditions side_reactions Side Reactions start->side_reactions increase_temp_time Increase Temp/Time steric_hindrance->increase_temp_time use_fresh_reagents Use Fresh/Anhydrous Reagents reagent_quality->use_fresh_reagents optimize_stoichiometry Optimize Stoichiometry reaction_conditions->optimize_stoichiometry monitor_reaction Monitor by TLC/LC-MS side_reactions->monitor_reaction success Improved Yield increase_temp_time->success use_fresh_reagents->success optimize_stoichiometry->success monitor_reaction->success

Caption: Troubleshooting logic for low-yielding coupling reactions.

References

Technical Support Center: Synthesis of Azaspiro[3.3]heptane-Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of PROTACs incorporating azaspiro[3.3]heptane linkers.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of azaspiro[3.3]heptane-containing PROTACs, offering potential causes and solutions in a question-and-answer format.

Question 1: I am observing a low yield during the cyclization step to form the 2,6-diazaspiro[3.3]heptane core. What are the potential causes?

Answer: Low yields in the formation of the 2,6-diazaspiro[3.3]heptane ring system can stem from several factors:

  • Inefficient Cyclization Conditions: The choice of base and solvent is critical. For the cyclization of precursors like (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine, strong bases such as potassium tert-butoxide (t-BuOK) in an appropriate solvent like THF are often required. In some cases, heating is necessary to drive the reaction to completion.[1]

  • Precursor Quality: Impurities in the starting materials, such as the di-halogenated precursor or the amine, can lead to the formation of side products and complex mixtures.[1] Ensure all starting materials are of high purity.

  • Steric Hindrance: Bulky substituents on the amine or the azetidine precursor can hinder the intramolecular cyclization.

  • Alternative Reaction Pathways: Depending on the substrate and reaction conditions, alternative pathways such as intermolecular reactions or elimination may compete with the desired cyclization.

Question 2: My final azaspiro[3.3]heptane-containing PROTAC is difficult to purify, showing multiple peaks in HPLC analysis. How can I improve the purification?

Answer: Purification of PROTACs can be challenging due to their often high molecular weight and complex structures. For azaspiro[3.3]heptane-containing PROTACs, the following strategies can be employed:

  • Chromatography Optimization:

    • Column Choice: Utilize high-resolution reversed-phase columns (e.g., C18) for preparative HPLC.

    • Gradient Optimization: A shallow elution gradient can improve the separation of closely related impurities.

    • Alternative Techniques: For certain impurities, normal-phase chromatography or ion-exchange chromatography might be effective.

  • Work-up Procedures: A thorough aqueous work-up can help remove water-soluble impurities and unreacted reagents before chromatographic purification.

  • Recrystallization/Precipitation: If the final compound is a solid, recrystallization or precipitation from a suitable solvent system can be a powerful purification method.

Question 3: I am experiencing cleavage of the azaspiro[3.3]heptane ring during a reaction step. How can I prevent this?

Answer: The azaspiro[3.3]heptane core, being a strained ring system, can be susceptible to ring-opening under certain conditions.

  • Acid Sensitivity: Strong acidic conditions, particularly with hydrochloric acid (HCl), have been noted to cause ring-opening of the 2,6-diazaspiro[3.3]heptane scaffold.[2] For acid-labile protecting groups like Boc, using trifluoroacetic acid (TFA) is often a milder alternative that minimizes ring cleavage.[2]

  • Lewis Acids: The presence of strong Lewis acids can also promote ring-opening. Careful selection of reagents and reaction conditions is crucial when Lewis acids are necessary for other transformations in the synthetic sequence.

Question 4: During the N-functionalization of the azaspiro[3.3]heptane linker, I observe the formation of a chlorinated byproduct. What is this side reaction and how can it be minimized?

Answer: When functionalizing the secondary amine of the azaspiro[3.3]heptane ring with acyl chlorides, a competitive side reaction can occur, leading to chlorination at the C3 position of the azetidine ring.[3]

  • Reaction Conditions: This side reaction can be suppressed by careful control of the reaction conditions. Using the trifluoroacetic acid (TFA) salt of the azaspiro[3.3]heptane derivative and a non-nucleophilic base like triethylamine during the acylation can significantly reduce the formation of the C3-chlorinated byproduct.[3]

Question 5: I am having trouble with the selective mono-functionalization of the 2,6-diazaspiro[3.3]heptane linker. How can I achieve better selectivity?

Answer: Achieving selective mono-functionalization of the two secondary amines in 2,6-diazaspiro[3.3]heptane requires a proper protection strategy.

  • Orthogonal Protecting Groups: The use of orthogonal protecting groups is essential. One common strategy is to use a Boc group to protect one nitrogen and a benzyl (Bn) or other suitable group to protect the other. The Boc group can be selectively removed under acidic conditions (e.g., TFA), leaving the other protecting group intact for subsequent functionalization.

  • Stepwise Functionalization: A stepwise approach is recommended. First, protect one of the nitrogens with a group like Boc. Then, functionalize the other nitrogen as desired. Finally, deprotect the first nitrogen to allow for the attachment of the other part of the PROTAC molecule.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and stability of azaspiro[3.3]heptane derivatives.

Table 1: Comparison of Deprotection Conditions for Boc-Protected 2,6-Diazaspiro[3.3]heptane

ReagentTemperature (°C)Time (h)Yield of Deprotected Product (%)Observed Side ProductsReference
HCl in Diethyl EtherRoom TempOvernightLower YieldRing-opened products[2]
TFA in DCMRoom Temp3High YieldMinimal ring-opening[2]

Table 2: Effect of Base on N-Acylation of Azaspiro[3.3]heptane with Acyl Chlorides

BaseSolventYield of Acylated Product (%)Yield of C3-Chlorinated Byproduct (%)Reference
PyridineDCMModerateSignificant[3]
TriethylamineDCMHigh (up to 63% over two steps)Minimized[3]

Experimental Protocols

Protocol 1: Synthesis of mono-Boc-2,6-diazaspiro[3.3]heptane

This protocol describes a general method for the synthesis of a mono-Boc-protected 2,6-diazaspiro[3.3]heptane, a key intermediate for PROTAC synthesis.

Materials:

  • 2,6-Diazaspiro[3.3]heptane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Amberlyst 15

Procedure:

  • Dissolve 2,6-diazaspiro[3.3]heptane (1.0 eq) in DCM (0.1 M).

  • Add Boc₂O (1.1 - 1.5 eq) to the solution.

  • Add Amberlyst 15 (catalytic amount).

  • Stir the mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the Amberlyst 15.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired mono-Boc-2,6-diazaspiro[3.3]heptane.[3]

Protocol 2: Deprotection of Boc-Protected Azaspiro[3.3]heptane

This protocol outlines the removal of the Boc protecting group under mild acidic conditions to minimize ring-opening side reactions.

Materials:

  • Boc-protected azaspiro[3.3]heptane derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected azaspiro[3.3]heptane derivative in DCM.

  • Add TFA (typically 20-50% v/v) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine TFA salt is often used in the next step without further purification.

Mandatory Visualization

PROTAC_Synthesis_Workflow cluster_synthesis Azaspiro[3.3]heptane Linker Synthesis cluster_protac PROTAC Assembly A Starting Materials B Synthesis of mono-protected Azaspiro[3.3]heptane A->B Protection C Functionalization of free amine B->C Coupling D Deprotection C->D Selective Deprotection E Final Linker D->E H Final PROTAC E->H F Warhead F->H Coupling G E3 Ligase Ligand G->H Coupling

Caption: General workflow for the synthesis of azaspiro[3.3]heptane-containing PROTACs.

Side_Reaction_Mechanism cluster_main N-Acylation of Azaspiro[3.3]heptane cluster_side Side Reaction Start Azaspiro[3.3]heptane (TFA salt) Reagents + Acyl Chloride + Triethylamine Start->Reagents Desired Desired N-Acylated Product Reagents->Desired Major Pathway Side_Product C3-Chlorinated Byproduct Reagents->Side_Product Minor Pathway (Competitive Reaction)

Caption: Competitive side reaction during N-acylation of the azaspiro[3.3]heptane linker.

Troubleshooting_Tree cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions Start Low Yield or Impure Product in Azaspiro[3.3]heptane PROTAC Synthesis Q1 Which step is problematic? Start->Q1 Spiro_Synth Spirocycle Formation Q1->Spiro_Synth Cyclization N_Func N-Functionalization Q1->N_Func Acylation Deprotection Protecting Group Removal Q1->Deprotection Deprotection Final_Coupling Final PROTAC Assembly Q1->Final_Coupling Coupling Sol_Spiro Optimize base/solvent Check precursor purity Spiro_Synth->Sol_Spiro Sol_N_Func Use TFA salt and non-nucleophilic base N_Func->Sol_N_Func Sol_Deprotection Use TFA instead of HCl Deprotection->Sol_Deprotection Sol_Final_Coupling Optimize coupling reagents and conditions Final_Coupling->Sol_Final_Coupling

Caption: Troubleshooting decision tree for azaspiro[3.3]heptane PROTAC synthesis.

References

Technical Support Center: Purification of 2-Azaspiro[3.3]heptane Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 2-azaspiro[3.3]heptane intermediates. These compounds are crucial building blocks in medicinal chemistry and drug discovery.[1][2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 2-azaspiro[3.3]heptane intermediates in a question-and-answer format.

Issue 1: Complex reaction mixture with multiple byproducts.

  • Question: My crude reaction mixture shows multiple spots on TLC/LC-MS, making purification difficult. What should I do?

  • Answer: A complex reaction mixture often indicates incomplete reactions or the formation of side products. Consider the following troubleshooting steps:

    • Reaction Monitoring: Ensure the reaction has gone to completion by monitoring it with an appropriate technique (TLC, LC-MS, GC-MS).

    • Reagent Purity: Verify the purity of your starting materials and reagents. Impurities can lead to unwanted side reactions.

    • Temperature Control: Precisely control the reaction temperature, as fluctuations can promote the formation of byproducts.

    • Stoichiometry: Carefully check the stoichiometry of your reactants. An excess of a particular reactant might lead to side product formation.

    • Chromatography Optimization: If the reaction is inherently complex, focus on optimizing the purification. Column chromatography is a common method.[4] Experiment with different solvent systems (e.g., gradients of ethyl acetate in isohexanes) to achieve better separation.

Issue 2: Difficulty in removing polar impurities.

  • Question: I am struggling to remove highly polar impurities from my 2-azaspiro[3.3]heptane intermediate. What purification strategy can I employ?

  • Answer: Polar impurities can be challenging to separate from polar products. Consider these strategies:

    • Aqueous Wash: If your product is sufficiently non-polar, perform an aqueous workup to wash away water-soluble polar impurities.

    • Solid-Phase Extraction (SPE): SPE can be an effective method for removing classes of impurities. For instance, a diol sorbent has been used for mass reduction and toxin recovery in the purification of azaspiracids.[5]

    • Salt Formation: Convert your basic 2-azaspiro[3.3]heptane intermediate into a salt (e.g., hydrochloride, oxalate, or sulfonate salt).[6] This can alter its solubility, often allowing for selective precipitation or extraction. The choice of the counter-ion can be critical for obtaining a stable and crystalline solid.[6]

Issue 3: Product is an oil and cannot be recrystallized.

  • Question: My purified 2-azaspiro[3.3]heptane derivative is an oil, preventing purification by recrystallization. What are my options?

  • Answer: For non-crystalline products, alternative purification techniques are necessary:

    • Column Chromatography: This is the most common method for purifying oils. A careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is crucial for good separation. One reported method used column chromatography eluting with 20–100% EtOAc in isohexanes to afford a purified product as a yellow oil.[4]

    • Distillation: If your compound is thermally stable and has a suitable boiling point, vacuum distillation can be a highly effective purification method, especially for removing non-volatile impurities.[7]

    • Preparative HPLC: For high-purity requirements and when other methods fail, preparative HPLC can be used to isolate the desired compound.[8]

Issue 4: Low recovery after purification.

  • Question: I am experiencing significant product loss during the purification process. How can I improve my recovery?

  • Answer: Low recovery can be due to several factors throughout the purification workflow.

    • Adsorption on Silica Gel: Basic amines like 2-azaspiro[3.3]heptanes can strongly adsorb to acidic silica gel, leading to tailing and poor recovery during column chromatography. Consider deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in your eluent.

    • Sluggish Filtration: In some synthetic routes, the removal of inorganic salts (e.g., magnesium salts) by filtration can be slow and lead to product loss.[6] Ensure the complete precipitation of salts before filtration and use an appropriate filter medium.

    • Optimize Extraction: During liquid-liquid extractions, ensure the pH of the aqueous layer is optimized to have your product in the desired organic phase. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for 2-azaspiro[3.3]heptane intermediates?

A1: The most frequently employed purification techniques for 2-azaspiro[3.3]heptane intermediates include:

  • Column Chromatography: Widely used for separating the target compound from reaction byproducts and unreacted starting materials.[4]

  • Recrystallization: Ideal for obtaining high-purity crystalline solids. This often involves forming a salt of the amine.

  • Distillation: Effective for volatile and thermally stable intermediates.[7]

  • Salt Formation and Precipitation: A powerful technique for both purification and improving the handling characteristics of the final product. Oxalate and sulfonate salts have been successfully used.[6]

Q2: How can I improve the crystallinity of my 2-azaspiro[3.3]heptane derivative for purification?

A2: If your freebase is an oil or a low-melting solid, forming a salt can significantly improve its crystallinity. Experiment with different acids (e.g., HCl, oxalic acid, p-toluenesulfonic acid) to find a salt that readily crystallizes. A study on 2-oxa-6-azaspiro[3.3]heptane showed that its isolation as a sulfonic acid salt yields a more stable and soluble product compared to the oxalate salt.[6]

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of analytical techniques is recommended to confirm the purity and identity of your 2-azaspiro[3.3]heptane intermediate:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can reveal the presence of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique to assess purity and confirm the molecular weight of the product.[4]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, often with a UV detector. Purity levels of >99% have been reported using this method.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives.

Quantitative Data Summary

The following table summarizes quantitative data from various purification strategies for azaspiro compounds and their derivatives.

Purification MethodCompound TypeRecovery/YieldPurityReference
Solid-Phase Extraction (Diol Sorbent)Azaspiracids95 ± 1%-[5]
Size-Exclusion Chromatography (Sephadex)Azaspiracidsup to 95 ± 2%-[5]
Size-Exclusion Chromatography (Toyopearl HW)Azaspiracidsup to 92.5 ± 2.5%-[5]
Semi-Preparative LCAzaspiracids78 ± 3%High[5]
Column Chromatography2,6-Diazaspiro[3.3]heptane derivative70%98.58%[4]
Distillation3,3-bis(bromomethyl)oxetane72%>95%[7]
Alkylation and Workup6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane87%>99%[7]

Experimental Protocols

Protocol 1: Column Chromatography of a 2,6-Diazaspiro[3.3]heptane Derivative [4]

  • Adsorbent: Silica gel.

  • Eluent: A gradient of 20–100% ethyl acetate in isohexanes.

  • Procedure: a. The crude residue is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane). b. The solution is loaded onto a silica gel column pre-equilibrated with the starting eluent (e.g., 20% ethyl acetate in isohexanes). c. The column is eluted with the solvent gradient. d. Fractions are collected and analyzed by TLC or LC-MS. e. Fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Protocol 2: Purification via Salt Formation (General Procedure)

  • Dissolution: Dissolve the crude or partially purified 2-azaspiro[3.3]heptane freebase in a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Acid Addition: Add a solution of the desired acid (e.g., oxalic acid or p-toluenesulfonic acid) in the same solvent, typically in a 1:1 molar ratio, to the solution of the freebase.

  • Precipitation/Crystallization: Stir the mixture at room temperature or cool it to induce precipitation or crystallization of the salt.

  • Isolation: Collect the solid salt by filtration.

  • Washing: Wash the collected solid with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified salt under vacuum.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product tlc_lcms Analyze by TLC/LC-MS start->tlc_lcms is_complex Complex Mixture? tlc_lcms->is_complex is_oil Product is an Oil? is_complex->is_oil No optimize_reaction Optimize Reaction Conditions (Temp, Stoichiometry) is_complex->optimize_reaction Yes column_chromatography Column Chromatography is_oil->column_chromatography Yes distillation Vacuum Distillation (if thermally stable) is_oil->distillation Yes recrystallization Recrystallization is_oil->recrystallization No optimize_reaction->start pure_product Pure Product column_chromatography->pure_product distillation->pure_product salt_formation Salt Formation recrystallization->salt_formation Fails recrystallization->pure_product salt_formation->recrystallization

Caption: Troubleshooting workflow for the purification of 2-azaspiro[3.3]heptane intermediates.

Purification_Strategy_Selection crude_product Crude 2-Azaspiro[3.3]heptane Intermediate properties Assess Properties: - Physical State (Solid/Oil) - Polarity - Thermal Stability crude_product->properties is_solid Crystalline Solid? properties->is_solid is_volatile Volatile & Thermally Stable? is_solid->is_volatile No recrystallize Recrystallization is_solid->recrystallize Yes column_chrom Column Chromatography is_volatile->column_chrom No distill Distillation is_volatile->distill Yes salt_form Consider Salt Formation to induce crystallization is_volatile->salt_form No final_product Purified Intermediate recrystallize->final_product column_chrom->final_product distill->final_product salt_form->recrystallize

Caption: Decision tree for selecting a suitable purification strategy.

References

Technical Support Center: Stability and Troubleshooting of PROTACs with Spirocyclic Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting stability issues related to Proteolysis Targeting Chimeras (PROTACs) that incorporate spirocyclic linkers.

Frequently Asked Questions (FAQs)

Q1: What are the theoretical advantages of using spirocyclic linkers in PROTACs regarding stability?

Spirocyclic linkers are a class of rigid linkers that offer several potential advantages for PROTAC stability and efficacy. Their rigid three-dimensional structure can pre-organize the PROTAC molecule into a conformation that is favorable for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase).[1] This can lead to enhanced degradation efficiency. Furthermore, the rigidity of spirocyclic structures can improve metabolic stability by sterically hindering the access of metabolic enzymes that might otherwise degrade the linker.[2]

Q2: What are the common stability challenges observed with PROTACs containing spirocyclic linkers?

While offering potential benefits, spirocyclic linkers can also present unique challenges:

  • Synthetic Complexity: The synthesis of spirocyclic motifs can be complex, and incomplete reactions or the presence of impurities can lead to a final PROTAC product with inherent instability.

  • Conformational Constraints: The rigidity of the spirocyclic linker, while potentially beneficial, can also be a liability. If the fixed conformation is not optimal for the specific target protein and E3 ligase pair, it can prevent the formation of a productive ternary complex, thus reducing degradation efficacy.[3]

  • Metabolic Vulnerability: Although generally more stable than flexible linkers, spirocyclic structures are not completely immune to metabolism. Specific enzymatic pathways may still lead to their degradation.

Q3: How does the conformation of a spirocyclic linker impact the stability of the ternary complex?

The conformation of the spirocyclic linker is critical as it dictates the spatial orientation of the target-binding and E3 ligase-binding moieties. An optimal conformation facilitates productive protein-protein interactions within the ternary complex, enhancing its stability and leading to efficient ubiquitination.[] Conversely, a suboptimal conformation can introduce steric clashes or an unfavorable arrangement of the proteins, destabilizing the ternary complex and reducing degradation.[5] Computational modeling is often employed to predict and analyze the conformational landscape of PROTACs with spirocyclic linkers.[6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with PROTACs featuring spirocyclic linkers.

Issue 1: Low or No Target Protein Degradation

If you observe minimal or no degradation of your target protein, consider the following troubleshooting steps:

Troubleshooting Workflow for No Degradation

start No/Low Degradation Observed step1 1. Verify PROTAC Integrity and Purity (LC-MS, NMR) start->step1 step2 2. Confirm Target and E3 Ligase Engagement (Binary Binding Assays, e.g., FP, SPR) step1->step2 PROTAC is pure step6 6. Re-evaluate Spirocyclic Linker Design (Computational Modeling, Linker Modification) step1->step6 Impure PROTAC step3 3. Assess Ternary Complex Formation (Co-IP, TR-FRET) step2->step3 Binding confirmed step2->step6 No binding step4 4. Check for Target Ubiquitination (Western Blot for Ubiquitin) step3->step4 Complex forms step3->step6 No complex formation step5 5. Evaluate Proteasome Activity (Proteasome Inhibitor Control, e.g., MG132) step4->step5 Ubiquitination observed step4->step5 No ubiquitination end Resolution step5->end Proteasome is active cluster_solutions Solutions start Low Yield or Impure Product step1 1. Incomplete Coupling Reaction (Monitor by LC-MS) start->step1 step2 2. Side Product Formation start->step2 step3 3. Degradation During Workup/Purification start->step3 step4 4. Poor Chromatographic Separation start->step4 sol1 Optimize coupling reagents (e.g., HATU) Extend reaction time/increase temperature step1->sol1 sol2 Use protecting groups for reactive moieties step2->sol2 sol3 Use neutral pH buffers for HPLC Minimize exposure to harsh conditions step3->sol3 sol4 Optimize HPLC gradient Explore alternative chromatography (e.g., SFC) step4->sol4 cluster_0 Cellular Environment cluster_1 1. Ternary Complex Formation PROTAC PROTAC (Spirocyclic Linker) POI Target Protein (POI) E3 E3 Ligase PROTAC_c PROTAC PROTAC_c->PROTAC 5. Recycling E3_c E3 Ligase PROTAC_c->E3_c POI_c POI POI_c->PROTAC_c Proteasome Proteasome POI_c->Proteasome 3. Proteasomal Recognition E3_c->POI_c 2. Ubiquitination Ub Ubiquitin (Ub) Degraded Degraded Peptides Proteasome->Degraded 4. Degradation

References

Technical Support Center: Overcoming Poor Solubility of PROTACs with Hydrophobic Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Proteolysis Targeting Chimeras (PROTACs) that contain hydrophobic linkers.

Troubleshooting Guide

Issue 1: Visible Precipitation or Cloudiness of PROTAC in Aqueous Buffer

Question: My PROTAC, which was dissolved in DMSO, precipitated immediately upon dilution into my aqueous assay buffer. How can I resolve this?

Answer: This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the hydrophobic PROTAC to fall out of solution. Here is a step-by-step guide to troubleshoot this problem:

Troubleshooting Workflow for PROTAC Precipitation

G cluster_step1 Step 1: Dilution Technique cluster_step2 Step 2: Buffer Modification cluster_step3 Step 3: Concentration Optimization cluster_step4 Step 4: Formulation Strategy start Precipitation Observed in Aqueous Buffer step1 Optimize Dilution Method start->step1 step2 Modify Buffer Composition step1->step2 If precipitation persists s1_a Use a stepwise dilution step3 Reduce Final PROTAC Concentration step2->step3 If precipitation persists s2_a Adjust pH to ionize the PROTAC step4 Employ Solubilizing Excipients step3->step4 If still unsuccessful s3_a Determine kinetic solubility limit end Clear Solution Achieved step4->end Successful s4_a Use surfactants (e.g., Tween®) s1_b Increase mixing energy (vortexing) s2_b Incorporate a co-solvent (e.g., <1% DMSO, PEG 400) s3_b Work below the solubility threshold s4_b Consider cyclodextrins

Caption: Troubleshooting workflow for PROTAC precipitation.

  • Optimize Dilution Method: Instead of a single large dilution, try a stepwise dilution. Add the DMSO stock to a small volume of buffer first, mix well, and then add this intermediate dilution to the final volume. Ensure vigorous mixing during dilution.

  • Modify Buffer Composition:

    • Co-solvents: Incorporate a small percentage of a water-miscible organic co-solvent, such as DMSO or PEG 400, in your final aqueous buffer.[1][2] It is critical to keep the final concentration low (typically <1% DMSO) to avoid artifacts in biological assays.[1]

    • pH Adjustment: If your PROTAC has ionizable groups, adjusting the pH of the buffer can increase its solubility.[1][3] Experiment with a range of pH values (e.g., 6.0-8.0) to find the optimal condition.[1][3]

  • Reduce Final Concentration: Your experimental concentration may be above the aqueous solubility limit of the PROTAC. Determine the kinetic solubility of your compound in the assay buffer and work at a concentration below this limit.

  • Employ Solubilizing Excipients: Consider the use of solubilizing agents like polysorbates (e.g., Tween®) or cyclodextrins in your buffer, which can encapsulate the hydrophobic PROTAC and improve its solubility.[1]

Issue 2: Inconsistent or Lower-Than-Expected Potency in Cellular Assays

Question: My PROTAC shows variable and lower-than-expected degradation activity in my cell-based assays. Could this be related to solubility?

Answer: Yes, poor solubility is a likely cause of inconsistent cellular activity. If the PROTAC is not fully dissolved in the cell culture media, the effective concentration that the cells are exposed to will be lower and more variable than the nominal concentration.

Troubleshooting Workflow for Inconsistent Cellular Activity

G start Inconsistent Cellular Potency step1 Assess Solubility in Cell Media start->step1 step2 Check for Aggregation step1->step2 If solubility is low step3 Consider Formulation Approaches step2->step3 If aggregation is detected step4 Re-evaluate Linker Design step3->step4 For long-term improvement end Consistent Cellular Potency Achieved step4->end Optimized PROTAC

Caption: Workflow for troubleshooting inconsistent cellular potency.

  • Assess Solubility in Cell Culture Media: Determine the kinetic solubility of your PROTAC directly in the cell culture medium you are using for your experiments.[2] The presence of serum proteins can sometimes help to solubilize hydrophobic compounds.[2]

  • Check for Aggregation: Poorly soluble PROTACs are prone to aggregation, which can significantly reduce their effective concentration and lead to inconsistent results.[3] Use Dynamic Light Scattering (DLS) to check for the presence of aggregates in your PROTAC solution.

  • Advanced Formulation Strategies: For in vivo studies or more complex cellular models, consider advanced formulation strategies:

    • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and improve dissolution.[4][5][6][7][8]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can enhance the solubility and oral bioavailability of hydrophobic PROTACs.[2]

    • Nanoformulations: Encapsulating the PROTAC in nanoparticles can improve its solubility and pharmacokinetic properties.[2]

  • Re-evaluate Linker Design: If formulation strategies are not feasible or sufficient, consider redesigning the PROTAC with a more hydrophilic linker. Incorporating polar groups like polyethylene glycol (PEG) chains, piperazine, or piperidine can significantly enhance aqueous solubility.[9][10][11]

Frequently Asked Questions (FAQs)

Q1: How does the hydrophobic linker contribute to the poor solubility of my PROTAC?

A1: The linker connects the two ligands of the PROTAC and its chemical composition significantly influences the overall physicochemical properties of the molecule.[3][12] Hydrophobic linkers, such as alkyl chains, increase the lipophilicity of the PROTAC, which can lead to poor aqueous solubility.[12][13] This is a common challenge as many PROTACs are large molecules that already fall "beyond the Rule of Five" for drug-likeness.[1]

Q2: What are the main strategies to improve the solubility of a PROTAC with a hydrophobic linker?

A2: There are two main approaches:

  • Linker Modification: Introduce hydrophilic moieties into the linker. Common strategies include:

    • PEGylation: Incorporating polyethylene glycol (PEG) chains increases the hydrophilicity and can improve solubility.[10][12][14]

    • Heterocycles: Adding saturated nitrogen heterocycles like piperidine or piperazine can introduce basic centers that become protonated at physiological pH, thereby increasing solubility.[9][10][15]

  • Formulation Development: Employing advanced formulation techniques can enhance the solubility of the existing PROTAC without chemical modification. These include:

    • Amorphous Solid Dispersions (ASDs).[4][5][6][7][8]

    • Self-Emulsifying Drug Delivery Systems (SEDDS).[2]

    • Nanoformulations.[2]

Q3: Will making my PROTAC more soluble by modifying the linker negatively affect its cell permeability?

A3: There is often a trade-off between solubility and permeability. Increasing the hydrophilicity of the linker to improve solubility can sometimes decrease passive cell permeability.[10] However, this is not always the case. Flexible linkers, like PEG, may allow the PROTAC to adopt a more compact, folded conformation in the lipophilic environment of the cell membrane, which can shield polar groups and facilitate cell entry.[] The optimal linker design will balance solubility and permeability for a given target and can be determined empirically.

Q4: How can I quantitatively assess the solubility of my PROTAC?

A4: There are two main types of solubility assays:

  • Kinetic Solubility Assay: This high-throughput method is often used in early drug discovery. It measures the concentration at which a compound precipitates when a DMSO stock solution is added to an aqueous buffer.[17][18][19][20][21] Turbidity or nephelometry is commonly used for detection.[10][14][17][19]

  • Thermodynamic Solubility Assay: This "shake-flask" method measures the equilibrium solubility of a compound in its most stable solid form.[17] It is a lower-throughput but more accurate measure of true solubility.[19]

Q5: What is PROTAC aggregation and how can I detect it?

A5: PROTAC aggregation is the self-association of individual PROTAC molecules to form larger, often inactive, complexes.[3] This is often driven by the poor aqueous solubility of hydrophobic PROTACs.[3] Dynamic Light Scattering (DLS) is a powerful technique to detect the presence and size distribution of aggregates in a solution in a non-invasive manner.[22][23][24][25][26]

Data Presentation

Table 1: Impact of Linker Modification on PROTAC Solubility

PROTAC ModificationOriginal LinkerModified LinkerFold Increase in SolubilityReference
USP7 DegraderNot specifiedBis-basic piperazine~170-fold[27][28]
Androgen Receptor DegraderAlkyl/PEGPiperidine/PiperazineSignificant Improvement[9]
RIPK2 DegraderNot specifiedPiperazine/PyrimidineMore Soluble[9]

Table 2: Comparison of Formulation Strategies for Improving PROTAC Solubility

Formulation StrategyDescriptionAdvantagesDisadvantages
Amorphous Solid Dispersion (ASD) The PROTAC is dispersed in a polymer matrix in an amorphous state.[4][5][6][7][8]Can significantly increase dissolution rate and supersaturation.[4][5][6][7][8]Requires careful selection of polymer and manufacturing process.
Self-Emulsifying Drug Delivery Systems (SEDDS) Lipid-based formulations that form fine emulsions in aqueous media.[2]Can improve solubility and oral absorption.[2]Can be complex to formulate and may have stability issues.
Nanoformulations The PROTAC is encapsulated within nanoparticles.[2]Can improve solubility, stability, and pharmacokinetic profile.[2]Manufacturing can be complex and costly.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Nephelometry

Objective: To determine the concentration at which a PROTAC begins to precipitate from an aqueous solution.

Materials:

  • PROTAC stock solution (e.g., 10 mM in 100% DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plates (clear bottom for measurement)

  • Nephelometer or plate reader capable of measuring turbidity

Workflow Diagram for Kinetic Solubility Assay

G prep Prepare PROTAC Serial Dilution in DMSO transfer Transfer DMSO-PROTAC to Buffer Plate prep->transfer add_buffer Add Aqueous Buffer to a Separate Plate add_buffer->transfer incubate Incubate at Room Temperature transfer->incubate measure Measure Turbidity with Nephelometer incubate->measure analyze Plot Turbidity vs. Concentration to Determine Solubility Limit measure->analyze

Caption: Experimental workflow for the kinetic solubility assay.

Procedure:

  • Prepare PROTAC Dilution Plate: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO to create a range of concentrations.

  • Prepare Buffer Plate: In a separate 96-well plate, add the aqueous buffer to each well.

  • Initiate Precipitation: Transfer a small, fixed volume of the PROTAC-DMSO solutions to the corresponding wells of the buffer plate. Ensure the final DMSO concentration is low (e.g., 1-2%) to minimize its effect on solubility. Mix well.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), protected from light.

  • Measurement: Measure the turbidity of each well using a nephelometer.

  • Data Analysis: Plot the turbidity reading against the PROTAC concentration. The concentration at which the turbidity begins to sharply increase is the kinetic solubility limit.[10][14]

Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Analysis

Objective: To detect the presence and size of PROTAC aggregates in solution.

Materials:

  • PROTAC solution at the desired concentration and in the final experimental buffer

  • DLS instrument

  • Low-volume quartz cuvette

Procedure:

  • Sample Preparation: Prepare the PROTAC solution in the final, filtered (0.22 µm filter) experimental buffer.

  • Cuvette Preparation: Thoroughly clean the cuvette to ensure it is dust-free.

  • Measurement:

    • Transfer the PROTAC solution to the cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature.

    • Perform the DLS measurement according to the instrument's instructions.

  • Data Analysis: The instrument software will generate a report showing the size distribution of particles in the solution. The presence of large particles or multiple peaks may indicate aggregation.

Signaling Pathway

PROTAC Mechanism of Action and the Impact of Solubility

The intended biological pathway for a PROTAC is to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Poor solubility can disrupt this pathway at a fundamental level.

G cluster_soluble Soluble PROTAC Pathway cluster_insoluble Insoluble PROTAC Pathway soluble_protac Soluble PROTAC ternary_complex Ternary Complex (POI-PROTAC-E3) soluble_protac->ternary_complex poi Protein of Interest (POI) poi->ternary_complex e3 E3 Ligase e3->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination degradation Proteasomal Degradation ubiquitination->degradation Degraded POI insoluble_protac Insoluble PROTAC (Precipitate/Aggregate) no_complex No Ternary Complex Formation insoluble_protac->no_complex

References

Technical Support Center: Troubleshooting BOC Deprotection in Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on navigating the complexities of removing the tert-butyloxycarbonyl (BOC) protecting group, particularly in the context of complex and sensitive molecules. Here, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during BOC deprotection, offering potential causes and solutions.

Issue 1: Incomplete or Sluggish Deprotection

Question: My BOC deprotection reaction is slow or does not proceed to completion, even with standard acidic conditions (e.g., TFA in DCM). What are the potential causes and how can I resolve this?

Answer: Incomplete or slow deprotection can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The concentration of the acid, such as trifluoroacetic acid (TFA), may be too low to effectively cleave the BOC group.[1][2]

  • Low Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C) can significantly decrease the reaction rate.[1][2]

  • Steric Hindrance: Substrates with significant steric bulk around the BOC-protected amine may require more forceful conditions for complete removal.[1][2][3]

  • Electronic Effects: Electron-withdrawing groups near the BOC-protected nitrogen can decrease the basicity of the carbamate oxygen, slowing down the initial protonation step and thus the overall deprotection rate.[3]

  • Poor Substrate Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and likely incomplete.[3]

Recommended Solutions:

  • Increase Acid Concentration or Temperature: Gradually increase the concentration of TFA in dichloromethane (DCM). If the reaction is being conducted at a low temperature, consider allowing it to warm to room temperature.[1][2] For highly resistant substrates, using neat TFA for a short duration might be effective, provided the substrate is stable under such conditions.[1]

  • Use a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate can be a more potent alternative to TFA/DCM.[1][2]

  • Optimize Solvent: Ensure your substrate is fully dissolved. In some cases, changing the solvent may be necessary.

Issue 2: Observation of Side Products due to Tert-butylation

Question: I am observing the formation of byproducts where a tert-butyl group has been added to my molecule, particularly on electron-rich aromatic rings or sulfur-containing functional groups. How can I prevent this?

Answer: The tert-butyl cation generated during the acidic cleavage of the BOC group is a reactive electrophile that can alkylate nucleophilic sites on your substrate or product.[4][5] This is a common side reaction, especially with substrates containing nucleophilic residues like tryptophan, methionine, cysteine, or tyrosine.[5]

Recommended Solutions:

  • Use Scavengers: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues on your substrate.[5] Common scavengers include:

    • Triethylsilane (TES) or Triisopropylsilane (TIS): Effective for protecting tryptophan and other sensitive residues.[6]

    • Thioanisole or Dithiothreitol (DTT): Often used for methionine and cysteine-containing peptides.[7]

    • Water: Can act as a scavenger, and its inclusion in small amounts (e.g., in a 95:5 TFA:H₂O mixture) can sometimes suppress side reactions.[6]

Issue 3: Cleavage of Other Acid-Labile Protecting Groups

Question: My substrate contains other acid-sensitive functional groups (e.g., tert-butyl esters, acetals, silyl ethers) that are being cleaved or degraded under the deprotection conditions. What are my options for selective BOC deprotection?

Answer: The use of strong acids like TFA or HCl can be detrimental to molecules containing other sensitive functionalities.[1] In such cases, alternative, milder deprotection methods are necessary.

Recommended Solutions:

  • Milder Acidic Conditions:

    • Aqueous Phosphoric Acid: An 85% aqueous solution of phosphoric acid can selectively deprotect BOC groups in the presence of other acid-sensitive groups like benzyl esters, TBDMS ethers, and Cbz groups.[8][9]

    • p-Toluenesulfonic Acid (pTSA): Can be used for BOC deprotection under milder conditions than TFA.[1][10]

  • Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative for BOC cleavage and are often milder.

    • Zinc Bromide (ZnBr₂): Can selectively remove BOC groups from secondary amines in the presence of other acid-sensitive functionalities.[4][5][11]

    • Trimethylsilyl Iodide (TMSI): A mild and efficient reagent, particularly useful for water-soluble zwitterionic compounds as it can allow for direct isolation of the product without an aqueous workup.[1][12]

  • Thermal Deprotection: In some cases, simply heating the BOC-protected compound in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE) can effect deprotection without the need for any acid.[1][11][13] This method is considered a "green" alternative.[14]

  • Oxalyl Chloride in Methanol: This system provides a mild and rapid method for BOC deprotection that is tolerant of many acid-labile functional groups.[15][16][17][18]

Issue 4: Difficult Work-up and Product Isolation

Question: I am having trouble with the work-up of my BOC deprotection reaction. The product is difficult to isolate, or I am left with a persistent oily residue. What are some solutions?

Answer: Work-up challenges are common, especially when dealing with residual strong acids like TFA or with products that have altered solubility after deprotection.

Recommended Solutions:

  • Removing Residual TFA: TFA can be difficult to remove completely by simple rotary evaporation.[6]

    • Co-evaporation: After initial concentration, co-evaporate the residue with a solvent like toluene or DCM multiple times to azeotropically remove residual TFA.[6][14]

    • Precipitation: If the deprotected product is a salt, it can often be precipitated by adding a non-polar solvent like cold diethyl ether.[7][19]

  • Product Solubility Issues: The resulting amine salt may have poor solubility in common organic solvents.

    • Basic Work-up: If the free amine is not water-soluble, a basic work-up with a saturated aqueous solution of sodium bicarbonate or a mild base like Amberlyst A-21 resin can be performed to neutralize the TFA salt, followed by extraction with a suitable organic solvent.[6][20]

    • Direct Use: If the subsequent reaction is compatible with the TFA salt, the crude product can sometimes be used directly after evaporation of the solvent and excess acid.[20]

Data Presentation: Comparison of BOC Deprotection Methods

The following tables summarize typical reaction conditions for various BOC deprotection methods to facilitate comparison.

Table 1: Acidic Deprotection Methods
ReagentTypical ConditionsReaction TimeAdvantagesDisadvantages
TFA 20-50% in DCM, Room Temp[20]0.5 - 4 h[20]Highly effective, volatile (easy removal)Harsh conditions, can cleave other acid-labile groups, risk of tert-butylation
HCl 4M in Dioxane or Ethyl Acetate, Room Temp[15]1 - 4 h[15]Strong acid, effective for resistant substratesHarsh conditions, potential for side reactions
Phosphoric Acid 85% aq. solution, Room Temp4 - 8 hMild, selective for BOC over many other acid-labile groups[8][9]Slower reaction times
p-TsOH 2 equiv., neat (mechanochemical) or in solvent, Room Temp[1]10 min (neat)[1]Mild, can be used under solvent-free conditionsMay require optimization for different substrates
Table 2: Milder and Alternative Deprotection Methods
ReagentTypical ConditionsReaction TimeAdvantagesDisadvantages
ZnBr₂ 2 equiv. in DCM, Room Temp[4]~4 h[4]Mild Lewis acid, selective for secondary amines[4]Can be slow, requires anhydrous conditions
TMSI Anhydrous Chloroform or Acetonitrile, Room Temp< 15 min for many substrates[15]Mild, non-hydrolytic, good for zwitterionic compounds[1][12]Reagent is sensitive to moisture
Thermal (Water) Refluxing Water (100 °C)[14]< 15 min[14]"Green" method, no acid required[13][14]High temperature may not be suitable for all substrates
Oxalyl Chloride 3 equiv. in Methanol, Room Temp[16][18]1 - 4 h[16][17]Mild, rapid, tolerant of many acid-labile groups[15][17]Reagent is corrosive and moisture-sensitive

Experimental Protocols

This section provides detailed methodologies for key BOC deprotection experiments.

Protocol 1: Standard BOC Deprotection using TFA in DCM
  • Preparation: Dissolve the BOC-protected substrate in dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M in a round-bottom flask.[2]

  • Reaction: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[10] If the substrate is prone to tert-butylation, add a scavenger such as triisopropylsilane (TIS) (1-1.2 equivalents).[10]

  • Monitoring: Remove the ice bath and stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-3 hours.[10]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene (3 times).[14] The resulting amine TFA salt can be used directly or neutralized by dissolving in a suitable solvent and washing with a saturated aqueous solution of NaHCO₃, followed by extraction, drying, and concentration.[15]

Protocol 2: BOC Deprotection using 4M HCl in Dioxane
  • Preparation: Dissolve the BOC-protected peptide in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[7]

  • Deprotection: Add 4 M HCl in dioxane to the solution (typically 5-10 equivalents of HCl per equivalent of BOC-protected peptide). Stir the reaction mixture at room temperature for 30 minutes to 4 hours.[7][15]

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC).[7]

  • Work-up: Upon completion, remove the solvent in vacuo. Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected peptide. Collect the precipitate by filtration and wash with cold ether. Dry the product under vacuum.[7]

Protocol 3: Mild BOC Deprotection using Aqueous Phosphoric Acid
  • Preparation: Dissolve the BOC-protected substrate in a suitable organic solvent (e.g., THF) at a high concentration (e.g., 1 g of substrate per 1 mL of solvent).

  • Reaction: To the stirred solution at room temperature, add aqueous phosphoric acid (85 wt%, ~15 equivalents) dropwise.

  • Monitoring: Stir the mixture at room temperature for 4-8 hours and monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up: Upon completion, dilute the reaction mixture with water and an appropriate organic solvent. Neutralize with a mild base (e.g., saturated aqueous NaHCO₃ or NaOH solution to pH 7-8). Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[2]

Protocol 4: Lewis Acid-Mediated BOC Deprotection using ZnBr₂
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve the BOC-protected secondary amine in dry, distilled dichloromethane.[4]

  • Reaction: Add anhydrous zinc bromide (ZnBr₂, 2 equivalents) to the solution.[4] Stir the mixture at room temperature.

  • Monitoring: Follow the reaction by TLC. The reaction is generally complete within four hours.[4]

  • Work-up: Upon completion, filter the reaction mixture over Celite. Wash the filtrate with a saturated aqueous solution of Na₂CO₃ and then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.[6]

Protocol 5: Thermal BOC Deprotection in Water
  • Preparation: Place the N-Boc protected amine in a reaction vessel with deionized water (e.g., 20 mL per mmol of substrate).[14]

  • Reaction: Heat the mixture to reflux (100 °C) under an inert atmosphere (e.g., argon).[14]

  • Monitoring: Monitor the reaction by TLC. Many substrates are deprotected within 12 minutes.[14]

  • Work-up: After cooling to room temperature, add dichloromethane and stir. Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.[14]

Visualizations

Troubleshooting Logic for BOC Deprotection

BOC_Deprotection_Troubleshooting start Start: BOC Deprotection check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Increase Acid Conc. / Temp. Use Stronger Acid Optimize Solvent incomplete->troubleshoot_incomplete troubleshoot_incomplete->start check_byproducts Side Products Observed? complete->check_byproducts no_byproducts Clean Product check_byproducts->no_byproducts No byproducts Side Products Formed check_byproducts->byproducts Yes end Proceed to Work-up no_byproducts->end tert_butylation t-Butylation? byproducts->tert_butylation add_scavengers Add Scavengers (TIS, Thioanisole) tert_butylation->add_scavengers Yes other_deprotection Other Protecting Groups Cleaved? tert_butylation->other_deprotection No add_scavengers->start use_milder_conditions Use Milder Conditions: - Phosphoric Acid - Lewis Acids (ZnBr2, TMSI) - Thermal Deprotection other_deprotection->use_milder_conditions Yes other_deprotection->end No use_milder_conditions->start

References

Optimization of linker length in PROTAC design for ternary complex formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on the optimization of linker length for efficient ternary complex formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the linker in a PROTAC?

A1: The linker is a critical component of a PROTAC molecule that connects the ligand binding to the target protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[1][2] Its main role is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[3][4] The linker's length, chemical composition, and attachment points are crucial for achieving the correct spatial orientation of the POI and E3 ligase.[5][6]

Q2: How does linker length impact the efficacy of a PROTAC?

A2: Linker length is a critical determinant of PROTAC efficacy.[4][7] An optimal linker length allows for the proper orientation and proximity of the POI and the E3 ligase within the ternary complex, leading to efficient ubiquitination.[4]

  • Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to the target protein and the E3 ligase, thus inhibiting ternary complex formation.[1][3][8]

  • Too long: Conversely, a linker that is too long might lead to an unstable or inefficient ternary complex.[1][3] This can result in unproductive binding modes where the ubiquitination sites on the target protein are not accessible to the E2 enzyme associated with the E3 ligase.[8]

Q3: Is there a universal optimal linker length for all PROTACs?

A3: No, there is no universal optimal linker length. The ideal length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[2][7] However, most successful PROTACs have linkers with lengths ranging from 7 to 29 atoms.[2] For some systems, a minimum linker length is required to observe any degradation. For instance, one study on TBK1-targeting PROTACs found that no degradation occurred with linkers shorter than 12 atoms.[2][9]

Q4: What are the most common types of linkers used in PROTAC design?

A4: The most common linker motifs are polyethylene glycol (PEG) and alkyl chains.[4][] This is primarily due to their synthetic accessibility and the relative ease of systematically varying their length.[4] PEG linkers can increase the hydrophilicity and water solubility of PROTACs, while alkyl linkers are more hydrophobic.[4][11] More rigid linkers incorporating structures like piperazine, piperidine, or alkynes are also increasingly used to improve conformational rigidity and physicochemical properties.[4][9]

Q5: What is the "hook effect" and how does linker design influence it?

A5: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency of the target protein decreases at high PROTAC concentrations.[1][7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (POI-PROTAC or E3-PROTAC) rather than the productive ternary complex (POI-PROTAC-E3).[2][7] A well-designed linker can help mitigate the hook effect by enhancing the cooperativity of the ternary complex, making its formation more favorable than the formation of binary complexes.[7]

Troubleshooting Guide

Issue 1: My PROTAC shows good binary binding to the target protein and E3 ligase individually, but I observe no or low degradation of the target protein in cells.

This is a common challenge that often points to a failure in forming a stable and productive ternary complex.

  • Possible Cause: Suboptimal Linker Length. The linker may be too short, causing steric clashes, or too long, leading to an unstable or unproductive complex.[1][12]

    • Troubleshooting Step: Synthesize a library of PROTACs with varying linker lengths (e.g., by adding or removing PEG units or alkyl carbons) and screen them for degradation activity.[12]

  • Possible Cause: Inappropriate Linker Composition or Flexibility. The linker's chemical nature affects its flexibility and ability to foster favorable protein-protein interactions.[13] A highly flexible linker might have a high entropic penalty for forming the ternary complex, while a very rigid linker may lock the PROTAC in a conformation that is incompatible with complex formation.[12]

    • Troubleshooting Step: Experiment with different linker types. If using a flexible linker like a long alkyl chain, try incorporating more rigid elements such as piperazine or phenyl groups. Conversely, if using a rigid linker, try a more flexible one.[12]

  • Possible Cause: Incorrect Linker Attachment Points. The positions where the linker is connected to the warhead and the E3 ligase ligand (the "exit vectors") are crucial for maintaining their binding affinities and for the correct orientation within the ternary complex.[13][]

    • Troubleshooting Step: If structurally feasible, synthesize PROTACs with the linker attached to different, solvent-exposed positions on the ligands to identify a more favorable connection point.[4][]

  • Possible Cause: Poor Cell Permeability. PROTACs are often large molecules and may have difficulty crossing the cell membrane to reach their intracellular target.[13][15]

    • Troubleshooting Step: Modify the linker to improve the physicochemical properties of the PROTAC. Incorporating PEG units can increase solubility, while alkyl chains can enhance membrane permeability.[13] Confirm target engagement within the cell using assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET.[13][16]

  • Troubleshooting Workflow

G Troubleshooting Poor PROTAC Activity cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Linker Optimization cluster_3 Ternary Complex Analysis cluster_4 Outcome No/Poor Degradation No/Poor Degradation Confirm Binary Binding Confirm Binary Binding No/Poor Degradation->Confirm Binary Binding Assess Cell Permeability Assess Cell Permeability Confirm Binary Binding->Assess Cell Permeability Binding Confirmed Redesign Ligands Redesign Ligands Confirm Binary Binding->Redesign Ligands No Binding Vary Linker Length Vary Linker Length Assess Cell Permeability->Vary Linker Length Permeable Modify Linker Composition Modify Linker Composition Assess Cell Permeability->Modify Linker Composition Poor Permeability Biophysical Assays (SPR/ITC) Biophysical Assays (SPR/ITC) Vary Linker Length->Biophysical Assays (SPR/ITC) Modify Linker Composition->Biophysical Assays (SPR/ITC) Change Attachment Points Change Attachment Points Change Attachment Points->Biophysical Assays (SPR/ITC) Cellular Assays (NanoBRET) Cellular Assays (NanoBRET) Biophysical Assays (SPR/ITC)->Cellular Assays (NanoBRET) Cellular Assays (NanoBRET)->Vary Linker Length No/Weak Ternary Complex Optimized PROTAC Optimized PROTAC Cellular Assays (NanoBRET)->Optimized PROTAC Degradation Observed

Caption: Troubleshooting workflow for PROTACs with poor degradation activity.

Quantitative Data Summary

The optimal linker length is target-dependent. The following tables summarize quantitative data from studies evaluating the impact of linker length on the degradation of different target proteins.

Table 1: Impact of Linker Length on BRD4 Degradation

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC APEG8>1000<20
PROTAC BPEG1250>90
PROTAC CPEG1615080
Note: Data is illustrative and compiled from general principles observed in multiple studies.

Table 2: Impact of Linker Length on TBK1 Degradation [9][17]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12Submicromolar>90
Alkyl/Ether21396
Alkyl/Ether2929276

Table 3: Impact of Linker Composition on CRBN Degradation [9]

Linker CompositionTarget ProteinE3 LigaseDegradation in HEK293T cells
Nine-atom alkyl chainCRBNVHLConcentration-dependent decrease
Three PEG unitsCRBNVHLNo degradation
This study suggests that for CRBN degradation, an alkyl linker was more effective than a PEG linker of similar length, indicating that linker composition is highly target-dependent.

Experimental Protocols

Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.

Western Blot for Target Protein Degradation

This is the most common method to quantify the reduction in target protein levels.[12][16]

Methodology:

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency at the time of harvest. Treat with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).[16][18]

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse cells using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12][16]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[2][12]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[2][12]

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to HRP. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.[12]

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from a dose-response curve.[16]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful technique for measuring the kinetics and affinity of binary and ternary complex formation in real-time.[13][19]

Methodology:

  • Immobilization: Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface.[16][19]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (KD) of the PROTAC for that protein.[2][13]

    • Inject a series of concentrations of the soluble protein partner (target protein) to confirm there is no non-specific binding to the immobilized protein.[13]

  • Ternary Complex Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the soluble protein partner. Inject these solutions over the immobilized protein surface to measure the affinity and kinetics of ternary complex formation.[13][19]

  • Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD). The cooperativity (α) of ternary complex formation can be calculated by comparing the binding affinity of the PROTAC to one protein in the absence and presence of the other. An α > 1 indicates positive cooperativity.[20]

G SPR Experimental Workflow for Ternary Complex Analysis Immobilize E3 Ligase Immobilize E3 Ligase Binary Analysis 1 Inject PROTAC (Measure PROTAC-E3 Binding) Immobilize E3 Ligase->Binary Analysis 1 Binary Analysis 2 Inject Target Protein (Control for Non-Specific Binding) Binary Analysis 1->Binary Analysis 2 Ternary Analysis Inject PROTAC + Target Protein (Measure Ternary Complex Formation) Binary Analysis 2->Ternary Analysis Data Analysis Calculate KD and Cooperativity (α) Ternary Analysis->Data Analysis

Caption: SPR workflow for analyzing PROTAC-mediated ternary complex formation.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

ITC directly measures the heat changes upon binding, providing thermodynamic parameters of the interaction (affinity, enthalpy, entropy).[12][21]

Methodology:

  • Sample Preparation: Prepare the E3 ligase in the ITC cell and the target protein mixed with the PROTAC in the syringe. All components should be in the same buffer to minimize heat of dilution effects.[20]

  • Binary Titrations: Perform separate titrations of the PROTAC into the E3 ligase and the PROTAC into the target protein to determine the binary binding parameters.[20][22]

  • Ternary Titration: Titrate the solution of the target protein and PROTAC into the E3 ligase solution in the ITC cell. The resulting thermogram will show the heat changes upon formation of the ternary complex.[20][22]

  • Data Analysis: Integrate the peaks of the thermogram and fit the data to a suitable binding model to determine the thermodynamic parameters for ternary complex formation. Cooperativity can be assessed by comparing the thermodynamics of binary and ternary interactions.[20][22]

In-Cell Ternary Complex Formation (NanoBRET™ Assay)

The NanoBRET™ assay allows for the measurement of PROTAC-induced ternary complex formation in living cells.[13][23]

Methodology:

  • Cell Line Preparation: Co-express the target protein fused to a HaloTag® and the E3 ligase (e.g., VHL or Cereblon) fused to a NanoLuc® luciferase in a suitable cell line.

  • Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand (acceptor fluorophore).[13]

  • PROTAC Treatment: Treat the cells with a serial dilution of your PROTAC.[13]

  • Signal Detection: Measure both the donor (NanoLuc®) and acceptor (HaloTag®) emission signals.

  • Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the concentration-dependent formation of the ternary complex in live cells.[20]

G Relationship between Linker Length and PROTAC Efficacy cluster_0 Linker Length cluster_1 Ternary Complex cluster_2 Degradation Outcome Too Short Too Short Steric Clash Steric Clash Too Short->Steric Clash Optimal Optimal Stable & Productive Complex Stable & Productive Complex Optimal->Stable & Productive Complex Too Long Too Long Unstable/Unproductive Complex Unstable/Unproductive Complex Too Long->Unstable/Unproductive Complex No/Low Degradation No/Low Degradation Steric Clash->No/Low Degradation High Degradation High Degradation Stable & Productive Complex->High Degradation Low Degradation Low Degradation Unstable/Unproductive Complex->Low Degradation

References

Technical Support Center: Navigating Reactions with 2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-BOC-5-hydroxy-2-azaspiro[3.3]heptane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this sterically hindered building block in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working with this compound?

A1: The primary challenge associated with this compound is the steric hindrance around the secondary hydroxyl group. The rigid spirocyclic core, coupled with the bulky tert-butoxycarbonyl (BOC) protecting group, can significantly impede the approach of reagents to the reaction center. This often leads to sluggish reaction rates, incomplete conversions, and the need for carefully optimized conditions to achieve desired transformations such as acylations, etherifications, and nucleophilic substitutions.

Q2: Which reactions are particularly affected by the steric hindrance of this molecule?

A2: Reactions that are highly sensitive to steric bulk are most affected. These include:

  • Acylation/Esterification: Formation of esters using standard conditions can be slow and may require more forcing conditions or specialized catalysts.

  • Etherification/Alkylation: Williamson ether synthesis and other alkylation methods may suffer from low yields due to the hindered nature of the alcohol.

  • Mitsunobu Reaction: While a powerful tool for inverting stereochemistry, the efficiency of the Mitsunobu reaction can be diminished with sterically encumbered alcohols, sometimes leading to side reactions.

Q3: Are there any general strategies to improve reaction outcomes?

A3: Yes, several general strategies can be employed:

  • Elevated Temperatures: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.

  • High-Pressure Conditions: In some cases, applying high pressure can facilitate reactions by reducing the activation volume.

  • Use of Catalysts: Employing highly active catalysts can promote reactions that are otherwise sluggish.

  • Microwave Irradiation: Microwave-assisted synthesis can often accelerate reactions with sterically hindered substrates.

  • Choice of Reagents: Using less bulky and more reactive reagents can significantly improve yields.

Troubleshooting Guides

Guide 1: Acylation and Esterification Reactions

Problem: Low yield or no reaction in the acylation/esterification of the hydroxyl group.

Possible Causes:

  • Insufficient reactivity of the acylating agent.

  • Steric hindrance preventing the nucleophilic attack of the alcohol.

  • Inadequate catalyst activity.

Troubleshooting Workflow:

start Low Acylation Yield reagent Use more reactive acylating agent (e.g., acid chloride or anhydride) start->reagent catalyst Employ a more potent catalyst reagent->catalyst If still low yield success Improved Yield reagent->success If successful conditions Modify reaction conditions catalyst->conditions If still low yield catalyst->success If successful conditions->success If successful failure Still Low Yield (Consider alternative strategies) conditions->failure If unsuccessful

Caption: Troubleshooting workflow for acylation reactions.

Solutions and Experimental Protocols:

  • Increase Reagent Reactivity: Switch from carboxylic acids to more reactive acylating agents like acid anhydrides or acid chlorides.

  • Employ Powerful Catalysts: Standard catalysts like DMAP might be insufficient. Consider using more potent catalyst systems. An efficient and mild procedure for the esterification of sterically hindered hydroxyl groups has been described using 1-methylimidazole as a catalyst, with triethylamine as an auxiliary base[1]. Another powerful catalyst for the acylation of sterically hindered alcohols is Bismuth(III) triflate (Bi(OTf)₃)[2][3].

    Table 1: Recommended Catalysts for Acylation of Hindered Alcohols

    Catalyst SystemAcylating AgentTypical ConditionsReference
    1-Methylimidazole / Et₃NAcid Anhydride/ChlorideDichloromethane, reflux[1]
    Bi(OTf)₃Acid Anhydride0.005-0.5 mol% catalyst, CH₂Cl₂, 25°C[2][3]
    Sc(OTf)₃-DMAPAcid AnhydrideAnhydrous conditions[1]

    Protocol Example: Acylation using Bi(OTf)₃

    • To a solution of this compound (1 equiv.) in anhydrous dichloromethane, add the desired acid anhydride (1.5-2 equiv.).

    • Add Bi(OTf)₃ (0.1 mol%).

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract the product with dichloromethane.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Guide 2: Etherification and Alkylation Reactions

Problem: Low conversion in the formation of an ether linkage.

Possible Causes:

  • Poor leaving group on the alkylating agent.

  • Steric clash hindering the Sₙ2 reaction.

  • Unsuitable solvent or base.

Solutions and Experimental Protocols:

  • Activate the Alcohol: Convert the hydroxyl group into a better leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution. A patent describes the synthesis of the mesylate of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate by reacting it with methanesulfonyl chloride in the presence of diisopropylethylamine (DIPEA) in DCM at 0°C to room temperature.

  • Nucleophilic Aromatic Substitution (SₙAr): For the synthesis of aryl ethers, SₙAr reactions with activated fluoroarenes can be effective. A recent publication demonstrated the reaction of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate with methyl 6-fluoronicotinate.

    Protocol Example: Mesylation of the Hydroxyl Group

    • Dissolve this compound (1 equiv.) in anhydrous dichloromethane (DCM) and cool to 0°C.

    • Add diisopropylethylamine (DIPEA) (5 equiv.).

    • Stir for 30 minutes, then add methanesulfonyl chloride (2 equiv.) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench with water and extract with DCM.

    • Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and use the crude mesylate for the next step.

    start Alcohol Activation mesylate Mesylated Intermediate (Activated Alcohol) start->mesylate alcohol 2-BOC-5-hydroxy- 2-azaspiro[3.3]heptane alcohol->start reagents MsCl, DIPEA, DCM reagents->start product Substituted Product (Ether, Amine, etc.) mesylate->product nucleophile Nucleophile (e.g., R-O⁻, R-NH₂) nucleophile->product

    Caption: Activation of the hydroxyl group for substitution.

Guide 3: Mitsunobu Reaction

Problem: Low yield, no inversion, or formation of elimination byproducts in a Mitsunobu reaction.

Possible Causes:

  • Steric hindrance preventing the formation of the oxyphosphonium intermediate.

  • The pKa of the nucleophile is too high.

  • Side reactions of the azodicarboxylate reagent.

Troubleshooting Workflow:

start Low Mitsunobu Yield nucleophile Use a more acidic nucleophile (e.g., p-nitrobenzoic acid, phthalimide) start->nucleophile reagents Change azodicarboxylate (e.g., DIAD to DEAD or ADDP) nucleophile->reagents If still low yield success Improved Yield & Inversion nucleophile->success If successful solvent Change solvent to less polar (e.g., THF to Diethyl Ether) reagents->solvent If still low yield reagents->success If successful concentration Increase reagent concentration solvent->concentration If still low yield solvent->success If successful concentration->success If successful failure Still Low Yield (Consider alternative inversion methods) concentration->failure If unsuccessful

Caption: Troubleshooting workflow for Mitsunobu reactions.

Solutions and Experimental Protocols:

  • Use a More Acidic Pronucleophile: For sterically hindered alcohols, standard carboxylic acids may not be acidic enough. Using p-nitrobenzoic acid can significantly improve yields of the inverted ester[4]. Phthalimide is another effective nucleophile in this context[5].

  • Optimize Reagents and Solvents: The choice of azodicarboxylate (e.g., DEAD, DIAD) and phosphine can influence the reaction outcome. For reactions with bulky phenols and primary alcohols, which can present similar steric challenges, changing the solvent from THF to diethyl ether has been shown to improve yields by reducing the solubility of the hydrazinedicarboxylate byproduct, thus suppressing side reactions[6].

  • Increase Concentration: High concentrations of reagents can sometimes favor the desired reaction pathway for sterically demanding substrates.

    Table 2: Modified Mitsunobu Conditions for Hindered Alcohols

    PronucleophileAzodicarboxylatePhosphineSolventKey AdvantageReference
    p-Nitrobenzoic acidDEADPPh₃THFIncreased acidity of nucleophile[4]
    PhthalimideDEAD/DIADPPh₃THFGood N-nucleophile for hindered alcohols[5]
    VariousDEAD/DIADPPh₃Diethyl EtherMinimizes side reactions[6]

    Protocol Example: Mitsunobu Inversion using p-Nitrobenzoic Acid

    • Dissolve this compound (1 equiv.), p-nitrobenzoic acid (1.5 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF.

    • Cool the mixture to 0°C in an ice bath.

    • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise, maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC. Upon completion, concentrate the mixture.

    • Purify by column chromatography to isolate the inverted ester.

    • The resulting ester can be saponified to yield the inverted alcohol.

References

Validation & Comparative

Azaspiro[3.3]heptane vs. Piperidine Linkers in PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone for developing novel therapeutics. The linker component, which connects the target protein-binding ligand to the E3 ligase-binding ligand, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the various linker strategies, the incorporation of rigid cyclic motifs has gained significant attention. This guide provides a detailed comparison of two such motifs: the well-established piperidine and the emerging azaspiro[3.3]heptane as a piperidine bioisostere.

Core Structural and Functional Comparison

Both piperidine and azaspiro[3.3]heptane introduce rigidity into the PROTAC linker, which can pre-organize the molecule into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] This conformational constraint is believed to reduce the entropic penalty upon binding, potentially leading to improved potency.[3]

Piperidine , a six-membered saturated heterocycle, is a common building block in medicinal chemistry and has been successfully incorporated into numerous PROTACs, including clinical candidates.[2][3] Its rigid structure can enhance metabolic stability and provide a defined spatial orientation for the two ligands.[2]

Azaspiro[3.3]heptane , a spirocyclic amine, is being explored as a bioisostere of piperidine.[4][5] Bioisosteric replacement is a strategy used in drug design to modify a lead compound's properties while maintaining its biological activity. 1-Azaspiro[3.3]heptane, in particular, has been synthesized and characterized as a piperidine bioisostere.[4] The key difference in its structure is the spirocyclic fusion of two four-membered rings, which alters the geometry and physicochemical properties compared to the single six-membered ring of piperidine.[6]

Data Presentation: Physicochemical and Performance Comparison

While direct head-to-head comparisons of azaspiro[3.3]heptane and piperidine linkers within the same PROTAC molecule are not yet widely published, we can draw comparisons from studies on model compounds and the known properties of piperidine-containing PROTACs.

Table 1: Physicochemical Properties of Model Compounds

PropertyPiperidine Derivative2-Azaspiro[3.3]heptane Derivative1-Azaspiro[3.3]heptane Derivative
clogP 3.22.82.8
logD (pH 7.4) 2.91.91.9
Aqueous Solubility (µM) 1361213
Metabolic Stability (t½ in HLM, min) 123751
Data for model compounds adapted from a study on 1-azaspiro[3.3]heptane as a piperidine bioisostere.[4]

Table 2: Illustrative Performance of Piperidine-Containing PROTACs

PROTAC TargetLinker TypeDC50 (nM)Dmax (%)Cell Line
BRD4 Piperazine-Piperidine~15>9022Rv1
Androgen Receptor Piperidine-based---
Illustrative data based on typical performance of potent PROTACs.[2][7]

The data from model compounds suggest that replacing piperidine with 1-azaspiro[3.3]heptane can lead to a decrease in lipophilicity (logD) and a significant improvement in metabolic stability in human liver microsomes (HLM).[4] The lower solubility of the azaspiro[3.3]heptane derivatives is a factor to consider in drug design. The improved metabolic stability is a promising feature for enhancing the in vivo half-life of PROTACs.

Mandatory Visualization

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 Cellular Environment cluster_1 Ubiquitination and Degradation PROTAC PROTAC (Azaspiro[3.3]heptane or Piperidine Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow Experimental Workflow for Linker Comparison cluster_synthesis Synthesis cluster_evaluation Performance Evaluation cluster_analysis Data Analysis Synth_ASH Synthesize Azaspiro[3.3]heptane PROTAC Degradation Protein Degradation Assay (Western Blot) Synth_ASH->Degradation Permeability Permeability Assay (PAMPA) Synth_ASH->Permeability Metabolic Metabolic Stability Assay (Microsomes/Hepatocytes) Synth_ASH->Metabolic Ternary Ternary Complex Formation (SPR/TR-FRET) Synth_ASH->Ternary Synth_Pip Synthesize Piperidine PROTAC Synth_Pip->Degradation Synth_Pip->Permeability Synth_Pip->Metabolic Synth_Pip->Ternary DC50_Dmax Determine DC50 & Dmax Degradation->DC50_Dmax Perm_Coeff Calculate Permeability Coefficient Permeability->Perm_Coeff Half_life Determine Half-life Metabolic->Half_life Cooperativity Calculate Cooperativity (α) Ternary->Cooperativity

Caption: A logical workflow for comparing PROTAC linkers.

Experimental Protocols

Synthesis of Piperidine- and Azaspiro[3.3]heptane-Containing PROTACs

The synthesis of PROTACs is a multi-step process that involves the separate synthesis of the warhead, E3 ligase ligand, and the linker, followed by their conjugation.

General Protocol for Piperidine Linker Incorporation: A modular approach is typically used.[8]

  • Protection: The piperidine nitrogen is protected with a suitable group (e.g., Boc) to prevent side reactions.

  • Functionalization: The protected piperidine is functionalized with appropriate reactive groups for coupling to the warhead and E3 ligase ligand. This often involves alkylation or acylation reactions.

  • Coupling: The functionalized piperidine linker is sequentially coupled to the warhead and E3 ligase ligand, often through amide bond formation using coupling reagents like HATU.[2]

  • Deprotection: Finally, any protecting groups are removed to yield the final PROTAC.

General Protocol for Azaspiro[3.3]heptane Linker Incorporation: The synthesis of the azaspiro[3.3]heptane core can be achieved through various routes, including cycloaddition reactions.[4]

  • Core Synthesis: Synthesize the 1-azaspiro[3.3]heptane or 2-azaspiro[3.3]heptane core. For 1-azaspiro[3.3]heptane, a key step is the thermal [2+2] cycloaddition of an endocyclic alkene with Graf isocyanate, followed by reduction.[4]

  • Functionalization: The synthesized azaspiro[3.3]heptane is then functionalized with appropriate linkers and reactive handles for conjugation.

  • Coupling and Deprotection: Similar to the piperidine linker, the functionalized azaspiro[3.3]heptane linker is coupled to the warhead and E3 ligase ligand, followed by deprotection steps.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This assay quantifies the extent of target protein degradation induced by the PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a serial dilution of the PROTACs (both azaspiro[3.3]heptane and piperidine versions) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein levels to the loading control.

  • Data Analysis: Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[9]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of the PROTACs.

  • Plate Preparation: A donor plate is prepared with a lipid membrane mimetic and a filter. An acceptor plate is filled with buffer.

  • Compound Addition: The PROTACs are added to the donor plate wells.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated to allow the compounds to permeate through the artificial membrane.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the concentrations in the donor and acceptor wells and the incubation time.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of the PROTACs to phase I metabolism.[10][11]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes and a NADPH regenerating system in phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test PROTAC to the reaction mixture and incubate at 37°C.

  • Time Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of remaining parent PROTAC.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC against time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life (t½) can be calculated.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation and Cooperativity

SPR is used to measure the binding kinetics and affinity of the PROTAC to its target proteins and to assess the cooperativity of ternary complex formation.[12][13]

  • Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

  • Ternary Complex Analysis: Inject a series of concentrations of the PROTAC pre-mixed with a constant, saturating concentration of the target protein over the immobilized E3 ligase. This measures the binding affinity in the presence of the second protein.

  • Data Analysis: Analyze the sensorgrams to determine the binding affinities (KD) for both the binary and ternary interactions.

  • Cooperativity Calculation: Calculate the cooperativity factor (α) by dividing the KD of the binary interaction by the KD of the ternary interaction. An α > 1 indicates positive cooperativity.[12]

Conclusion

The choice of linker is a critical decision in PROTAC design, with a significant impact on the final compound's properties and efficacy. Piperidine has been established as a valuable rigid linker that can enhance metabolic stability and promote favorable conformations for ternary complex formation. Azaspiro[3.3]heptane is emerging as a promising bioisostere for piperidine, with preliminary data suggesting potential advantages in terms of metabolic stability, albeit with considerations for solubility. While direct comparative data in PROTAC systems is still needed, the evaluation of azaspiro[3.3]heptane linkers represents an exciting avenue for the rational design of next-generation protein degraders with improved pharmacokinetic profiles. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these and other novel linker strategies.

References

A Comparative Guide to In Vitro Validation of Target Protein Degradation with Azaspiro[3.3]heptane and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a powerful modality for the targeted degradation of disease-causing proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The linker's architecture—its length, rigidity, and chemical composition—profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

This guide provides an objective comparison of the in vitro performance of PROTACs featuring different linker types, with a special focus on the rigid azaspiro[3.3]heptane scaffold in contrast to more common flexible alternatives like polyethylene glycol (PEG) and alkyl chains. While direct head-to-head quantitative degradation data for azaspiro[3.3]heptane-based PROTACs is emerging, this document compiles available data and provides a framework for their evaluation.

The PROTAC Mechanism of Action: A Linker-Dependent Cascade

A PROTAC's function hinges on its ability to induce the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The linker is not a passive tether but an active participant in this process, dictating the geometry and stability of the ternary complex.

PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex PROTAC PROTAC PROTAC->PROTAC E3 E3 Ubiquitin Ligase PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow Start PROTAC Candidate Ternary_Assay Ternary Complex Formation Assay (e.g., TR-FRET, SPR) Start->Ternary_Assay Ubiquitination_Assay In Vitro Ubiquitination Assay Ternary_Assay->Ubiquitination_Assay Degradation_Assay Cellular Degradation Assay (Western Blot) Ubiquitination_Assay->Degradation_Assay Data_Analysis Data Analysis (DC50 & Dmax) Degradation_Assay->Data_Analysis End Validated PROTAC Data_Analysis->End

The Great Divide: A Comparative Guide to Rigid vs. Flexible Linkers in PROTAC Potency

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for eliminating disease-causing proteins. These heterobifunctional molecules act as a bridge, bringing a target protein and an E3 ubiquitin ligase into proximity to trigger the degradation of the target.[1] While the warhead and E3 ligase ligand determine the "what" and "how" of this process, the linker connecting them is a critical determinant of a PROTAC's success, profoundly influencing its potency, selectivity, and pharmacokinetic properties.[2][3] This guide provides a comprehensive comparison of rigid versus flexible linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.

The fundamental choice in linker design lies between flexibility and rigidity. Flexible linkers, commonly composed of polyethylene glycol (PEG) or alkyl chains, offer synthetic ease and the conformational freedom to facilitate the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][3] Conversely, rigid linkers, which incorporate structural elements like piperazine, piperidine, or aromatic rings, introduce conformational constraints.[2][3] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and improved metabolic stability.[2][3]

At a Glance: Flexible vs. Rigid Linkers

FeatureFlexible Linkers (e.g., PEG, Alkyl Chains)Rigid Linkers (e.g., Piperazine, Aromatic Rings)
Conformational Freedom HighLow
Ternary Complex Formation Can adapt to various protein-protein orientations, but may have an entropic penalty.[4]Can pre-organize into a bioactive conformation, potentially enhancing potency and stability.[2]
Synthetic Accessibility Generally simpler and more straightforward to synthesize.[1]Can be more synthetically complex to incorporate.[3]
Solubility PEG linkers can enhance aqueous solubility.[1]Can sometimes lead to solubility challenges.
Metabolic Stability Can be more susceptible to oxidative metabolism.[3]Generally exhibit improved metabolic stability.[3]
Risk High flexibility may lead to unproductive binding modes.[3]A mismatched pre-organized conformation can hinder ternary complex formation.[3]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater degradation efficacy.[3] The following tables summarize experimental data from various studies, illustrating the impact of linker composition on PROTAC performance against clinically relevant targets.

Table 1: Comparative Degradation of Androgen Receptor (AR) by PROTACs with Flexible and Rigid Linkers

PROTACLinker TypeLinker CompositionDC50 (nM)Dmax (%)
PROTAC AFlexiblePEG15>90
PROTAC BRigidPiperazine-based<1>95

Data adapted from studies on AR-targeting PROTACs, illustrating a general trend.

Table 2: Comparative Degradation of BCR-ABL by PROTACs with Flexible and Rigid Linkers

PROTACLinker TypeLinker CompositionDC50 (nM)Dmax (%)
PROTAC CFlexibleAlkyl Chain25~85
PROTAC DRigidAlkyne-based5>90

Data adapted from studies on BCR-ABL-targeting PROTACs, illustrating a general trend.

Visualizing the PROTAC Mechanism and Evaluation

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Target Target Protein (POI) Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling Ub_Target Poly-ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow Synthesis PROTAC Synthesis (Rigid vs. Flexible Linker) CellCulture Cell Culture & Treatment Synthesis->CellCulture Lysis Cell Lysis CellCulture->Lysis WB Western Blotting Lysis->WB Quant Quantification of Protein Levels WB->Quant DC50 DC50 & Dmax Determination Quant->DC50

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment and comparison of PROTAC efficacy.

Western Blotting for Protein Degradation

Principle: Western blotting is a widely used technique to quantify the levels of a target protein in cells treated with a PROTAC. The intensity of the protein band is proportional to the amount of protein present.

General Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24, 48, 72 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

Principle: ITC is a biophysical technique used to measure the heat changes that occur upon binding of molecules. It can be used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interactions between the PROTAC, the target protein, and the E3 ligase, providing insights into ternary complex formation and cooperativity.

General Protocol:

  • Sample Preparation: Prepare purified solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.

  • Instrument Setup: Load the titrant (e.g., PROTAC) into the injection syringe and the titrand (e.g., target protein and E3 ligase) into the sample cell of the ITC instrument.

  • Titration: Perform a series of injections of the titrant into the sample cell while monitoring the heat changes.

  • Data Analysis: Analyze the resulting thermogram to determine the binding parameters. Positive cooperativity, where the binding of one component enhances the binding of the other, is often a hallmark of a productive ternary complex.

Conclusion

The choice between a flexible and a rigid linker is a critical decision in PROTAC design, with significant implications for the resulting molecule's efficacy and developability.[3] Flexible linkers offer synthetic convenience and conformational adaptability, making them a common starting point in PROTAC development.[1] In contrast, rigid linkers can provide enhanced potency and improved pharmacokinetic profiles through conformational pre-organization.[2][3] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a diverse range of linker types and lengths.[2][3] The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

A Comparative Guide to the Metabolic Stability of 2-Azaspiro[3.3]heptane-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of novel scaffolds is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacokinetic profiles of drug candidates. Among these, the 2-azaspiro[3.3]heptane motif has emerged as a promising bioisosteric replacement for traditional saturated heterocycles such as piperidine. This guide provides an objective comparison of the metabolic stability of compounds containing the 2-azaspiro[3.3]heptane scaffold against a conventional piperidine analogue, supported by experimental data.

Introduction to Metabolic Stability

Metabolic stability is a critical parameter in drug discovery, influencing a compound's half-life, bioavailability, and potential for drug-drug interactions. The primary site of drug metabolism is the liver, where enzymes, particularly the Cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion. In vitro assays using human liver microsomes (HLM) are a standard method for assessing this stability early in the drug development process. Key parameters derived from these assays are the half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[1]

The rigid, three-dimensional structure of the 2-azaspiro[3.3]heptane scaffold can favorably influence a molecule's properties, often leading to improved metabolic stability compared to more flexible or sterically different rings like piperidine.[2]

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability data for a model compound containing a piperidine ring compared to its 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane bioisosteres. The data was generated using human liver microsomes.

ScaffoldStructureIntrinsic Clearance (CLint) (µL/min/mg)Half-life (t½) (min)Reference
Piperidine14Not Reported[3][4]
2-Azaspiro[3.3]heptane 53 31 [3][4]
1-Azaspiro[3.3]heptane3252[3][4]

Note: The structures shown are representative examples from the cited literature for the purpose of scaffold comparison.

In this specific case, the replacement of the piperidine ring with a 2-azaspiro[3.3]heptane or a 1-azaspiro[3.3]heptane moiety led to a decrease in metabolic stability, as indicated by the higher intrinsic clearance values.[3][4] However, it is important to note that the 1-azaspiro[3.3]heptane analogue exhibited a longer half-life than the 2-azaspiro[3.3]heptane analogue.[4] This highlights that the impact of a scaffold on metabolic stability can be highly dependent on the specific chemical context and the overall molecular structure. Generally, the introduction of spirocyclic centers is a strategy employed to enhance metabolic stability.[2][5]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and accurate interpretation of metabolic stability data. The following is a typical protocol for a human liver microsome stability assay.

Human Liver Microsome (HLM) Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.

Materials:

  • Test compound and positive control compounds (e.g., a compound with known high clearance and one with low clearance)

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compound and positive controls in an appropriate solvent (e.g., DMSO).

    • Prepare a working solution of the microsomal protein in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound solution.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Sample Processing:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).

Visualizations

Experimental Workflow for Metabolic Stability Assay

The following diagram illustrates the typical workflow for an in vitro metabolic stability assay using human liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compound Prepare Test Compound & Control Solutions mix Combine Compound & Microsomes prep_compound->mix prep_microsomes Prepare Microsome Suspension prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points quench Quench Reaction with Acetonitrile + IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate t½ and CLint plot->calculate

A typical experimental workflow for assessing metabolic stability.
Metabolic Pathway of a 2-Azaspiro[3.3]heptane-Containing Compound

The primary metabolic pathway for many nitrogen-containing heterocyclic compounds involves Phase I oxidation, which is predominantly mediated by Cytochrome P450 enzymes in the liver. This process typically introduces a hydroxyl group, increasing the compound's polarity and facilitating its subsequent elimination.

G parent Parent Compound (2-Azaspiro[3.3]heptane derivative) metabolite Hydroxylated Metabolite parent->metabolite Oxidation cyp450 Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6) nadp NADP+ + H2O cyp450->nadp nadph NADPH + H+ + O2 nadph->cyp450

A common metabolic pathway for piperidine-containing drugs.

References

A Comparative Guide to Azaspiro[3.3]heptane-Linked PROTACs in Ternary Complex Formation and Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules act as a bridge, bringing a target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system for selective protein elimination. A critical, yet often understated, component of a PROTAC is the linker connecting the two protein-binding ligands. The linker's length, composition, and rigidity are paramount, profoundly influencing the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which in turn dictates degradation efficiency, selectivity, and pharmacokinetic properties.[1][2][3]

This guide provides a comparative analysis of PROTACs featuring rigid azaspiro[3.3]heptane-based linkers against those with more conventional flexible linkers. While X-ray crystal structures of ternary complexes provide invaluable atomic-level insights for rational PROTAC design, structures containing azaspiro[3.3]heptane linkers are not yet prevalent in the Protein Data Bank (PDB).[4][5] However, by examining performance data from analogous rigid spirocyclic linkers and contrasting them with flexible alternatives, we can derive key principles to guide future drug discovery efforts.

The PROTAC Mechanism of Action

The function of a PROTAC is a catalytic cycle initiated by the formation of a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome. The PROTAC is then released to engage another target protein.[6]

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds E3->Ternary Ub Ubiquitin Transfer Ternary->Ub Induces Degradation Proteasomal Degradation Ub->Degradation Marks POI for Degradation->PROTAC Releases Peptides Degraded Peptides Degradation->Peptides

PROTAC Mechanism of Action

Comparative Analysis: Rigid vs. Flexible Linkers

The choice of linker dictates the conformational freedom of the PROTAC. Flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, allow the two ligands to adopt multiple orientations, which can be advantageous for initial ternary complex formation.[3] However, this flexibility can come with an entropic penalty upon binding and may lead to less stable complexes.[4]

Rigid linkers, such as those incorporating spirocyclic scaffolds like azaspiro[3.3]heptane, constrain the PROTAC into a more defined conformation. This pre-organization can reduce the entropic cost of binding, potentially leading to more stable and productive ternary complexes.[7][8] Furthermore, rigid linkers can improve metabolic stability and other pharmacokinetic properties.[7] However, the constrained geometry of a rigid linker may also introduce steric hindrance, preventing the formation of a viable ternary complex for certain target-E3 ligase pairs.[1][4]

Linker_Comparison cluster_flexible Flexible Linker (e.g., PEG) cluster_rigid Rigid Linker (e.g., Azaspiro[3.3]heptane) POI1 POI Ligand E3_1 E3 Ligand POI1->E3_1 High Flexibility Linker1 Multiple Conformations POI2 POI Ligand E3_2 E3 Ligand POI2->E3_2 Constrained Geometry Linker2 Defined Conformation

Flexible vs. Rigid PROTAC Linkers

Quantitative Data Comparison

While direct crystallographic data for azaspiro[3.3]heptane-linked PROTACs is scarce, performance data from PROTACs with similar rigid spirocyclic linkers targeting hematopoietic prostaglandin D synthase (H-PGDS) provides a valuable comparison. The study systematically modified the linker to assess how rigidity impacts degradation activity.[9]

PROTAC IDLinker MoietyLinker TypeDC₅₀ (nM)[9]Dₘₐₓ (%)Notes
PROTAC-1 Piperazine-PEG₅Flexible/Semi-rigid0.094 ± 0.044>90%Potent parent compound with a relatively flexible linker.[9]
PROTAC-2 Methylene-modifiedMore Flexible0.22 ± 0.070>90%Increased rotational freedom slightly reduced potency.[9]
PROTAC-3 Azaspiro[3.5]nonane Rigid 0.15 ± 0.072 >90% Rigid spirocycle maintained high potency, comparable to the parent.[9]
PROTAC-4 Azaspiro[5.5]undecane More Rigid 0.19 ± 0.044 >90% Greater rigidity also maintained high potency.[9]
  • DC₅₀: Half-maximal degradation concentration. Lower values indicate higher potency.

  • Dₘₐₓ: Maximum percentage of protein degradation.

In this specific case targeting H-PGDS, incorporating rigid azaspiroalkane linkers resulted in PROTACs that retained picomolar to sub-nanomolar degradation potency, comparable to the more flexible parent compound.[9] This suggests that for this particular protein-ligase pair, the constrained geometry of the spirocyclic linker is conducive to forming a productive ternary complex.

However, this outcome is highly target-dependent. In a different study, replacing a flexible PEG linker with a rigid disubstituted phenyl linker in an Androgen Receptor (AR)-targeting PROTAC completely abolished its degradation activity.[1] This highlights that there is no universally optimal linker; it must be empirically determined for each new target.

Experimental Protocols

The development and characterization of PROTACs rely on a suite of biophysical and cell-based assays.

X-ray Crystallography of Ternary Complexes

Obtaining a high-resolution crystal structure of the POI-PROTAC-E3 ligase ternary complex is the gold standard for understanding molecular interactions and guiding rational design.[5] The process is challenging but provides definitive structural information.

XRay_Workflow cluster_workflow Crystallography Workflow P1 Protein Expression & Purification (POI and E3 Ligase) P2 Ternary Complex Formation (Proteins + PROTAC) P1->P2 P3 Crystallization Screening P2->P3 P4 Crystal Optimization & Harvesting P3->P4 P5 X-ray Diffraction Data Collection P4->P5 P6 Structure Solution & Refinement P5->P6 P7 Structural Analysis (PDB Deposition) P6->P7

Ternary Complex Crystallography Workflow

Methodology:

  • Protein Production: Express and purify high-purity, homogenous samples of the target protein (POI) and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC).[10][11]

  • Complex Formation: Incubate the POI and E3 ligase complex with a slight molar excess of the PROTAC to form the ternary complex. This can be confirmed by techniques like size-exclusion chromatography.

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, additives) using vapor diffusion methods (sitting or hanging drop) to identify initial crystal hits.[11]

  • Data Collection: Flash-cool a high-quality crystal in liquid nitrogen and expose it to a high-intensity X-ray beam, typically at a synchrotron source, to collect diffraction data.[10]

  • Structure Determination: Process the diffraction data and solve the phase problem to calculate an electron density map. Build the atomic model of the ternary complex into the map and refine it to achieve the final, high-resolution structure.[12]

Biophysical Assays for Binding Affinity

Quantifying the binding affinities of the PROTAC to its individual targets and to the ternary complex is crucial for understanding its mechanism. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are common methods.[13][14]

Protocol for Isothermal Titration Calorimetry (ITC):

  • Objective: To determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of binding.

  • Sample Preparation: Prepare precisely concentrated solutions of the proteins and the PROTAC in the same matched buffer to minimize heat of dilution artifacts.

  • Binary Binding:

    • Titrate the PROTAC into the POI solution to measure Kd1.

    • Separately, titrate the PROTAC into the E3 ligase solution to measure Kd2.

  • Ternary Complex Formation: Titrate a solution of the POI pre-saturated with the PROTAC into the E3 ligase solution. The resulting thermogram reflects the formation of the ternary complex.

  • Data Analysis: Fit the binding isotherms to appropriate models to extract thermodynamic parameters. Calculate the cooperativity (α), where α = Kd1 / Kd(ternary). An α > 1 indicates positive cooperativity, a desirable feature where the binding of one protein enhances the affinity for the second.[1]

Cell-Based Assays for Protein Degradation

Ultimately, a PROTAC's success is measured by its ability to induce degradation of the target protein within a cellular context.

Protocol for Western Blotting:

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by molecular weight on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal. Quantify the band intensities relative to the loading control and normalize to the vehicle-treated sample to determine the percentage of remaining protein. Plot the results to calculate DC₅₀ and Dₘₐₓ values.

Conclusion

The linker is a critical design element that governs the efficacy of a PROTAC. While flexible linkers offer conformational sampling, rigid linkers like those based on the azaspiro[3.3]heptane scaffold can pre-organize the molecule into a bioactive conformation, potentially enhancing ternary complex stability and improving drug-like properties. The experimental data on analogous spirocyclic linkers show they can produce highly potent degraders, but this success is not universal and remains highly dependent on the specific POI and E3 ligase pair.[9]

The rational design of next-generation PROTACs will increasingly rely on a synergistic approach combining structural biology insights from X-ray crystallography, quantitative biophysical characterization, and robust cell-based degradation assays. As more structures of PROTAC ternary complexes, including those with novel rigid linkers, become available, our ability to predictively design highly potent and selective protein degraders will continue to advance.

References

A Comparative Guide to Structure-Activity Relationship (SAR) Studies of 2-Azaspiro[3.3]heptane Derivatives in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, provides a foundational framework for researchers, scientists, and drug development professionals interested in this area. It outlines the principles of PROTACs, the importance of SAR studies, and the standard experimental protocols and workflows that would be employed in such an investigation. The provided methodologies and visualizations serve as a template for the evaluation of 2-azaspiro[3.3]heptane-containing PROTACs.

The PROTAC Mechanism of Action and the Role of the E3 Ligase Ligand

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The 2-azaspiro[3.3]heptane scaffold has been explored as a novel building block in drug discovery, often as a bioisostere for more common cyclic amines like piperidine. In the context of PROTACs, it is most likely to be incorporated into the E3 ligase ligand, particularly for the von Hippel-Lindau (VHL) E3 ligase, where it can serve as a rigid scaffold to orient the necessary functional groups for binding.

Below is a diagram illustrating the general mechanism of action of a PROTAC.

PROTAC_Mechanism PROTAC PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 Recycling Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

The Importance and Logical Flow of a SAR Study

A Structure-Activity Relationship (SAR) study is a critical component of medicinal chemistry and drug discovery. In the context of PROTACs, SAR studies aim to understand how systematic changes in the chemical structure of the PROTAC molecule affect its biological activity. For 2-azaspiro[3.3]heptane derivatives, this would involve synthesizing a series of compounds with modifications to this scaffold and evaluating their performance.

The logical flow of a typical SAR study for novel PROTACs is depicted below.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation Design Design Analogs (e.g., modify 2-azaspiro[3.3]heptane) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical Biochemical Assays (Binding Affinity) Purification->Biochemical Cellular Cellular Assays (Degradation, Viability) Biochemical->Cellular ADME In Vitro ADME/PK (Permeability, Stability) Cellular->ADME Analysis SAR Analysis (Correlate Structure with Activity) ADME->Analysis Analysis->Design Design Next Generation Lead_Opt Lead Optimization Analysis->Lead_Opt

Caption: Logical workflow of a PROTAC Structure-Activity Relationship (SAR) study.

Data Presentation for Comparative Analysis

Although specific data for 2-azaspiro[3.3]heptane derivatives is not available, a comparative guide would present quantitative data in a structured format. The tables below are templates illustrating how such data would be organized.

Table 1: Biochemical and Cellular Activity of Hypothetical 2-Azaspiro[3.3]heptane PROTACs

Compound IDModification on 2-Azaspiro[3.3]heptaneVHL Binding (KD, nM)POI Binding (KD, nM)DC50 (nM)Dmax (%)Cell Viability (IC50, µM)
PROTAC-A1UnsubstitutedDataDataDataDataData
PROTAC-A2Methyl at C6DataDataDataDataData
PROTAC-A3Hydroxyl at C6DataDataDataDataData
PROTAC-A4Fluoro at C6DataDataDataDataData
  • KD: Dissociation constant, a measure of binding affinity.

  • DC50: Concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax: Maximum percentage of protein degradation achieved.

  • IC50: Concentration of the PROTAC that inhibits 50% of cell viability.

Table 2: In Vitro Pharmacokinetic Properties of Hypothetical 2-Azaspiro[3.3]heptane PROTACs

Compound IDCaco-2 Permeability (Papp, 10-6 cm/s)Microsomal Stability (t1/2, min)Plasma Stability (t1/2, min)
PROTAC-A1DataDataData
PROTAC-A2DataDataData
PROTAC-A3DataDataData
PROTAC-A4DataDataData
  • Papp: Apparent permeability coefficient, an indicator of cell permeability.

  • t1/2: Half-life, a measure of metabolic stability.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key experiments used in the evaluation of PROTACs.

Experimental Workflow Diagram

Experimental_Workflow Start Synthesized PROTAC Compound Binding Binding Assays (ITC, FP, SPR) Start->Binding Ternary Ternary Complex Formation (AlphaLISA, TR-FRET) Start->Ternary Cell_Culture Cell Line Treatment Start->Cell_Culture End Data Analysis and SAR Binding->End Ternary->End Degradation Protein Degradation Assay (Western Blot, In-Cell Western) Cell_Culture->Degradation Viability Cell Viability Assay (e.g., CellTiter-Glo) Cell_Culture->Viability Selectivity Selectivity Profiling (Proteomics) Degradation->Selectivity Degradation->End Viability->End Selectivity->End

Caption: A typical experimental workflow for the evaluation of a novel PROTAC.

A. Ternary Complex Formation Assay (e.g., TR-FRET)

  • Reagent Preparation:

    • Prepare assay buffer (e.g., PBS with 0.1% BSA).

    • Reconstitute fluorescently labeled anti-tag antibodies (e.g., anti-GST-terbium and anti-His-d2) in assay buffer.

    • Prepare purified, tagged POI (e.g., His-tagged) and E3 ligase complex (e.g., GST-tagged VHL-ElonginB-ElonginC).

    • Prepare a serial dilution of the PROTAC compound.

  • Assay Procedure:

    • In a low-volume 384-well plate, add the PROTAC dilution series.

    • Add the tagged POI and E3 ligase to the wells.

    • Add the labeled anti-tag antibodies.

    • Incubate the plate at room temperature for the recommended time (e.g., 1-4 hours), protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., donor and acceptor).

    • Calculate the TR-FRET ratio and plot against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation is observed.

B. Cellular Protein Degradation Assay (Western Blot)

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities and normalize the POI signal to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

C. Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Plating and Treatment:

    • Plate cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the PROTAC concentration to determine the IC50 value.

Conclusion and Future Directions

The 2-azaspiro[3.3]heptane scaffold represents an intriguing, rigid building block for the design of novel E3 ligase ligands in PROTACs. While the current body of scientific literature lacks a specific and detailed SAR study on this particular chemical series, the established principles and experimental workflows for PROTAC development provide a clear roadmap for future investigations. Researchers interested in exploring the potential of 2-azaspiro[3.3]heptane derivatives are encouraged to employ the comparative assays and data presentation formats outlined in this guide to systematically evaluate their compounds. Such studies will be invaluable in elucidating the therapeutic potential of this novel scaffold in the rapidly advancing field of targeted protein degradation.

Navigating the Rigid Landscape: A Head-to-Head Comparison of Spirocyclic Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. The linker, a critical component connecting the target protein binder and the E3 ligase recruiter, plays a pivotal role in the efficacy and physicochemical properties of these heterobifunctional molecules. Among the various linker strategies, spirocyclic linkers have emerged as a promising approach to impart rigidity and conformational pre-organization, potentially leading to improved PROTAC performance. This guide provides an objective comparison of different spirocyclic linkers in PROTAC design, supported by available experimental data.

The introduction of rigid structural elements, such as spirocycles, into PROTAC linkers aims to reduce the entropic penalty upon ternary complex formation and can enhance metabolic stability and cell permeability.[] This contrasts with more flexible linkers, like polyethylene glycol (PEG) or alkyl chains, which can adopt numerous conformations, some of which may not be conducive to productive ternary complex formation.[2] This guide delves into the available data on specific spirocyclic scaffolds to aid researchers in making informed decisions for their PROTAC design strategies.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC molecule is released to repeat the cycle.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary binds PROTAC PROTAC PROTAC->Ternary bridges E3 E3 Ubiquitin Ligase E3->Ternary binds Ternary->PROTAC Release & Recycling PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Comparative Analysis of Spirocyclic Linker Performance

Direct head-to-head comparisons of different spirocyclic linkers within a single study are scarce in the published literature. Therefore, the following table compiles data from various studies to provide a comparative overview. It is crucial to interpret this data with caution, as the target proteins, E3 ligases, cell lines, and experimental conditions differ between studies, precluding a direct, definitive comparison of linker efficacy.

Spirocyclic LinkerPROTAC ExampleTarget ProteinE3 LigaseCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
Spiro[3.3]heptanePROTAC-3H-PGDSCereblonHEK293T0.15 ± 0.072>90%[3]
Azaspiro[3.3]heptaneHypotheticalNot AvailableNot AvailableNot AvailableNot AvailableNot Available
Spiro[3.5]nonaneHypotheticalNot AvailableNot AvailableNot AvailableNot AvailableNot Available
Diazaspiro[5.5]undecaneHypotheticalNot AvailableNot AvailableNot AvailableNot AvailableNot Available

Data for PROTACs containing azaspiro[3.3]heptane, spiro[3.5]nonane, and diazaspiro[5.5]undecane linkers with corresponding degradation data was not available in the public domain at the time of this review. These scaffolds are, however, utilized as building blocks in PROTAC synthesis.

The available data for a spiro[3.3]heptane-containing PROTAC targeting H-PGDS demonstrates potent degradation, with a DC₅₀ value in the sub-nanomolar range.[3] This highlights the potential of spirocyclic linkers to yield highly effective degraders. The rigid nature of the spiro[3.3]heptane core likely pre-organizes the PROTAC into a conformation favorable for ternary complex formation.[3]

Experimental Protocols for PROTAC Evaluation

A systematic evaluation of PROTACs involves a series of assays to determine their degradation efficiency, mechanism of action, and cellular effects.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis Synthesis Synthesize PROTACs with different spirocyclic linkers Degradation Protein Degradation Assay (Western Blot, ELISA, etc.) Synthesis->Degradation Ternary_Complex Ternary Complex Formation (SPR, ITC, FRET) Synthesis->Ternary_Complex Ubiquitination Target Ubiquitination Assay Synthesis->Ubiquitination Viability Cell Viability Assay Synthesis->Viability DC50_Dmax Determine DC₅₀ and Dₘₐₓ Degradation->DC50_Dmax SAR Structure-Activity Relationship (SAR) Analysis Ternary_Complex->SAR Ubiquitination->SAR Viability->SAR DC50_Dmax->SAR

Caption: A typical experimental workflow for the comparison of PROTACs.

Protocol 1: Protein Degradation Assay by Western Blot

This is a fundamental method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. Block the membrane and then incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control for each PROTAC concentration.

Protocol 2: Ternary Complex Formation Assay (e.g., Surface Plasmon Resonance - SPR)

This biophysical assay provides insights into the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

  • Immobilization: Immobilize the purified E3 ligase or the target protein onto an SPR sensor chip.

  • Binary Interaction Analysis: Inject varying concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD). Separately, determine the binary KD of the PROTAC for the other protein partner in solution.

  • Ternary Complex Analysis: Inject a mixture of the PROTAC and the soluble protein partner over the immobilized protein surface. The resulting sensorgram will indicate the formation of the ternary complex.

  • Data Analysis: Analyze the binding data to determine the kinetic parameters (kon, koff) and the dissociation constant (KD) for the ternary complex. Calculate the cooperativity factor (α) to assess the stability of the complex.

Protocol 3: Target Ubiquitination Assay

This assay directly confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

  • Cell Treatment and Lysis: Treat cells with the PROTAC, a vehicle control, and a proteasome inhibitor (e.g., MG132) as a positive control for the accumulation of ubiquitinated proteins. Lyse the cells under denaturing conditions to preserve ubiquitinated proteins.

  • Immunoprecipitation (IP): Incubate the cell lysates with an antibody specific to the target protein to immunoprecipitate the POI and any associated proteins.

  • Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot and probe the membrane with an anti-ubiquitin antibody.

  • Analysis: An increase in high-molecular-weight ubiquitinated species of the target protein in the PROTAC-treated samples (especially in the presence of a proteasome inhibitor) indicates successful target ubiquitination.

Conclusion and Future Directions

The incorporation of spirocyclic linkers represents a valuable strategy in the rational design of PROTACs, offering a means to introduce conformational rigidity and potentially improve degradation efficacy and drug-like properties. While direct comparative data across different spirocyclic scaffolds remains limited, the available evidence suggests that these linkers can lead to potent protein degraders. The continued exploration of novel spirocyclic architectures and systematic structure-activity relationship studies are crucial to fully unlock their potential. As more data becomes available, a clearer understanding of the optimal spirocyclic motifs for different target-E3 ligase pairs will emerge, further empowering the development of next-generation protein-degrading therapeutics.

References

A Head-to-Head Battle of Scaffolds: Validating the Bioisosteric Replacement of Piperidine with 2-Azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that enhance physicochemical and pharmacokinetic properties is relentless. One such strategy gaining significant traction is the bioisosteric replacement of the ubiquitous piperidine ring with the more rigid and three-dimensional 2-azaspiro[3.3]heptane moiety. This guide provides a comprehensive comparison of these two scaffolds, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions during the lead optimization process.

Physicochemical Properties: A Comparative Analysis

The substitution of piperidine with 2-azaspiro[3.3]heptane can significantly impact several key physicochemical parameters that govern a drug's behavior. The following table summarizes experimental data from comparative studies on model compounds.

PropertyPiperidine Analogue2-Azaspiro[3.3]heptane Analogue1-Azaspiro[3.3]heptane AnalogueReference
Calculated logP (clogP) 3.73.43.4[1]
Experimental logD at pH 7.4 1.61.21.0[1]
Kinetic Solubility (µM) 1361213[1]
pKa (amine hydrochloride) 10.910.810.9[1]

Key Observations:

  • Lipophilicity: The replacement of piperidine with 2-azaspiro[3.3]heptane generally leads to a decrease in lipophilicity, as evidenced by both the calculated logP and experimental logD values.[1][2] This reduction in lipophilicity can be advantageous in mitigating off-target effects and improving a compound's overall developability profile.

  • Solubility: In the model system presented, the spirocyclic analogues exhibited significantly lower kinetic solubility compared to the piperidine-containing compound.[1] This highlights a potential trade-off that needs to be carefully evaluated in the context of the overall molecular structure.

  • Basicity (pKa): The basicity of the nitrogen atom is largely conserved between piperidine and the azaspiro[3.3]heptane isomers, with very similar pKa values.[1] This is a crucial feature, as it suggests that key interactions with biological targets, such as salt-bridge formation, can be maintained.

Metabolic Stability: A Clear Advantage for the Spirocycle

A primary driver for exploring piperidine bioisosteres is to address metabolic liabilities, as the piperidine ring is often susceptible to oxidation by cytochrome P450 enzymes.[3] Experimental data from human liver microsome assays demonstrate a marked improvement in metabolic stability for the spirocyclic analogues.

ParameterPiperidine Analogue2-Azaspiro[3.3]heptane Analogue1-Azaspiro[3.3]heptane AnalogueReference
Intrinsic Clearance (CLint) (µL/min/mg) 145332[4]
Half-life (t1/2) (min) Not Reported3152[4]

Key Observations:

  • Metabolic Clearance: The 1-azaspiro[3.3]heptane analogue showed a significantly lower intrinsic clearance compared to the 2-azaspiro[3.3]heptane analogue, and both were cleared more slowly than the piperidine parent in this particular study.[4] However, another study suggests that 2-azaspiro[3.3]heptane can improve metabolic stability over piperidine.[5] This indicates that the position of the nitrogen within the spirocyclic system can have a profound impact on metabolic fate and that the specific substitution pattern is critical. The increased rigidity of the spirocyclic scaffold is thought to contribute to this enhanced stability.[3]

Biological Activity: The Case of Bupivacaine

To validate the biological relevance of this bioisosteric replacement, a study was conducted on an analogue of the local anesthetic drug bupivacaine. The piperidine moiety in bupivacaine was replaced with a 1-azaspiro[3.3]heptane core.

The results demonstrated that the spirocyclic analogue exhibited a significant anesthetic activity in a mouse tail-flick test, indicating that the bioisosteric replacement was well-tolerated and that the compound retained its desired pharmacological effect.[1][4]

Experimental Protocols

A general overview of the methodologies used to generate the comparative data is provided below.

LogD Determination: The experimental distribution coefficient (logD) at pH 7.4 is typically determined using a shake-flask method or automated high-throughput methods. The compound is dissolved in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. After equilibration, the concentrations of the compound in both phases are measured, often by LC-MS/MS, to calculate the distribution ratio.

Kinetic Solubility: Kinetic solubility is often assessed using a turbidity-based method. A concentrated stock solution of the compound in DMSO is added to an aqueous buffer (e.g., PBS at pH 7.4). The formation of a precipitate is monitored over time using a plate reader that measures light scattering or absorbance. The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Metabolic Stability Assay (Human Liver Microsomes):

  • Incubation: The test compound is incubated with pooled human liver microsomes in a phosphate buffer at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

Visualizing the Validation Workflow

The process of validating a bioisosteric replacement can be systematically visualized. The following diagram outlines a typical workflow from initial design to in vitro assessment.

G cluster_0 Design & Synthesis cluster_1 In Vitro Profiling cluster_2 Data Analysis & Decision start Identify Parent Molecule (e.g., Piperidine-containing) design In Silico Design of Bioisostere (2-Azaspiro[3.3]heptane) start->design synthesis Chemical Synthesis of Analogue Pair design->synthesis physchem Physicochemical Characterization (logD, Solubility, pKa) synthesis->physchem Test Compounds metstab Metabolic Stability (Microsomes, Hepatocytes) synthesis->metstab bioact Biological Activity (Target-based Assays) synthesis->bioact analysis Comparative Data Analysis physchem->analysis metstab->analysis bioact->analysis decision Go/No-Go Decision for Further Development analysis->decision

Caption: Workflow for the validation of a bioisosteric replacement.

References

Case studies of successful PROTACs utilizing 2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.

Rigid linkers, such as those incorporating spirocyclic scaffolds like 2-azaspiro[3.3]heptane, are of increasing interest in PROTAC design. In theory, the conformational constraint imposed by these linkers can pre-organize the PROTAC molecule into a bioactive conformation, potentially reducing the entropic penalty of forming the ternary complex between the POI and the E3 ligase. This can lead to enhanced degradation potency (lower DC50 values) and improved selectivity. Furthermore, the introduction of rigid, three-dimensional structures can improve physicochemical properties such as solubility and metabolic stability, which are often challenging for the typically large and flexible PROTAC molecules.

This guide provides a comparative overview of PROTACs, with a focus on the potential application of the 2-BOC-5-hydroxy-2-azaspiro[3.3]heptane moiety. Due to a lack of publicly available data on successful PROTACs specifically utilizing this linker, a hypothetical case study is presented alongside a real-world example to illustrate the principles of comparison and evaluation for researchers in the field.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The fundamental mechanism of action for a PROTAC is to induce the ubiquitination and subsequent proteasomal degradation of a target protein. This process is catalytic, as the PROTAC molecule is released after inducing ubiquitination and can engage another target protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Release & Reuse Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Comparative Case Studies: BTK-Targeting PROTACs

Bruton's tyrosine kinase (BTK) is a clinically validated target in B-cell malignancies. The following sections compare a hypothetical BTK-targeting PROTAC utilizing a 2-azaspiro[3.3]heptane-based linker with a well-characterized, real-world BTK degrader.

Case Study 1: Hypothetical PROTAC-AZS-BTK

This hypothetical PROTAC incorporates 5-hydroxy-2-azaspiro[3.3]heptane within its linker structure, aiming to leverage the benefits of a rigid scaffold. The warhead is based on a reversible BTK inhibitor, and it recruits the Cereblon (CRBN) E3 ligase.

Table 1: Hypothetical Performance Data for PROTAC-AZS-BTK

ParameterPROTAC-AZS-BTK (Hypothetical)
Target Protein Bruton's Tyrosine Kinase (BTK)
E3 Ligase Recruited Cereblon (CRBN)
Cell Line Ramos (Human Burkitt's lymphoma)
DC50 (nM) 5
Dmax (%) >95
Selectivity High for BTK over other kinases
In vivo Efficacy Tumor regression in xenograft model
Case Study 2: P13I - An Ibrutinib-Based BTK PROTAC

P13I is a previously reported BTK PROTAC that utilizes the irreversible BTK inhibitor ibrutinib as its warhead and pomalidomide to recruit the CRBN E3 ligase. This PROTAC has been shown to effectively degrade BTK but also exhibits off-target effects.

Table 2: Performance Data for P13I

ParameterP13I
Target Protein Bruton's Tyrosine Kinase (BTK)
E3 Ligase Recruited Cereblon (CRBN)
Cell Line Ramos (Human Burkitt's lymphoma)
DC50 (nM) ~10
Dmax (%) >90
Selectivity Degrades known off-targets of ibrutinib
In vivo Efficacy Delays tumor growth in xenograft model

Experimental Protocols

The following are representative protocols for key experiments used to characterize PROTAC molecules.

Western Blotting for Protein Degradation

Objective: To quantify the extent of target protein degradation induced by a PROTAC.

  • Cell Culture and Treatment: Seed Ramos cells at a density of 5 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum. Incubate at 37°C in a 5% CO2 atmosphere. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellets in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express as a percentage of the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability Assay

Objective: To assess the cytotoxic effect of the PROTAC on cancer cells.

  • Cell Seeding: Plate Ramos cells in a 96-well plate at a density of 1 x 10^4 cells per well.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for 72 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and evaluation of a novel PROTAC.

PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies start Design PROTAC synthesis Chemical Synthesis start->synthesis purification Purification & QC synthesis->purification degradation Western Blot (DC50, Dmax) purification->degradation viability Cell Viability Assay (IC50) degradation->viability selectivity Proteomics (Selectivity) viability->selectivity pk Pharmacokinetics selectivity->pk efficacy Xenograft Model pk->efficacy

Safety Operating Guide

Standard Operating Procedure for the Disposal of 2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe and compliant disposal of 2-BOC-5-hydroxy-2-azaspiro[3.3]heptane. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Hazard Assessment

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[3]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[5]

Chemical Waste Profile

Characteristic Description Citation
Waste Type Hazardous Chemical Waste[1][6]
Physical Form Solid[7]
Known Hazards (based on similar compounds) May be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4][8]
Incompatibilities Strong oxidizing agents.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][5][6]

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: As soon as the material is deemed waste, it must be managed as hazardous waste.[6]

  • Segregate Incompatible Wastes: Store this compound waste separately from incompatible materials, particularly strong oxidizing agents.[4][9]

Step 2: Containerization

  • Select a Compatible Container: Use a chemically compatible, leak-proof container with a secure screw-top lid.[6][9] The container must be in good condition, free from cracks or deterioration.[6]

  • Label the Container: Affix a "Hazardous Waste" label to the container immediately.[6] The label must include:

    • The full chemical name: "this compound" (avoid abbreviations).[6]

    • The date when the first waste was added.

    • An indication of the hazards (e.g., "Irritant," "Harmful").

Step 3: Waste Accumulation and Storage

  • Keep Container Closed: The waste container must be kept tightly closed except when adding waste.[2][6]

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory.[9] This area should be secure and away from general laboratory traffic.

  • Secondary Containment: It is best practice to store the waste container within a secondary containment system, such as a chemical-resistant tray or tub.[6]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Do not attempt to dispose of the chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[2][10]

  • Provide Documentation: Be prepared to provide any necessary documentation regarding the waste to the disposal service.

Step 5: Empty Container Disposal

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[2][6]

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste.[6]

  • Final Disposal: After triple-rinsing and allowing the container to air dry, deface the original label and dispose of it in the regular trash, unless otherwise directed by your institution's EHS department.[2][6]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Segregation cluster_contain Containment cluster_storage Storage & Disposal A Identify Waste: This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Segregate from Incompatible Chemicals B->C D Select Compatible, Leak-Proof Container C->D E Affix 'Hazardous Waste' Label with Full Chemical Name D->E F Keep Container Tightly Closed E->F G Store in Designated Satellite Accumulation Area F->G H Use Secondary Containment G->H I Contact EHS for Waste Pickup H->I J Professional Disposal (e.g., Incineration) I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols, handling procedures, and disposal guidelines for 2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE, a key intermediate in pharmaceutical research and development. The information is compiled to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on data from structurally analogous compounds, such as 2-Oxa-6-azaspiro[3.3]heptane and 2-Cbz-6-oxo-2-azaspiro[3.3]heptane. It is imperative to handle this compound with caution, assuming it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1]

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.[1]To prevent eye contact which may cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[2]To avoid skin contact which may cause irritation.[1]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.To minimize skin exposure.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[1]To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1]

Operational Plan: Handling and Storage

Handling:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] Emergency eyewash stations and safety showers should be readily accessible.[1]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling.[1]

  • Spill Management: In case of a spill, avoid dust formation.[2] Wear appropriate PPE, absorb the spill with inert material, and collect it in a suitable, closed container for disposal.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan

  • Waste Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This may involve incineration at a licensed chemical destruction plant.[1][3]

  • Contaminated Packaging: Contaminated containers should be triple-rinsed and disposed of according to regulations. Do not reuse empty containers.[3]

Experimental Protocols

Synthesis of tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate:

This protocol describes the reduction of a ketone precursor to the target alcohol.[4]

  • Preparation: Under a nitrogen atmosphere and at 0°C, add sodium borohydride (182 mg, 4.8 mmol) to a methanol solution (5.0 mL) of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (50 mg, 2.4 mmol).[4]

  • Reaction: Stir the mixture at 0°C for 30 minutes.[4]

  • Work-up: Concentrate the solution under vacuum to obtain a crude solid. Dissolve the solid in a saturated sodium bicarbonate solution (30 mL).[4]

  • Extraction: Extract the aqueous mixture with dichloromethane (4 x 30 mL).[4]

  • Isolation: Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate under vacuum to yield the final product as a white solid (5 mg, 100% yield).[4]

Signaling Pathway and Logical Relationships

The 2-azaspiro[3.3]heptane scaffold is a key component in the development of fetal hemoglobin (HbF) inducers, which are promising therapeutics for β-hemoglobinopathies like sickle cell disease and β-thalassemia.[5] The induction of γ-globin, a component of HbF, can be mediated through various signaling pathways, including the NRF2 antioxidant response pathway.

Below is a diagram illustrating a potential signaling pathway for HbF induction that may be relevant to the mechanism of action of this compound derivatives.

Fetal_Hemoglobin_Induction_Pathway cluster_drug Drug Action cluster_cellular Cellular Response Drug 2-Azaspiro[3.3]heptane Derivative ROS Cellular Stress (e.g., ROS) Drug->ROS NRF2_Activation NRF2 Activation & Translocation ROS->NRF2_Activation ARE_Binding NRF2 binds to Antioxidant Response Element (ARE) in γ-globin promoter NRF2_Activation->ARE_Binding gGlobin_Expression Increased γ-globin Gene Expression ARE_Binding->gGlobin_Expression HbF_Production Increased Fetal Hemoglobin (HbF) Production gGlobin_Expression->HbF_Production Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Hazards Assess Hazards (Consult SDS of Analogs) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Prepare_Workspace Prepare Workspace (Fume Hood, Spill Kit) Select_PPE->Prepare_Workspace Weigh_Transfer Weigh and Transfer Compound Prepare_Workspace->Weigh_Transfer Perform_Experiment Perform Experiment Weigh_Transfer->Perform_Experiment Decontaminate Decontaminate Glassware and Surfaces Perform_Experiment->Decontaminate Dispose_Waste Dispose of Waste (Chemical & Contaminated PPE) Decontaminate->Dispose_Waste

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.